2-(4-Chlorophenylthio)Benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKLAEUCMKGSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381034 | |
| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107572-07-6 | |
| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(4-chlorophenylthio)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional organic materials. This document delves into the primary synthetic strategies, offering a comparative analysis of their mechanistic underpinnings and practical considerations. A detailed, field-proven experimental protocol for a preferred synthetic route is provided, alongside a thorough characterization of the target compound using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: Significance and Synthetic Overview
This compound is a diaryl thioether aldehyde that serves as a versatile building block in organic synthesis. Its structural motif, featuring a thioether linkage between two distinct aromatic rings, one of which is functionalized with an aldehyde group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.
The synthesis of this class of compounds primarily relies on the formation of the aryl-sulfur bond. The two most prevalent and mechanistically distinct strategies for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation . The choice between these methodologies is often dictated by the availability of starting materials, desired reaction conditions, and scalability. This guide will explore both approaches, with a focus on providing a practical and reliable experimental protocol.
Mechanistic Considerations and Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the formation of C-S bonds in aromatic systems.[1] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequent elimination of a leaving group restores the aromaticity of the ring.
For the synthesis of this compound, this would involve the reaction of a 2-halobenzaldehyde with 4-chlorothiophenol. The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the electrophilic aromatic ring.[2] The aldehyde group at the ortho position to the halogen in 2-halobenzaldehyde acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. Fluorine is typically the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is widely used for the formation of carbon-heteroatom bonds, including C-S bonds to form diaryl thioethers.[3][4] The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.[5][6] While the exact mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions, it is generally believed to involve the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl thioether and regenerate the copper catalyst.[5]
Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have led to the development of more efficient catalytic systems that can operate under milder conditions.
Recommended Synthetic Protocol: Ullmann Condensation
While both SNAr and Ullmann condensation are viable routes, the Ullmann reaction often provides a more general and reliable method for the synthesis of diaryl thioethers, especially when the aromatic ring is not strongly activated by electron-withdrawing groups. The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chlorobenzaldehyde | Reagent | Sigma-Aldrich |
| 4-Chlorothiophenol | Reagent | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
DMF is a potential teratogen and should be handled with caution.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol), 4-chlorothiophenol (1.45 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉ClOS |
| Molecular Weight | 248.73 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 71-74 °C[8] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.2 (s, 1H, -CHO)
-
δ 7.9-7.2 (m, 8H, Ar-H)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 191.5 (C=O)
-
Aromatic carbons typically appear in the range of δ 125-145.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3060 (C-H, aromatic)
-
~2850, 2750 (C-H, aldehyde)
-
~1690 (C=O, aldehyde)
-
~1580, 1470 (C=C, aromatic)
-
~1090 (C-S)
-
~820 (C-Cl)
-
-
Mass Spectrometry (GC-MS):
-
m/z 248 (M⁺)[7]
-
Visualization of the Reaction Mechanism
Caption: Simplified schematic of the Ullmann condensation reaction.
Conclusion
This technical guide has outlined the key synthetic strategies for the preparation of this compound, a valuable intermediate in organic synthesis. The Ullmann condensation has been presented as a reliable and efficient method, and a detailed experimental protocol has been provided to facilitate its successful implementation in a laboratory setting. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide aims to empower researchers and scientists with the necessary knowledge and practical insights for the synthesis of this important molecule.
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- Ullmann condens
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An In-depth Technical Guide to 2-[(4-chlorophenyl)sulfanyl]benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde, a diaryl thioether with potential applications in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis methodologies, characterization, and prospective applications, offering a valuable resource for researchers and professionals in drug development.
Chemical Identity and Properties
The compound commonly known as 2-(4-Chlorophenylthio)Benzaldehyde is formally named 2-[(4-chlorophenyl)sulfanyl]benzaldehyde according to IUPAC nomenclature.[1][2] This nomenclature clarifies the connectivity of the sulfur atom (sulfanyl) between the two aromatic rings.
Possessing the molecular formula C₁₃H₉ClOS, this compound has a molecular weight of approximately 248.73 g/mol .[3] It is typically a solid at room temperature, appearing as pale yellow to yellow crystals or powder.[4] Key identifiers are provided in the table below for easy reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [1][2] |
| CAS Number | 107572-07-6 | [3] |
| Molecular Formula | C₁₃H₉ClOS | [3] |
| Molecular Weight | 248.73 g/mol | [3] |
| InChIKey | CQKLAEUCMKGSEQ-UHFFFAOYSA-N | [3] |
Synthesis of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde
The synthesis of diaryl thioethers such as 2-[(4-chlorophenyl)sulfanyl]benzaldehyde can be achieved through several established synthetic strategies. The most common approaches involve the formation of a carbon-sulfur bond between two aryl moieties, typically through nucleophilic aromatic substitution (SₙAr) or a copper-catalyzed Ullmann condensation.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a powerful method for forming C-S bonds, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the case of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde, the aldehyde group on one ring and the chloro group on the other influence the reactivity. A plausible SₙAr approach involves the reaction of 2-fluorobenzaldehyde with 4-chlorothiophenol in the presence of a base. The fluorine atom is an excellent leaving group in SₙAr reactions.
Reaction Principle: The reaction proceeds via the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing aldehyde group. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that attacks the electron-deficient carbon of the 2-fluorobenzaldehyde. Subsequent elimination of the fluoride ion yields the desired diaryl thioether.
Caption: SₙAr synthesis workflow for 2-[(4-chlorophenyl)sulfanyl]benzaldehyde.
Experimental Protocol:
A detailed protocol for a similar synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde from 4-fluorobenzaldehyde has been reported and can be adapted for this synthesis.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 equivalent) and 2-fluorobenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-[(4-chlorophenyl)sulfanyl]benzaldehyde.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst.[3] This method is particularly useful when SₙAr is not feasible due to the lack of activating groups on the aryl halide.
Reaction Principle: The reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with a thiol (4-chlorothiophenol) in the presence of a base. The exact mechanism of the Ullmann reaction is complex and can involve Cu(I)/Cu(III) catalytic cycles.
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An In-depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenylthio)Benzaldehyde, CAS Number 107572-07-6, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and diagnostics, this document delves into the molecule's physicochemical properties, outlines a robust synthesis methodology based on the Ullmann condensation, details analytical characterization techniques, and explores its primary applications. With a focus on scientific integrity, this guide integrates established chemical principles with practical, field-proven insights to serve as an essential resource for laboratory and process development applications.
Introduction and Strategic Importance
This compound is a diaryl thioether derivative distinguished by its unique trifunctional structure: an aldehyde group, a thioether linkage, and a chlorinated aromatic ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for constructing more complex molecular architectures. Notably, it is a crucial intermediate in the synthesis pathways for advanced diagnostic reagents and tools, where the purity and predictable reactivity of the starting materials are paramount for the accuracy and reliability of the final assay.[1] The molecule's utility also extends to being an analog for benzaldehyde in the synthesis of various biologically active molecules.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [3][4][5][6] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [3][4][5] |
| Molecular Formula | C₁₃H₉ClOS | [3][5][7][8] |
| Molecular Weight | 248.73 g/mol | [3][6][9] |
| Physical Form | Pale yellow to yellow solid, crystals, or powder | [5][7][10] |
| Melting Point | 69 - 76 °C | [5][6][11] |
| Boiling Point | 102-104 °C @ 14 mmHg (18.6 hPa) | [6][11] |
| Purity | ≥95-98% (Typical) | [5][6][7] |
| InChI Key | CQKLAEUCMKGSEQ-UHFFFAOYSA-N | [3][4][5] |
| Sensitivity | Air Sensitive | [10][11] |
Synthesis Pathway: The Ullmann Condensation
The formation of the diaryl thioether bond in this compound is most effectively achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[12][13] This reaction is a cornerstone of C-S bond formation, involving the coupling of an aryl halide with a thiophenol.
Causality of Reagent Selection:
-
Aryl Halide: 2-Fluorobenzaldehyde is an ideal substrate. The fluorine atom is highly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution. Its small size also minimizes steric hindrance at the reaction center.
-
Thiophenol: 4-Chlorothiophenol serves as the sulfur nucleophile.
-
Catalyst: A copper(I) salt, such as Copper(I) iodide (CuI), is a classic and effective catalyst for Ullmann-type reactions.[14] It facilitates the coupling by forming a copper(I) thiolate intermediate.[12]
-
Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the thiophenol, generating the active thiolate nucleophile required for the reaction.[15]
-
Solvent: A high-boiling, polar aprotic solvent such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is necessary to solubilize the reagents and to achieve the high temperatures (often >150 °C) required to drive the reaction to completion.[12]
The overall reaction mechanism proceeds through the formation of a copper thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether product and regenerate the active copper species.
Caption: Ullmann condensation for synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reaction is sensitive to air and moisture; therefore, an inert atmosphere is critical.
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermocouple, and a nitrogen/argon inlet.
-
Heating mantle.
-
Standard glassware for workup and purification.
Reagents:
-
4-Chlorothiophenol (1.0 eq)
-
2-Fluorobenzaldehyde (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To the dry three-neck flask, add 4-chlorothiophenol, anhydrous potassium carbonate, and copper(I) iodide.
-
Inerting: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by 2-fluorobenzaldehyde.
-
Reaction: Begin vigorous stirring and heat the mixture to 150-160 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an aqueous solution of 1M hydrochloric acid (HCl) and ice. This quenches the reaction and neutralizes the excess base.
-
Extract the aqueous phase three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a pale yellow solid.
-
Characterization and Analytical Profile
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.
Caption: A typical analytical workflow for product validation.
| Analysis Technique | Expected Result / Observation | Rationale |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z ≈ 248. Key fragments at m/z 184, 169, 136.[3] | Confirms the molecular weight and provides fragmentation patterns consistent with the structure. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be visible. |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.0 ppm). A distinct singlet for the aldehyde proton (CHO) downfield (δ ≈ 10.0 ppm). | Provides information on the number and environment of protons, confirming the presence of both substituted benzene rings and the aldehyde group. |
| ¹³C NMR | Signal for the aldehyde carbonyl carbon (C=O) at δ ≈ 190 ppm.[16] Multiple signals in the aromatic region (δ 120-150 ppm). | Confirms the carbon skeleton of the molecule. Spectral data is available in public databases for comparison.[3] |
| IR Spectroscopy | Strong, sharp absorption band around 1690-1710 cm⁻¹ (C=O stretch of aryl aldehyde).[17] C-S stretching vibrations (weaker) around 600-800 cm⁻¹. C-Cl stretching around 700-750 cm⁻¹. | Confirms the presence of key functional groups, most notably the aldehyde carbonyl. |
| HPLC/GC Analysis | A single major peak with an area % corresponding to the required purity (e.g., >98%).[6] | Quantifies the purity of the final product and identifies any residual starting materials or byproducts. |
Applications in Diagnostic Reagent Development
The primary industrial application of this compound is as a high-value intermediate. Its structure is leveraged to build larger, more functional molecules for specific uses.
-
Scaffold for Assay Components: It serves as a foundational scaffold for creating specific molecular probes and labels.[1] The aldehyde group is particularly useful as a reactive handle for conjugation chemistry, allowing it to be covalently linked to other molecules like proteins, antibodies, or oligonucleotides through reductive amination or other condensation reactions.
-
Building Block for Detection Systems: The diaryl thioether core can be further functionalized to create components of detection systems, such as enzyme substrates or fluorescent reporters, where the thioether linkage provides stability and specific electronic properties.[1]
For formulation scientists, sourcing this intermediate with a high and consistent purity (typically ≥98%) is essential to ensure batch-to-batch reproducibility and the ultimate performance of the diagnostic reagent.[1][6]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Profile: The compound is classified with a "Warning" signal word.[4][18] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Always consult the most current Safety Data Sheet (SDS) from the supplier.[10][19][20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[10][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][19] As the material is air-sensitive, prolonged exposure to the atmosphere should be minimized.[10][11] For transfers, consider using a glove box or maintaining a flow of inert gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][19] For long-term storage and to prevent degradation, storing under an inert atmosphere (nitrogen or argon) is highly recommended.[10]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation, particularly in the field of diagnostics. Its synthesis via the robust Ullmann condensation is a well-understood and scalable process. Proper analytical characterization is crucial to validating its structure and ensuring the high purity required for its applications. By understanding its synthesis, properties, and handling requirements, researchers and development professionals can effectively leverage this versatile intermediate to advance their projects in creating next-generation chemical and biological tools.
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An In-depth Technical Guide to the Prospective Crystal Structure of 2-(4-Chlorophenylthio)Benzaldehyde
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
To date, the single-crystal X-ray structure of 2-(4-Chlorophenylthio)Benzaldehyde has not been reported in the public domain. This guide addresses this knowledge gap by providing a comprehensive, hypothetical framework for its determination and analysis. For researchers in materials science and drug development, understanding the three-dimensional structure of this molecule is crucial for predicting its physicochemical properties and biological activity. This document outlines a detailed methodology for the synthesis, crystallization, and structural elucidation of the title compound, and based on analogous structures, predicts its key crystallographic features and intermolecular interactions. This work serves as a robust roadmap for the future empirical study of this compound.
Introduction: The Significance of Structural Elucidation
This compound is a bi-aromatic compound featuring a flexible thioether linkage. Such molecules are of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group, a polarizable sulfur atom, and a halogenated phenyl ring suggests the potential for diverse intermolecular interactions that can dictate the compound's solid-state properties and its affinity for biological targets. It has been noted for its utility as a synthetic analogue in the creation of biologically active molecules.[1]
A definitive crystal structure would provide invaluable insights into:
-
Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the aldehyde group.
-
Intermolecular Interactions: The nature and strength of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking.
-
Polymorphism: The potential for the molecule to adopt different crystalline forms, which can impact its solubility, stability, and bioavailability.
This guide will proceed with a hypothetical yet rigorous examination of the process to uncover these structural details.
Synthesis and Characterization
The synthesis of this compound is the logical first step. A common and effective method would be the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 4-chlorothiophenol.
Detailed Synthetic Protocol
Reaction Scheme:
A plausible synthetic route.
Materials:
-
2-Fluorobenzaldehyde
-
4-Chlorothiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chlorothiophenol (1.1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzaldehyde (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm; Aldehyde proton as a singlet around 10.0 ppm. |
| ¹³C NMR | Aromatic carbons between 120-140 ppm; Carbonyl carbon around 190 ppm. |
| IR Spectroscopy | Strong C=O stretch around 1700 cm⁻¹; C-S stretch around 700-800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₉ClOS (248.73 g/mol ).[2][3] |
Crystal Growth: The Gateway to X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step in structure determination.[4] For this compound, a solid at room temperature, several crystallization techniques should be explored.[5][6][7]
Recommended Crystallization Protocol
Method: Slow Evaporation
-
Prepare saturated solutions of the purified compound in various solvents of differing polarity (e.g., ethanol, acetone, dichloromethane, ethyl acetate).
-
Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vials daily for the formation of single crystals.
Method: Vapor Diffusion
-
Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).
-
Place this solution in an open vial inside a larger, sealed container.
-
Add a poor solvent (e.g., hexane) to the larger container, ensuring the levels are below the top of the inner vial.
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine the three-dimensional arrangement of atoms using single-crystal X-ray diffraction.
Experimental Workflow
Workflow for single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using crystallographic software to check for errors and ensure its chemical and geometric sensibility.
Predicted Crystal Structure and Intermolecular Interactions
While the actual crystal structure is unknown, we can predict its key features based on the structures of related benzaldehyde and chlorophenylthio-containing compounds.[8]
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size and composition.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 9 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1600 |
| Z | 4 |
Anticipated Intermolecular Interactions
The molecular structure of this compound contains several functional groups capable of participating in a variety of non-covalent interactions, which would be crucial in stabilizing the crystal lattice.
Predicted intermolecular interactions.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to interact with aromatic C-H donors from neighboring molecules, a common motif in the crystal packing of benzaldehyde derivatives.
-
π–π Stacking: The two electron-rich aromatic rings can engage in π–π stacking interactions, which would contribute significantly to the overall stability of the crystal lattice.
-
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, potentially interacting with the aldehyde oxygen or the π-system of an adjacent aromatic ring.
-
C-H···π Interactions: The aromatic rings can also act as acceptors for C-H···π interactions with C-H bonds from nearby molecules.
Conclusion and Future Outlook
This technical guide has presented a comprehensive, albeit hypothetical, pathway to determining and understanding the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the empirical data needed to either confirm or refine the predictions made in this work. The elucidation of this crystal structure will be a valuable contribution to the fields of chemical crystallography, medicinal chemistry, and materials science, providing a foundational understanding of the solid-state behavior of this versatile molecule.
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A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenylthio)Benzaldehyde
Molecular Structure and Spectroscopic Overview
2-(4-Chlorophenylthio)Benzaldehyde possesses a unique electronic and structural framework, combining an aldehyde functionality with a diaryl thioether linkage. The spectroscopic analysis of this compound is crucial for confirming its identity and purity after synthesis. The key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle.
Molecular Formula: C₁₃H₉ClOS[1][2]
Molecular Weight: 248.73 g/mol [1][2]
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Injector: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze its mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic data, whether experimentally obtained or predicted based on sound chemical principles and analogous structures, provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers working with this and related compounds, providing both the expected data and the methodologies to acquire and interpret it.
References
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An In-Depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Properties, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenylthio)Benzaldehyde, a diaryl thioether derivative, is a versatile chemical intermediate that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a benzaldehyde ring linked to a 4-chlorophenyl group via a sulfur bridge, provides a scaffold for the development of a diverse array of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic routes, its reactivity, and its emerging applications, particularly as a building block in the synthesis of biologically active compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a pale yellow to yellow crystalline powder.[1] It is characterized by the following identifiers and properties:
| Property | Value | Reference(s) |
| IUPAC Name | 2-((4-chlorophenyl)thio)benzaldehyde | [2] |
| Synonyms | This compound, 2-(4-chlorophenyl)sulfanylbenzaldehyde | [3] |
| CAS Number | 107572-07-6 | [3] |
| Molecular Formula | C₁₃H₉ClOS | [2] |
| Molecular Weight | 248.73 g/mol | [2] |
| Melting Point | 71-74 °C | [4] |
| Boiling Point | 102-104 °C at 14 mmHg | [4] |
| Appearance | Pale yellow to yellow crystals or powder | [1] |
| Purity | Typically ≥95% | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation.[5] This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.
Reaction Scheme: Ullmann Condensation
Caption: Ullmann condensation for the synthesis of this compound.
Experimental Protocol: Synthesis via Ullmann Condensation
The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Ullmann-type reactions.[5]
Materials:
-
2-Chlorobenzaldehyde
-
4-Chlorothiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent), 4-chlorothiophenol (1.1 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzaldehyde.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the diaryl thioether linkage.
-
Aldehyde Group Reactions: The aldehyde moiety can undergo a variety of classical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-((4-chlorophenyl)thio)benzoic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol, (2-((4-chlorophenyl)thio)phenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and chalcone-like structures, respectively. These reactions are pivotal for the synthesis of diverse heterocyclic compounds.
-
-
Thioether Linkage: The thioether bond is generally stable but can be susceptible to oxidation under harsh conditions to form the corresponding sulfoxide and sulfone. The sulfur atom can also influence the reactivity of the aromatic rings through its electron-donating and -withdrawing properties.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable scaffold for the synthesis of various biologically active molecules. The diaryl thioether motif is present in a number of compounds with demonstrated pharmacological activities.
-
Antifungal Agents: Derivatives of this compound have been investigated for their antifungal properties. For instance, benzamides derived from a similar 2-((4-chlorophenoxy)methyl) scaffold have shown good antifungal activity.[6] The structural similarity suggests that derivatives of this compound could also exhibit antifungal potential. The lipophilic nature of the diaryl thioether moiety can facilitate membrane permeability in fungal cells.
-
Anticancer Agents: The benzaldehyde and diaryl thioether moieties are found in various classes of anticancer agents. For example, chalcones derived from substituted benzaldehydes have been reported to possess cytotoxic activities.[7] Furthermore, 1,2,4-triazole-3-thiol derivatives containing a 4-chlorophenyl group have been evaluated as potential anticancer agents.[4] this compound can serve as a starting material for the synthesis of such compounds.
-
Building Block for Complex Molecules: This compound has been described as a useful analogue for benzaldehyde in the synthesis of biologically active molecules, including analogues of the antibiotic erythromycin.[8] This highlights its role as a versatile starting material in the construction of complex natural product-like molecules.
Analytical and Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the compound.
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separation and identification.
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehyde proton around 10 ppm. The aromatic region (7-8 ppm) would display a complex pattern of multiplets corresponding to the nine aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 190 ppm. The aromatic region would contain multiple signals for the 12 aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 248 and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 250 with about one-third the intensity of the M⁺ peak).
Safety and Toxicology
Based on available safety data sheets, this compound is not classified as a hazardous substance according to GHS criteria.[9] However, as with all chemicals, it should be handled with appropriate care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Stability: The compound is noted to be air-sensitive, and therefore should be stored under an inert atmosphere.[9]
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through established methodologies like the Ullmann condensation. The reactivity of its aldehyde group allows for a wide array of chemical transformations, making it a versatile building block for the creation of more complex molecules with potential biological activities, including antifungal and anticancer properties. While comprehensive toxicological data is limited, standard laboratory safety precautions should be observed when handling this compound. This guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors.
References
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Potential biological activity of 2-(4-Chlorophenylthio)Benzaldehyde derivatives.
An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Chlorophenylthio)Benzaldehyde Derivatives
Authored by: A Senior Application Scientist
Foreword: Unveiling the Therapeutic Potential of a Niche Chemical Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds as backbones for therapeutic agents is a continuous endeavor. The this compound core, a unique structure combining a benzaldehyde moiety with a chlorophenylthio group, presents an intriguing yet underexplored area of research. While direct biological data on this specific molecule and its derivatives are sparse, a comprehensive analysis of structurally related compounds provides a strong rationale for their potential as bioactive agents. This guide aims to bridge the existing knowledge gap by synthesizing information from analogous chemical classes and to provide a robust framework for the systematic investigation of this compound derivatives. We will delve into the established biological activities of benzaldehydes and thioethers, hypothesize the potential therapeutic applications of our target compounds, and provide detailed experimental protocols for their validation.
The Core Moiety: this compound
The foundational molecule, this compound, is a heterocyclic compound featuring two aromatic rings linked by a thioether bridge.[1] Its chemical structure (C13H9ClOS) consists of a benzaldehyde ring substituted at the 2-position with a 4-chlorophenylthio group.[2][3] While its primary documented application is in chemical synthesis, for instance as an analog for benzaldehyde in the creation of other biologically active molecules, its own therapeutic potential remains largely untapped.[1] The presence of the reactive aldehyde group, the flexible thioether linkage, and the halogenated aromatic ring are all features that suggest a potential for diverse biological interactions.
Extrapolating from Analogs: A Review of Potential Biological Activities
To build a hypothesis for the biological activity of this compound derivatives, we must look to the established bioactivities of its constituent parts and related structures.
Anti-inflammatory Properties of Benzaldehyde Derivatives
A significant body of research points to the anti-inflammatory effects of various benzaldehyde derivatives. These compounds have been shown to modulate key inflammatory pathways. For instance, certain benzaldehyde derivatives isolated from marine fungi have demonstrated the ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
The mechanism of action for these anti-inflammatory effects often involves the inhibition of critical signaling pathways. Several studies have shown that benzaldehyde derivatives can suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response, by preventing the phosphorylation of its inhibitor, IκB.[4][5] Furthermore, some derivatives induce the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which contributes to their anti-inflammatory effects.[4][5][6] Other studies have implicated the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK, JNK, and p38, as a mechanism for the anti-inflammatory action of certain benzaldehydes.[7]
Anticancer Potential of Benzaldehyde and Thioether-Containing Compounds
Benzaldehyde itself has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells and suppress metastasis in animal models.[8] Its derivatives have shown a wide range of cytotoxic activities against various cancer cell lines.[9][10][11] The mechanisms underlying these anticancer effects are diverse and include the induction of apoptosis (programmed cell death), which can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[9][12]
For example, some nitrobenzaldehyde derivatives function as "caged" proton carriers that, upon activation by UV light, cause intracellular acidification and subsequent apoptosis of tumor cells.[13] Other benzaldehyde analogs, such as thiosemicarbazones, are thought to exert their cytotoxic effects by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.[9] The introduction of a thioether linkage, particularly with a substituted phenyl group, can significantly influence the anticancer activity. For instance, various 2-alkylthio derivatives have been synthesized and shown to possess pro-apoptotic activity against cancer cells.[14] The structure-activity relationship often depends on the nature and position of substituents on the aromatic rings.
Antimicrobial Activity of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial properties, acting as bactericides, fungicides, and algaecides.[15] Their mechanism of action against bacteria often involves interaction with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[15] Hydroxybenzaldehydes, in particular, exhibit biocidal activity similar to phenols, causing coagulation of cytoplasmic constituents.[15]
The antimicrobial efficacy can be enhanced by derivatization. For example, thiazolidinone derivatives synthesized from substituted benzaldehydes are a well-established class of compounds with broad-spectrum antimicrobial activity, often targeting essential bacterial enzymes.[9] The incorporation of a thioether moiety can also contribute to antimicrobial effects, as seen in various sulfur-containing heterocyclic compounds.
Hypothesized Biological Potential of this compound Derivatives
Based on the evidence from structurally related compounds, we can formulate a strong hypothesis that this compound derivatives possess significant potential as anti-inflammatory, anticancer, and antimicrobial agents.
-
As Anti-inflammatory Agents: The benzaldehyde core suggests a likelihood of inhibiting inflammatory mediators like NO and pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways. The 4-chlorophenylthio group may enhance this activity through increased lipophilicity, facilitating cell membrane penetration, and potentially interacting with specific enzymatic targets.
-
As Anticancer Agents: The combination of the benzaldehyde and chlorophenylthio moieties could lead to potent cytotoxic effects against various cancer cell lines. We hypothesize that these derivatives could induce apoptosis through mitochondrial-dependent or -independent pathways. The chlorine substituent on the phenyl ring may play a crucial role in the compound's interaction with biological targets.
-
As Antimicrobial Agents: The inherent antimicrobial properties of benzaldehydes, coupled with the presence of a sulfur atom and a halogen, suggest that these derivatives could exhibit significant activity against a range of bacteria and fungi. The mechanism may involve membrane disruption or inhibition of key microbial enzymes.
Proposed Experimental Workflows for Validation
To systematically evaluate the hypothesized biological activities, a multi-step experimental approach is proposed.
Synthesis of this compound Derivatives
A library of derivatives should be synthesized to explore structure-activity relationships. A general synthetic approach would involve the reaction of 2-fluorobenzaldehyde with 4-chlorothiophenol in the presence of a base to yield the this compound core. Subsequent modifications of the aldehyde group, for instance, through condensation reactions with amines or active methylene compounds, can generate a diverse range of derivatives.
Caption: Workflow for elucidating the mechanism of action of lead derivatives.
-
For Anticancer Activity:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution using propidium iodide staining to determine if the compounds cause cell cycle arrest.
-
Western Blotting: Probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and other relevant signaling pathways.
-
-
For Anti-inflammatory Activity:
-
ELISA: Quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity across the synthesized derivatives. This will aid in establishing structure-activity relationships.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | R-group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 1a | -H | >100 | >100 |
| 1b | -NH-Phenyl | 25.4 | 32.1 |
| 1c | -NH-(4-methoxyphenyl) | 15.8 | 20.5 |
| 1d | -N(CH3)2 | 5.2 | 8.9 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of benzaldehyde and thioether-containing compounds, a strong case can be made for their potential in anti-inflammatory, anticancer, and antimicrobial applications. The experimental workflows detailed in this guide provide a comprehensive roadmap for the synthesis, screening, and mechanistic evaluation of a library of derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency and selectivity, followed by in vivo studies to validate their therapeutic efficacy and safety profiles. The exploration of this chemical space could lead to the discovery of new drug candidates with significant clinical potential.
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An In-depth Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenylthio)Benzaldehyde, a diaryl thioether with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While the specific historical context of its initial discovery remains elusive in readily available literature, this document consolidates the current understanding of its chemical properties, outlines established and plausible synthetic routes based on well-known organic reactions, and explores its potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of Diaryl Thioether Scaffolds
The diaryl thioether moiety is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The sulfur atom, with its ability to engage in various non-covalent interactions and its potential for oxidation to sulfoxide and sulfone analogues, provides a unique handle for modulating the physicochemical and pharmacological properties of a molecule.[3] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3]
This compound (CAS No. 107572-07-6) represents a key building block within this chemical class. Its bifunctional nature, possessing both a reactive aldehyde group and a diaryl thioether core, makes it an attractive starting material for the synthesis of more complex molecular architectures. The aldehyde can serve as a precursor for the formation of various heterocycles, while the thioether linkage provides a stable yet modifiable core structure.
While a definitive record of its first synthesis is not prominently documented, its existence as a commercial product and its implicit role as a potential intermediate suggest its utility in synthetic campaigns. This guide aims to provide a detailed technical understanding of this compound, drawing from established principles of organic chemistry and the known reactivity of related structures.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [4][5] |
| Molecular Formula | C₁₃H₉ClOS | [5] |
| Molecular Weight | 248.73 g/mol | [5] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [6] |
| Appearance | Pale yellow to yellow solid (crystals or powder) | [7][8] |
| Melting Point | 71-74 °C | [7][8] |
| Boiling Point | 102-104 °C at 18.6 hPa | [8] |
| Purity | Typically ≥98% | [7] |
| InChI Key | CQKLAEUCMKGSEQ-UHFFFAOYSA-N | [6] |
| SMILES | O=Cc1ccccc1Sc1ccc(Cl)cc1 | [6] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound: Established Methodologies
The formation of the diaryl thioether bond is a cornerstone of this molecule's synthesis. Several classical and modern organic reactions can be employed to achieve this transformation. While the specific route for the initial synthesis of this compound is not explicitly detailed in the literature, we can infer the most probable synthetic pathways.
Nucleophilic Aromatic Substitution (SNA_r_)
One of the most common methods for the formation of diaryl thioethers is the nucleophilic aromatic substitution (SNA_r_) reaction. This involves the reaction of an aryl halide with a thiolate nucleophile. For the synthesis of this compound, two primary disconnection approaches are plausible:
-
Route A: Reaction of 2-chlorobenzaldehyde with 4-chlorothiophenol.
-
Route B: Reaction of 2-mercaptobenzaldehyde with 1,4-dichlorobenzene.
In both scenarios, the reaction is typically carried out in the presence of a base to generate the thiolate anion. The choice of solvent and reaction temperature is crucial for the success of the reaction.
Figure 1: Plausible synthetic routes to this compound via Nucleophilic Aromatic Substitution (SNA_r_).
Experimental Protocol (Hypothetical):
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add 2-chlorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines. This method could also be applied to the synthesis of this compound, particularly for less reactive aryl halides. The reaction typically requires higher temperatures compared to some modern cross-coupling reactions.
Figure 2: Ullmann condensation approach for the synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for the synthesis of various heterocyclic compounds with potential biological activity. The aldehyde group is a versatile handle for a wide range of chemical transformations.
Synthesis of Benzothiazoles and Related Heterocycles
A prominent application of ortho-thio-substituted aldehydes is in the synthesis of benzothiazoles and related fused heterocyclic systems. The reaction of this compound with amines or other nucleophiles can lead to the formation of a variety of heterocyclic cores that are of interest in drug discovery. For instance, condensation with 2-aminothiophenol derivatives can yield complex benzothiazole structures.[9][10]
Figure 3: Potential synthetic utility of this compound in the generation of heterocyclic scaffolds.
As a Precursor for Bioactive Molecules
While specific drugs derived directly from this compound are not widely reported, its structural components are present in various patented and researched compounds. Diarylmethyl thioethers, which can be synthesized from precursors like the target molecule, have shown antibacterial activity.[2][11] The aldehyde functionality can be a key element in the synthesis of inhibitors for various enzymes. For example, 4-methylthiobenzaldehyde is an intermediate for the COX-2 inhibitor rofecoxib.[12] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, standard laboratory safety precautions should always be observed. The following applies to aldehydes in general: they can cause irritation upon contact with eyes and skin, and inhalation may lead to mucosal irritation, coughing, and dyspnea. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable, commercially available building block for organic synthesis. While its historical discovery is not well-documented, its chemical properties and structural features make it a compound of interest for researchers in medicinal chemistry and drug discovery. The presence of both a reactive aldehyde and a stable diaryl thioether moiety provides a platform for the synthesis of a diverse range of complex molecules, particularly heterocyclic systems. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive agents. This guide provides a foundational understanding of its properties and potential, serving as a starting point for future research and development endeavors.
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- 2-[(4-CHLOROPHENYL)SULFANYL]BENZALDEHYDE | CAS 107572-07-6. (n.d.). Matrix Fine Chemicals.
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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(4-Chlorophenylthio)Benzaldehyde
Introduction
2-(4-Chlorophenylthio)Benzaldehyde is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an electrophilic aldehyde, a bulky thioether linkage, and a halogenated aromatic ring, presents a nuanced reactivity profile. This guide provides an in-depth exploration of the reactivity of the aldehyde group, offering a predictive framework for its synthetic transformations. It is important to note that while direct literature on the comprehensive reactivity studies of this specific molecule is limited, this guide is built upon well-established principles of physical organic chemistry and extensive data from closely related analogues. The protocols and mechanistic insights presented herein are designed to be robust and self-validating for professionals in drug development and scientific research.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 107572-07-6 |
| Molecular Formula | C₁₃H₉ClOS |
| Molecular Weight | 248.73 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | 69.0-76.0 °C |
| Boiling Point | 102-104 °C at 18.6 hPa |
| InChI Key | CQKLAEUCMKGSEQ-UHFFFAOYSA-N |
Core Concepts: Electronic and Steric Influence of the Ortho-(4-Chlorophenylthio) Group
The reactivity of the aldehyde group in this compound is intricately modulated by the electronic and steric character of the ortho-thioether substituent.
Electronic Effects
The sulfur atom of the thioether group possesses lone pairs of electrons that can, in principle, be donated into the aromatic ring via resonance. However, the electronegativity of the sulfur atom and the presence of the electron-withdrawing 4-chlorophenyl group can lead to a complex interplay of inductive and resonance effects. Typically, sulfur is less effective at resonance donation compared to oxygen. The electron-withdrawing nature of the chlorine atom on the adjacent phenyl ring further diminishes the electron-donating capacity of the thioether moiety. Consequently, the aldehyde group is expected to be moderately deactivated towards nucleophilic attack compared to unsubstituted benzaldehyde, though less so than if a strongly electron-donating group were present.
Steric Effects
The bulky 4-chlorophenylthio group at the ortho position presents significant steric hindrance around the aldehyde functionality. This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered aldehydes. This effect is particularly pronounced with bulky nucleophiles.
Key Synthetic Transformations of the Aldehyde Group
The aldehyde group of this compound is amenable to a variety of classical organic transformations. The following sections provide a detailed overview of the most pertinent reactions, complete with mechanistic insights and actionable experimental protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[4] For this compound, this reaction provides a facile route to α,β-unsaturated products, which are valuable precursors in drug discovery.
Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.
Caption: Workflow for the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-((2-(4-chlorophenylthio)phenyl)methylene)malononitrile.
Table 2: Expected Product of Knoevenagel Condensation
| Reactant | Product | Expected Yield (based on analogues) |
| Malononitrile | 2-((2-(4-chlorophenylthio)phenyl)methylene)malononitrile | 85-95% |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][5][6][7][8] This reaction allows for the specific placement of a double bond, making it a highly valuable tool in organic synthesis.
Mechanism: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane [2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Evaporate the solvent under reduced pressure. Add a mixture of diethyl ether and hexanes to the residue to precipitate triphenylphosphine oxide.
-
Isolation: Filter off the precipitate and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-(2-(4-chlorophenylthio)phenyl)acrylate.
Table 3: Expected Product of Wittig Reaction
| Ylide | Product | Expected Yield (based on analogues) |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(4-chlorophenylthio)phenyl)acrylate | 70-85% |
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in many biologically active molecules. Several mild and selective oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation using Sodium Chlorite
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise to the aldehyde solution at room temperature. A scavenger such as 2-methyl-2-butene is often added to quench hypochlorous acid byproducts.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenylthio)benzoic acid.
Table 4: Expected Product of Oxidation
| Oxidizing Agent | Product | Expected Yield |
| Sodium Chlorite/H₂O₂ | 2-(4-chlorophenylthio)benzoic acid | >90% |
Reduction to Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol using a variety of hydride-based reducing agents.
Experimental Protocol: Reduction using Sodium Borohydride [9][10][11][12]
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Acidify with dilute hydrochloric acid and extract with an organic solvent.
-
Isolation: Dry the organic layer, filter, and evaporate the solvent to give the crude (2-(4-chlorophenylthio)phenyl)methanol.
-
Purification: If necessary, purify the product by column chromatography.
Table 5: Expected Product of Reduction
| Reducing Agent | Product | Expected Yield |
| Sodium Borohydride | (2-(4-chlorophenylthio)phenyl)methanol | >95% |
Conclusion
This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. By understanding the interplay of electronic and steric effects, and by utilizing the detailed protocols provided, researchers can confidently employ this versatile building block in their synthetic endeavors. The Knoevenagel condensation, Wittig reaction, oxidation, and reduction represent a core set of transformations that unlock a diverse range of molecular architectures for applications in drug discovery and materials science.
References
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- Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
- The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
- Reductions using NaBH4, LiAlH4. Lumen Learning. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Introduction: Understanding the Critical Nature of 2-(4-Chlorophenylthio)Benzaldehyde
An In-depth Technical Guide to the Stability and Handling of 2-(4-Chlorophenylthio)Benzaldehyde
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 107572-07-6) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique structure, featuring both a reactive aldehyde and a thioether linkage, makes it a versatile synthetic intermediate.[3] However, these same functional groups render the molecule susceptible to specific degradation pathways, making a thorough understanding of its stability and handling paramount for ensuring experimental reproducibility and the integrity of research outcomes.
This guide provides a comprehensive overview of the core stability challenges, primary degradation mechanisms, and field-proven storage and handling protocols for this compound. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity and reactivity of this valuable compound.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical properties is the first step in designing appropriate storage and handling strategies. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [1][4] |
| Molecular Formula | C₁₃H₉ClOS | [1][2] |
| Molecular Weight | 248.73 g/mol | [2] |
| Appearance | Pale yellow to yellow solid, crystals, or powder | [4][5][6] |
| Melting Point | 69.0 - 76.0 °C | [4][6] |
| Purity (Typical) | ≥95% - 98% | [1] |
Section 2: The Duality of Reactivity: Core Stability Challenges
The chemical architecture of this compound presents a dual-front stability challenge, stemming from its two primary functional groups: the benzaldehyde moiety and the thioether linkage. The compound is noted to be "air sensitive," a characteristic that directly points to its susceptibility to oxidation.[5]
-
The Aldehyde Group: The formyl group (-CHO) on the benzene ring is an electrophilic center, highly prone to oxidation.[3] In the presence of atmospheric oxygen, benzaldehydes can readily oxidize to their corresponding benzoic acids.[7][8] This transformation is a critical degradation pathway as it eliminates the aldehyde's utility in reactions like reductive amination or Wittig olefination, fundamentally altering the compound's synthetic potential.
-
The Thioether Linkage: The sulfur atom in the thioether (-S-) bridge is nucleophilic and possesses lone pairs of electrons, making it a prime target for oxidation.[9] Oxidation of thioethers typically proceeds in two stages: first to a sulfoxide and then, under stronger conditions, to a sulfone.[9][10] This oxidative degradation not only changes the molecular structure but also significantly alters its electronic properties, polarity, and steric profile, which can impact its efficacy in subsequent reactions or biological assays.
Incompatible materials that can accelerate degradation include strong oxidizing agents, amines, and reducing agents.[5] Furthermore, thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5]
Section 3: Primary Degradation Pathways
The principal non-photolytic degradation route for this compound under typical laboratory storage conditions is atmospheric oxidation. The diagram below illustrates the two concurrent oxidative pathways that compromise the compound's integrity.
Caption: Primary oxidative degradation pathways for this compound.
Section 4: Validated Protocols for Storage and Handling
To mitigate the degradation risks outlined above, a systematic and rigorous approach to storage and handling is essential. The following protocols are based on established best practices for air-sensitive reagents and organosulfur compounds.[5][11]
Long-Term Storage Protocol (> 1 Month)
The primary objective for long-term storage is the strict exclusion of atmospheric oxygen and moisture.
-
Inert Atmosphere Packaging: The compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[5] If the product is supplied in a standard screw-cap vial, it is best practice to transfer it inside a glovebox into a vial with a PTFE-lined septum cap.
-
Aliquotting: To prevent repeated exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use quantities upon receipt. This minimizes degradation from frequent freeze-thaw cycles and air exposure.[10]
-
Sealing: For optimal protection, use Parafilm® or a similar laboratory film to wrap the cap and vial junction of each aliquot. For extremely sensitive applications, flame-sealing the vials under vacuum or an inert atmosphere is the gold standard.
-
Temperature and Location: Store the tightly sealed containers in a cool, dry, and well-ventilated place.[5][12] A dedicated, non-frost-free freezer is recommended to avoid temperature fluctuations that can compromise container seals.[10] The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]
Short-Term Storage and In-Use Handling
Proper handling during experimental use is critical to preserving the compound's integrity.
-
Atmosphere Control: Whenever possible, handle the compound in a glovebox or glove bag with an inert atmosphere. If a glovebox is unavailable, use Schlenk line techniques.[13]
-
Rapid Weighing: If handling on an open bench is unavoidable, minimize the time the container is open to the air. Have all necessary equipment ready. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Inert Gas Blanket: After dispensing the required amount, flush the headspace of the storage vial with a gentle stream of dry argon or nitrogen before tightly resealing it.[13]
-
Work Area: Ensure adequate ventilation to avoid inhalation of dust.[5] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[12]
Verification of Compound Integrity
Periodically, and especially before use in a critical synthetic step, the purity of the compound should be verified.
-
Thin-Layer Chromatography (TLC): A quick TLC analysis can often reveal the presence of more polar degradation products (e.g., the carboxylic acid or sulfoxide), which will typically have lower Rf values than the parent compound.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the preferred method.
Conclusion
While this compound is a powerful synthetic building block, its inherent sensitivity to atmospheric oxidation requires diligent and informed handling. By understanding the dual reactivity of its aldehyde and thioether functionalities, researchers can implement effective storage and handling protocols. Adherence to the guidelines presented in this document—specifically, the rigorous exclusion of air and moisture through inert atmosphere techniques and proper aliquotting—will ensure the compound's stability, leading to more reliable and successful research endeavors.
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A Comprehensive Technical Guide to 2-(4-Chlorophenylthio)Benzaldehyde for Advanced Research and Development
This guide provides an in-depth technical overview of 2-(4-Chlorophenylthio)Benzaldehyde (CAS No. 107572-07-6), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and applications, with a focus on providing practical, field-proven insights.
Introduction to this compound: A Versatile Building Block
This compound is a diaryl thioether containing both a reactive aldehyde functionality and a chlorinated phenyl ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the thioether linkage and the chlorinated aromatic ring can influence the biological activity and pharmacokinetic properties of the resulting compounds. The presence of the chlorine atom, in particular, can enhance lipophilicity and metabolic stability, which are often desirable characteristics in drug candidates[1].
Key Chemical Properties:
| Property | Value | Reference |
| CAS Number | 107572-07-6 | [2][3] |
| Molecular Formula | C₁₃H₉ClOS | [2][3] |
| Molecular Weight | 248.73 g/mol | [2] |
| Appearance | Pale yellow to yellow solid | [4] |
| Melting Point | 69.0-76.0 °C | [4] |
| Boiling Point | 102-104 °C at 18.6 hPa | |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [2][4] |
Commercial Availability and Supplier Specifications
This compound is readily available from a number of reputable chemical suppliers. When sourcing this compound for research and development, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | Purity | Available Quantities |
| Thermo Scientific | This compound, 98% | ≥97.5% (GC) | 5 g, 25 g |
| Sigma-Aldrich | 2-[(4-Chlorophenyl)thio]benzaldehyde | ≥98.0% (HPLC) | Custom |
| CymitQuimica | 2-((4-Chlorophenyl)thio)benzaldehyde | 95% | 1 g, 5 g |
| Santa Cruz Biotechnology | This compound | Research Grade | Custom |
Synthesis of this compound: A Methodological Overview
The formation of the aryl-thioether bond is the key step in the synthesis of this compound. Two primary synthetic strategies are commonly employed for this type of transformation: Nucleophilic Aromatic Substitution (SNA) and Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNA)
In this approach, an ortho-halogenated benzaldehyde (typically with a fluorine or chlorine leaving group) is reacted with 4-chlorothiophenol in the presence of a base. The reaction proceeds via an addition-elimination mechanism, where the thiolate anion attacks the carbon atom bearing the halogen, forming a Meisenheimer complex, which then eliminates the halide to yield the desired product[5][6][7]. The aldehyde group, being electron-withdrawing, activates the ortho position towards nucleophilic attack.
Figure 1. Generalized workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.
Representative Experimental Protocol (SNA):
-
To a solution of 4-chlorothiophenol (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a suitable base like potassium carbonate or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add 2-fluorobenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol[8][9][10]. This method is particularly useful when the aromatic ring is not sufficiently activated for SNA. The reaction typically requires a copper(I) catalyst, a ligand, and a base in a high-boiling polar solvent.
Figure 2. Conceptual diagram of the Ullmann Condensation for the synthesis of this compound.
Representative Experimental Protocol (Ullmann Condensation):
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-iodobenzaldehyde (1.0 equivalent), 4-chlorothiophenol (1.2 equivalents), a copper(I) salt such as CuI (0.1 equivalents), a ligand like L-proline or a phenanthroline derivative (0.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a high-boiling polar solvent like DMF or dioxane.
-
Heat the reaction mixture to 100-140 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Analytical Characterization
Ensuring the identity and purity of this compound is critical for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the compound[11][12][13]. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound[2][14]. The PubChem entry for this compound provides a reference mass spectrum (NIST Number: 341187) with a top peak at m/z 248, corresponding to the molecular ion[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation[15][16]. The ¹H NMR spectrum is expected to show signals for the aldehydic proton (around 10 ppm) and the aromatic protons. The ¹³C NMR spectrum will have a characteristic signal for the carbonyl carbon (around 190 ppm) and signals for the aromatic carbons. PubChem provides a reference ¹³C NMR spectrum for this compound[2].
Applications in Drug Discovery and Medicinal Chemistry
While specific blockbuster drugs containing the this compound moiety are not publicly disclosed, its structural motifs are prevalent in medicinal chemistry. Aryl thioethers are present in a variety of biologically active compounds, and the benzaldehyde unit is a precursor to many heterocyclic systems with therapeutic importance.
-
Synthesis of Heterocycles: The aldehyde group can readily undergo condensation reactions with binucleophiles to form various heterocyclic rings, such as benzothiazoles, quinolines, and benzodiazepines, which are scaffolds for many drugs[17][18].
-
Lead Optimization: The chlorinated phenylthio group can be introduced into a lead molecule to modulate its physicochemical properties. The chlorine atom can block metabolic oxidation sites and enhance binding affinity through halogen bonding.
-
Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential activities, including but not limited to, antibacterial, antifungal, and anticancer agents[1][19]. For instance, a patent describes the use of 4-chlorobenzaldehyde in the synthesis of the antibiotic chloramphenicol[20].
Figure 3. Potential applications of this compound in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a reactive aldehyde and a diaryl thioether moiety allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and potential applications is essential for researchers looking to leverage this compound in their R&D programs.
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Literature review of 2-(4-Chlorophenylthio)Benzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
Foreword: The Strategic Importance of Diaryl Thioethers
In the landscape of modern synthetic chemistry, the diaryl thioether motif stands as a cornerstone structure, prevalent in a multitude of pharmaceuticals, agrochemicals, and advanced materials. The molecule this compound is a particularly valuable intermediate, possessing two distinct and orthogonally reactive functional handles: an aldehyde and a diaryl thioether linkage. This dual functionality allows for sequential, selective modifications, making it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive review of the primary synthetic strategies for its preparation, grounded in mechanistic principles and practical, field-proven insights.
Chapter 1: Core Synthetic Strategies: Forging the Carbon-Sulfur Bond
The synthesis of this compound hinges on the formation of a key carbon-sulfur (C-S) bond between a benzaldehyde precursor and a 4-chlorothiophenol moiety. The two most prevalent and robust strategies for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a foundational method for forming C-S bonds. The strategy involves the reaction of an electron-deficient aryl halide with a sulfur nucleophile (thiolate). In this specific synthesis, a 2-halobenzaldehyde serves as the electrophile and the thiolate of 4-chlorothiophenol acts as the nucleophile.
Causality Behind Experimental Choices:
-
Aryl Halide (The Electrophile): The reaction requires an aryl halide that is "activated" towards nucleophilic attack. The aldehyde group at the ortho position provides moderate electron-withdrawing activation, which is essential for the reaction to proceed. While aryl fluorides are typically the most reactive in SNAr, the more readily available 2-chlorobenzaldehyde or 2-bromobenzaldehyde are commonly used.
-
Nucleophile Generation: 4-Chlorothiophenol is deprotonated by a base to form the more potent 4-chlorothiophenolate anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are preferred to prevent side reactions with the aldehyde.[1]
-
Solvent: The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, leaving the thiolate anion highly reactive, and can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2]
Reaction Mechanism: The SNAr pathway is a two-step addition-elimination process. First, the thiolate anion attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the halide is eliminated, restoring aromaticity and yielding the final diaryl thioether product.
Caption: Figure 1: SNAr Reaction Workflow
The Modern Approach: Transition-Metal Cross-Coupling
Transition-metal catalysis has revolutionized C-S bond formation, offering milder conditions and broader substrate compatibility compared to traditional SNAr reactions. The Ullmann condensation, a copper-catalyzed reaction, is particularly well-suited for this transformation.[3][4]
Expertise in Catalyst System Selection:
-
The Metal Center: Copper is a cost-effective and highly effective catalyst for C-S coupling.[5] While palladium-based systems (e.g., Buchwald-Hartwig coupling) are also powerful, copper catalysis is often preferred for thiol-aryl halide couplings due to its high efficiency and lower cost.[5][6]
-
Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly used as they can directly enter the catalytic cycle.[5][7]
-
Ligands: While some Ullmann-type reactions can proceed without a ligand, the addition of a ligand can significantly accelerate the reaction and improve yields.[3] Bidentate ligands like 1,10-phenanthroline or N-heterocyclic carbenes (NHCs) can stabilize the copper center and facilitate the key steps of the catalytic cycle.[7]
-
Base and Solvent: As with SNAr, a base is required to generate the thiolate. Potassium carbonate or cesium carbonate are common choices. High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or toluene are typically employed.[3]
The Ullmann Catalytic Cycle: The mechanism of the copper-catalyzed Ullmann C-S coupling is believed to proceed through the following key steps:
-
Thiolate Formation: The base deprotonates 4-chlorothiophenol.
-
Copper Thiolate Formation: The resulting thiolate reacts with the Cu(I) salt to form a copper(I) thiolate species.
-
Oxidative Addition: The aryl halide (2-halobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination, forming the desired C-S bond and regenerating the active Cu(I) catalyst.
Caption: Figure 2: Simplified Catalytic Cycle for Ullmann C-S Coupling
Chapter 2: Comparative Analysis and Protocol Validation
Choosing the optimal synthetic route requires a careful evaluation of various experimental factors. The following table provides a comparative summary of the SNAr and Ullmann coupling approaches.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Ullmann Coupling |
| Key Reagents | 2-Halobenzaldehyde, 4-Chlorothiophenol, Strong Base | 2-Halobenzaldehyde, 4-Chlorothiophenol, Base, Cu(I) Catalyst |
| Reaction Temp. | Often high (100-180 °C) | Generally lower than SNAr (80-120 °C)[3] |
| Advantages | Simple, catalyst-free, cost-effective for activated substrates. | Milder conditions, broader substrate scope, often higher yields.[5] |
| Disadvantages | Requires activated aryl halide, harsh conditions, potential side reactions. | Catalyst cost, potential for metal contamination in the product. |
| Typical Yields | Moderate to Good | Good to Excellent |
Chapter 3: Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes a reliable and reproducible method for the synthesis of this compound via an Ullmann-type cross-coupling reaction. The procedure is designed to be self-validating through careful control of reaction parameters and clear work-up steps.
Materials and Equipment:
-
2-Bromobenzaldehyde (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde, 4-chlorothiophenol, copper(I) iodide, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to create a suspension with a concentration of approximately 0.5 M with respect to the 2-bromobenzaldehyde.
-
Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting materials. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). This step removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization:
The resulting crude product is typically a pale yellow solid or oil.[8][9] Purification is achieved via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Physical Appearance: Pale yellow to yellow solid.[9]
-
Spectroscopic Data: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with known data.[11]
References
- ACS Publications. (2012, September 17). One-Pot Transition-Metal-Free Synthesis of Dibenzo[b,f]oxepins from 2-Halobenzaldehydes. Organic Letters.
- Royal Society of Chemistry. (n.d.). Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes.
- ResearchGate. (2025, August 7).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2022, August 16). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes.
- PrepChem.com. (n.d.). Synthesis of 4-[2-(4-Chlorophenyl)ethylthio]benzaldehyde.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
- ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- Wikipedia. (n.d.).
- ResearchGate. (2025, August 6). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides.
- PrepChem.com. (n.d.).
- Merck Millipore. (n.d.). This compound for synthesis 107572-07-6.
- Sigma-Aldrich. (n.d.). 2-[(4-Chlorophenyl)thio]benzaldehyde | 107572-07-6.
- CymitQuimica. (n.d.). 2-((4-Chlorophenyl)thio)benzaldehyde.
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g | Buy Online.
- ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. The Journal of Organic Chemistry.
- National Institutes of Health (NIH). (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
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- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential starting materials and core synthetic strategies for the preparation of 2-(4-Chlorophenylthio)Benzaldehyde. This diaryl thioether is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its synthesis for researchers in these fields. This document emphasizes the chemical rationale behind the selection of precursors and reaction pathways, ensuring a foundation of scientific integrity and practical insight.
Core Synthesis and Strategic Considerations
The synthesis of this compound fundamentally involves the formation of a carbon-sulfur (C-S) bond between two aryl rings. The primary retrosynthetic disconnection points to two key starting materials: a benzaldehyde derivative functionalized with a leaving group at the 2-position and a chlorinated thiophenol.
The judicious selection of these starting materials is paramount and is dictated by the chosen synthetic route. The two most prevalent and effective strategies for constructing the diaryl thioether linkage in this context are the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr) . The choice between these pathways influences the nature of the leaving group on the benzaldehyde moiety and the specific reaction conditions required for efficient coupling.
Essential Starting Materials
The synthesis of this compound is primarily achieved through the reaction of two key precursors: an activated benzaldehyde derivative and a nucleophilic sulfur source.
The Benzaldehyde Component: An Electrophilic Partner
The benzaldehyde moiety serves as the electrophilic partner in the C-S bond formation. To facilitate the reaction, the phenyl ring of the benzaldehyde must possess a suitable leaving group at the ortho (2-) position. The nature of this leaving group is a critical factor that often determines the most effective synthetic strategy.
-
2-Halobenzaldehydes : These are the most common electrophilic starting materials.
-
2-Chlorobenzaldehyde : A readily available and cost-effective starting material. It is a versatile precursor suitable for both Ullmann-type couplings and, under certain conditions, SNAr reactions.
-
2-Fluorobenzaldehyde : Often the preferred substrate for SNAr reactions. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, often leading to higher yields and milder reaction conditions compared to other halo-substituted benzaldehydes.
-
The Thiophenol Component: A Nucleophilic Partner
The nucleophilic partner in this synthesis is 4-chlorothiophenol. The thiol group (-SH) is deprotonated in situ to form the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon on the benzaldehyde ring.
-
4-Chlorothiophenol : This commercially available reagent provides the 4-chlorophenylthio moiety of the target molecule. Its synthesis can be achieved from 4-chlorobenzenesulfonyl chloride through reduction.[1]
The selection of these starting materials is summarized in the table below:
| Component | Starting Material | Rationale for Selection |
| Benzaldehyde Moiety | 2-Chlorobenzaldehyde | Cost-effective and suitable for Ullmann coupling. |
| 2-Fluorobenzaldehyde | Highly effective for SNAr reactions due to activation by the fluorine atom. | |
| Thiophenol Moiety | 4-Chlorothiophenol | Provides the 4-chlorophenylthio fragment of the target molecule. |
Key Synthetic Pathways and Mechanistic Insights
The formation of the diaryl thioether bond in this compound is typically achieved through one of two robust and well-established synthetic methodologies: the Ullmann Condensation or Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a classic method for the formation of C-O, C-N, and C-S bonds involving aryl halides, catalyzed by copper.[1] In the context of this compound synthesis, this typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a copper catalyst and a base.
Mechanism: The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to involve the formation of a copper(I) thiophenolate species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the diaryl thioether and regenerates the copper(I) catalyst.
Sources
Methodological & Application
The Synthetic Utility of 2-(4-Chlorophenylthio)Benzaldehyde: A Guide to Application and Protocol
For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to innovation. 2-(4-Chlorophenylthio)benzaldehyde stands out as a key intermediate, primarily in the synthesis of heterocyclic scaffolds that form the core of numerous biologically active compounds and functional materials. This document provides an in-depth exploration of its application, focusing on the synthesis of thioxanthene derivatives, and offers a detailed, field-proven protocol for its utilization.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule featuring an aldehyde group ortho to a thioether linkage. This specific arrangement makes it an excellent precursor for intramolecular cyclization reactions, leading to the formation of sulfur-containing tricyclic systems. The presence of a 4-chlorophenyl group also offers a handle for further functionalization through cross-coupling reactions, enhancing its synthetic value.
| Property | Value | Source |
| CAS Number | 107572-07-6 | |
| Molecular Formula | C₁₃H₉ClOS | |
| Molecular Weight | 248.73 g/mol | |
| Appearance | Pale yellow to yellow solid | |
| Melting Point | 69-76 °C |
Core Application: Synthesis of 2-Chlorothioxanthene via Lewis Acid-Catalyzed Reductive Cyclization
A primary and powerful application of this compound is its conversion to 2-chlorothioxanthene. Thioxanthenes and their derivatives, particularly thioxanthen-9-ones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They are also utilized as photosensitizers in photopolymerization processes.[1] The protocol detailed below is based on a Lewis acid-catalyzed reductive cyclization, a robust and high-yielding method for the synthesis of thioxanthenes from 2-(arylthio)benzaldehydes.[2]
Reaction Mechanism: A Stepwise Perspective
The transformation of this compound to 2-chlorothioxanthene proceeds through a cascade of well-defined steps, initiated by a Lewis acid catalyst, such as Indium(III) triflate (In(OTf)₃).[2]
-
Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.
-
Intramolecular Friedel-Crafts Cyclization: The activated aldehyde undergoes an intramolecular electrophilic attack on the electron-rich 4-chlorophenyl ring. This step forms a new carbon-carbon bond and generates a cyclic alcohol intermediate.
-
Formation of the Thioxanthylium Ion: Under the acidic conditions, the cyclic alcohol readily dehydrates to form a resonance-stabilized thioxanthylium ion. This cation is a key reactive intermediate in the process.
-
Intermolecular Hydride Transfer: The diisopropyl ether solvent serves a dual role as both the reaction medium and a hydride source. The thioxanthylium ion is chemoselectively reduced by an intermolecular hydride transfer from diisopropyl ether, yielding the final 2-chlorothioxanthene product and a protonated acetone byproduct.[2]
Caption: Mechanism of Lewis Acid-Catalyzed Reductive Cyclization.
Experimental Protocol
This protocol is adapted from the general procedure for the reductive cyclization of 2-(arylthio)benzaldehydes.[2]
Materials:
-
This compound
-
Indium(III) triflate (In(OTf)₃)
-
Diisopropyl ether (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous diisopropyl ether (10 mL) in a round-bottom flask equipped with a reflux condenser, add Indium(III) triflate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 68 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-chlorothioxanthene.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 85-95%.[2]
Causality Behind Experimental Choices
-
Lewis Acid Catalyst (In(OTf)₃): Indium(III) triflate is an effective Lewis acid that is stable in the presence of moisture and air, making it convenient to handle. It efficiently activates the aldehyde for the intramolecular Friedel-Crafts reaction. Other Lewis acids could be employed, but In(OTf)₃ has been shown to be particularly effective for this transformation.[2]
-
Solvent (Diisopropyl Ether): The choice of diisopropyl ether is critical. It not only serves as the reaction solvent but also as the reducing agent (hydride donor) for the final step. Its boiling point allows for a suitable reaction temperature. The use of a non-hydride donating solvent would lead to the formation of the thioxanthylium salt or other byproducts.[2]
-
Aqueous Workup: The use of saturated sodium bicarbonate solution is to neutralize the Lewis acid and any acidic byproducts, facilitating a clean extraction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Future Perspectives and Alternative Applications
While the synthesis of thioxanthenes is a major application, the reactivity of this compound is not limited to this transformation. The aldehyde functionality can be engaged in various other classical reactions, such as:
-
Wittig olefination to extend the carbon chain.
-
Reductive amination to introduce nitrogen-containing functionalities.
-
Condensation reactions with active methylene compounds.
These transformations, coupled with the potential for modifying the 4-chlorophenyl ring, open avenues for the synthesis of a diverse library of compounds for screening in drug discovery and materials science.
References
- Verma, S. K., Prajapati, A., Saini, M. K., & Basak, A. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (1978). Process for preparing thioxanthones.
Sources
Application Notes & Protocols for the Synthesis of Derivatives from 2-(4-Chlorophenylthio)Benzaldehyde
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from 2-(4-chlorophenylthio)benzaldehyde. This versatile building block, characterized by a reactive aldehyde and a thioether linkage, serves as a crucial starting material for a variety of molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols herein are grounded in established chemical principles, offering step-by-step methodologies for producing alkene, amine, and heterocyclic derivatives. Explanations for experimental choices, self-validating analytical checkpoints, and comprehensive references are included to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound (CAS: 107572-07-6) is a bi-functional aromatic compound featuring two key reactive sites: an electrophilic aldehyde group and a diaryl thioether linkage.[1][2] Its molecular structure makes it an excellent scaffold for developing a diverse range of derivatives.
-
The Aldehyde Group (-CHO): As a primary site for modification, the aldehyde is amenable to a wide array of classic organic reactions. It readily participates in nucleophilic additions and condensations, serving as a gateway to numerous molecular complexities.[3] This reactivity is central to the protocols detailed in this guide.
-
The Thioether Linkage (-S-): The diaryl thioether moiety imparts specific electronic and conformational properties to the molecule. While more stable than the aldehyde, the sulfur atom can influence the reactivity of the aromatic rings and can be a target for further transformations, such as oxidation to sulfoxides or sulfones, to modulate the pharmacological or material properties of the final derivatives.[3]
The strategic combination of these groups allows for the synthesis of compounds with potential biological activities, including analogues of known therapeutic agents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 107572-07-6 | [5][6] |
| Molecular Formula | C₁₃H₉ClOS | [1][2] |
| Molecular Weight | 248.73 g/mol | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | 71-74 °C | [5] |
| Boiling Point | 102-104 °C at 18.6 hPa | [6] |
| Purity (Typical) | ≥98.0% (HPLC) |[5][6] |
Core Synthetic Pathways and Mechanistic Rationale
The derivatization of this compound primarily leverages the reactivity of the aldehyde functional group. Three robust and high-yield synthetic strategies are presented: the Wittig reaction for alkene synthesis, reductive amination for secondary and tertiary amine synthesis, and condensation/cyclization for the formation of heterocyclic systems.
Caption: Core synthetic routes from this compound.
Detailed Protocols and Experimental Design
Protocol 1: Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[7] It involves the reaction of an aldehyde with a phosphorus ylide (or phosphorane), proceeding through a four-membered oxaphosphetane intermediate to yield an alkene and the highly stable triphenylphosphine oxide, which drives the reaction forward.[8] Using a stabilized ylide generally favors the formation of the (E)-alkene isomer.[7]
Caption: Experimental workflow for the Wittig reaction.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq.), dropwise. The formation of the ylide is typically indicated by a distinct color change to deep orange or red.[9] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Reagents for Wittig Reaction
| Role | Reagent | Molar Eq. | Rationale |
|---|---|---|---|
| Aldehyde | This compound | 1.0 | Substrate |
| Ylide Precursor | Benzyltriphenylphosphonium chloride | 1.1 | Source of the nucleophilic carbon |
| Base | Potassium tert-butoxide (t-BuOK) | 1.05 | Deprotonates the phosphonium salt to form the ylide[9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Aprotic solvent suitable for ylide formation and reaction |
Protocol 2: Synthesis of Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It proceeds in two stages: the reaction between the aldehyde and an amine to form a Schiff base (imine), followed by the reduction of the imine to the corresponding amine.[10] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is advantageous as these reagents are selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure.[11]
Caption: Experimental workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) to promote the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Purification: The crude product can often be purified by an acid-base extraction.[12] Dissolve the crude material in an organic solvent and extract with 1M HCl. The amine product will move to the aqueous layer. Basify the aqueous layer with 1M NaOH and back-extract the purified amine into an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Final Purification & Validation: If necessary, perform flash column chromatography. Confirm the product's identity and purity via NMR and mass spectrometry.
Table 3: Representative Reagents for Reductive Amination
| Role | Reagent | Molar Eq. | Rationale |
|---|---|---|---|
| Aldehyde | This compound | 1.0 | Substrate |
| Amine | e.g., Benzylamine | 1.1 | Nucleophile for imine formation |
| Reducing Agent | Sodium triacetoxyborohydride | 1.5 | Selectively reduces the iminium ion in the presence of the aldehyde[11] |
| Solvent | 1,2-Dichloroethane (DCE) | - | Aprotic solvent, common for this reaction |
| Catalyst | Acetic Acid | 0.1 | Catalyzes imine/iminium ion formation |
Protocol 3: Synthesis of Benzothiazole Derivatives via Condensation
Heterocyclic scaffolds are prevalent in pharmaceuticals. Benzothiazoles can be synthesized via the condensation of an aldehyde with 2-aminothiophenol.[13] The reaction proceeds through the formation of a benzothiazoline intermediate, which subsequently undergoes oxidation (often aerial) to the aromatic benzothiazole. Performing the reaction in water can be an environmentally friendly approach.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and 2-aminothiophenol (1.0 eq.).
-
Solvent and Reaction: Add water to the flask to create a suspension. Heat the reaction mixture to 100-110 °C (oil bath temperature) and stir vigorously for 4-6 hours.[13] The progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials.
-
Recrystallization & Validation: If needed, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzothiazole derivative. Validate the final structure and purity by NMR, mass spectrometry, and melting point analysis.
Table 4: Representative Reagents for Benzothiazole Synthesis
| Role | Reagent | Molar Eq. | Rationale |
|---|---|---|---|
| Aldehyde | This compound | 1.0 | Electrophilic component |
| Amine/Thiol | 2-Aminothiophenol | 1.0 | Provides the backbone for the heterocyclic ring |
| Solvent | Water | - | Green, non-toxic medium; facilitates precipitation of the product[13] |
Safety and Handling
Standard laboratory safety practices should be employed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- Vertex AI Search. (n.d.). Leveraging 4-(Methylthio)benzaldehyde in Advanced Organic Synthesis Projects.
- CymitQuimica. (n.d.). 2-((4-Chlorophenyl)thio)benzaldehyde.
- Merck Millipore. (n.d.). This compound for synthesis.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Chakraborti, A. K., et al. (2007). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines. ResearchGate.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
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Application Notes and Protocols: The Versatility of 2-(4-Chlorophenylthio)Benzaldehyde in Modern Medicinal Chemistry
Introduction: Identifying a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile chemical scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. 2-(4-Chlorophenylthio)benzaldehyde, a diaryl sulfide derivative, represents a key building block with significant potential for the synthesis of diverse compound libraries. Its structure, featuring a reactive aldehyde group and a diaryl sulfide core, offers multiple avenues for chemical modification, making it an attractive starting point for the exploration of new chemical space in drug discovery. The diaryl thioether motif is a recognized structural feature in a number of medicinally active compounds, known to exhibit a range of biological activities.[1][2] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound as a strategic intermediate in the synthesis of potential therapeutic agents. We will explore its synthetic utility, propose protocols for the generation of derivative libraries, and outline relevant biological evaluation methodologies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClOS | [3][4] |
| Molecular Weight | 248.73 g/mol | [3] |
| CAS Number | 107572-07-6 | [4][5] |
| Appearance | Solid | [4] |
| IUPAC Name | 2-(4-chlorophenyl)sulfanylbenzaldehyde | [3] |
Synthetic Potential and Core Reaction Pathways
The true value of this compound in medicinal chemistry lies in its capacity to serve as a precursor for a wide array of more complex molecules. The aldehyde functionality is a versatile handle for numerous chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic systems.
Diagram: Synthetic Utility of this compound
Caption: Key reaction pathways originating from this compound.
Protocol 1: Synthesis of a Schiff Base Derivative Library
This protocol details a straightforward method for generating a library of imine (Schiff base) derivatives from this compound. Schiff bases are valuable intermediates and have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.
Rationale
The condensation reaction between the aldehyde group of this compound and various primary amines is a high-yield, one-step process that allows for the rapid diversification of the core scaffold. The resulting imine bond can also be subsequently reduced to form stable secondary amines, further expanding the chemical diversity.
Materials
-
This compound
-
A diverse set of primary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Sodium sulfate or magnesium sulfate (drying agent)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., ethyl acetate/hexane)
-
NMR spectrometer and/or LC-MS for product characterization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol (or methanol) to a concentration of approximately 0.1 M.
-
Amine Addition: To this solution, add 1.1 equivalents of the selected primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The formation of the imine product will be indicated by the appearance of a new, typically less polar, spot and the disappearance of the starting aldehyde. The reaction is generally complete within 2-4 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation provides a means to introduce a carbon-carbon double bond adjacent to the aromatic ring, creating α,β-unsaturated carbonyl compounds. These Michael acceptors can be valuable for targeting specific biological pathways.
Rationale
This reaction involves the condensation of this compound with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. The resulting products are highly functionalized and can serve as intermediates for the synthesis of various heterocyclic compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[6]
Materials
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol
-
Buchner funnel and filter paper
-
Recrystallization solvents (e.g., ethanol, acetic acid)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the active methylene compound in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol. The product can be further purified by recrystallization.
-
Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its structure.
Proposed Biological Evaluation Strategies
Given the structural motifs present in derivatives of this compound, several avenues for biological screening are logical starting points.
Diagram: Workflow for Biological Evaluation
Caption: A proposed workflow for the biological evaluation of derivative libraries.
Anticancer Activity Screening
-
Rationale: Diaryl sulfides and their derivatives have shown promise as anticancer agents.[7][8] A primary screen against a panel of cancer cell lines is a logical first step.
-
Suggested Cell Lines:
-
MCF-7 (Breast Cancer)[7]
-
HeLa (Cervical Cancer)
-
HCT-116 (Colon Cancer)
-
-
Assay Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
-
Antimicrobial Activity Screening
-
Rationale: The benzaldehyde moiety and various heterocyclic systems derived from it are known to possess antimicrobial properties.[9]
-
Suggested Strains:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Fungus)
-
-
Assay Protocol (Broth Microdilution):
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Enzyme Inhibition Assays
-
Rationale: The diaryl sulfide scaffold can be designed to fit into the active sites of various enzymes. Depending on the specific derivatives synthesized, a range of enzyme inhibition assays could be relevant. For example, derivatives of benzaldehyde have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[10]
-
Example Target (Acetylcholinesterase - AChE):
-
Assay Principle: Ellman's reagent (DTNB) is used to measure the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to produce a yellow-colored compound that can be quantified spectrophotometrically.
-
Procedure:
-
Pre-incubate the enzyme (AChE) with various concentrations of the test compounds in a 96-well plate.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm).
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
-
Conclusion and Future Outlook
This compound is a commercially available and highly versatile starting material for medicinal chemistry research. Its synthetic tractability allows for the rapid generation of diverse compound libraries. By employing the protocols and strategic screening funnels outlined in this application note, researchers can effectively leverage this building block to explore new chemical space and identify novel hit compounds for a variety of therapeutic targets. Future work should focus on the development of more complex heterocyclic systems derived from this scaffold and the exploration of a broader range of biological targets.
References
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Semantic Scholar. [Link]
- This compound | C13H9ClOS | CID 2778624. PubChem. [Link]
- THE CHEMISTRY OF DIARYL SULFIDES. III. THE SYNTHESIS OF THIOTHYRONINE1. Journal of the American Chemical Society. [Link]
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretast
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
- Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives.
- 2-(Methylthio)benzaldehyde. MySkinRecipes. [Link]
- Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. [Link]
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
- Benzaldehyde suppresses murine allergic asthma and rhinitis. PubMed. [Link]
- Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2. Connect Journals. [Link]
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. MDPI. [Link]
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]/articles/PMC7828069/)
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- 4. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
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- 8. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
The Versatile Role of 2-(4-Chlorophenylthio)Benzaldehyde in the Synthesis of Heterocyclic Compounds: Applications and Protocols
For Immediate Release
[City, State] – [Date] – As a cornerstone in the edifice of medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2-(4-Chlorophenylthio)Benzaldehyde has emerged as a significant precursor for the synthesis of a diverse array of heterocyclic compounds. These structures form the backbone of numerous pharmacologically active agents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this key intermediate in heterocyclic synthesis, with a focus on the construction of 1,4-benzothiazines and quinoline scaffolds.
Introduction
Heterocyclic compounds are a cornerstone of modern pharmaceutical science, with a vast number of approved drugs featuring these cyclic structures. The inherent reactivity and structural diversity of this compound, characterized by its reactive aldehyde functionality positioned ortho to a chlorophenylthio group, make it an attractive starting material for constructing complex molecular architectures. The presence of the sulfur atom and the specific substitution pattern allows for a range of cyclization strategies, leading to valuable heterocyclic systems. This guide will explore the synthetic utility of this building block, providing both the theoretical underpinnings and practical, step-by-step protocols for key transformations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₉ClOS[1][2] |
| Molecular Weight | 248.73 g/mol [1] |
| Appearance | Pale yellow to yellow solid[2] |
| CAS Number | 107572-07-6[1][2] |
Synthesis of 4H-1,4-Benzothiazines
4H-1,4-Benzothiazines are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A common and effective route to these scaffolds involves the reaction of a 2-aminobenzenethiol derivative with a suitable precursor. While this compound does not possess the requisite amino group, it can be envisioned as a precursor to intermediates that can undergo cyclization. A more direct, albeit less commonly cited, conceptual approach involves the reaction of a derivative of this compound where the aldehyde is converted to a functionality that can react with an amine, followed by an intramolecular cyclization.
However, a more prevalent and well-documented strategy for synthesizing the 1,4-benzothiazine core involves the condensation of 2-aminobenzenethiols with β-dicarbonyl compounds or other suitable electrophiles.[3][4][5]
Conceptual Workflow for 1,4-Benzothiazine Synthesis
The following diagram illustrates a generalized and widely adopted pathway to 4H-1,4-benzothiazines, which serves as a foundational reference for understanding the construction of this heterocyclic system.
Caption: Generalized workflow for 4H-1,4-Benzothiazine synthesis.
Protocol: Synthesis of a 4H-1,4-Benzothiazine Derivative from 2-Aminobenzenethiol and a β-Diketone
This protocol outlines a general, microwave-assisted method for the synthesis of 4H-1,4-benzothiazines, a reaction class for which 2-aminobenzenethiol is a key precursor.[3]
Materials:
-
Substituted 2-aminobenzenethiol (10 mmol)
-
β-Diketone or β-ketoester (10 mmol)
-
Hydrazine hydrate (catalytic amount, 1 mmol)
-
Dimethylformamide (DMF) (5 mmol)
-
Ethanol (for washing and crystallization)
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).
-
Expose the mixture to microwave irradiation for 30 seconds.
-
Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.
-
Irradiate the reaction mixture in the microwave intermittently at 30-second intervals for a total of 3 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with 50% aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 4H-1,4-benzothiazine derivative.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[3]
-
Hydrazine Hydrate: Acts as a catalyst to facilitate the initial condensation step.
-
DMF: Serves as a high-boiling polar aprotic solvent that efficiently absorbs microwave energy, facilitating a rapid and uniform temperature increase.
Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs with activities including antimalarial, antibacterial, and anticancer effects. The Friedländer annulation is a classical and powerful method for synthesizing quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6]
While this compound is not a 2-aminoaryl aldehyde, its structural features can be exploited in modified strategies or multi-step sequences to access quinoline derivatives. A conceptual approach would involve the conversion of the thioether linkage to an amino group, or a reaction that facilitates cyclization through the ortho-position.
Conceptual Workflow for Friedländer Quinoline Synthesis
The following diagram illustrates the fundamental principle of the Friedländer synthesis.
Caption: General workflow for the Friedländer synthesis of quinolines.
Protocol: A General Procedure for the Synthesis of Polysubstituted Quinolines via Friedländer Annulation
This protocol describes a solvent-free synthesis of polysubstituted quinolines from 2-aminoaryl ketones and active methylene compounds, a reaction that exemplifies the core principles of the Friedländer synthesis.[7]
Materials:
-
2-Aminoaryl ketone (2 mmol)
-
Carbonyl compound with an active methylene group (3 mmol)
-
Silica-supported phosphorus pentoxide (P₂O₅/SiO₂) (0.4 g)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask (10 mL) with reflux condenser
-
Oil bath
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 10 mL round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and silica-supported phosphorus pentoxide (0.4 g).
-
Heat the resulting mixture in an oil bath at 80 °C with stirring for the appropriate time, as determined by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 40 mL of ethyl acetate and stir for 3 minutes.
-
Filter the mixture to remove the solid catalyst.
-
The filtrate contains the crude product, which can be further purified by standard techniques such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste and often simplifying the work-up procedure.
-
Silica-Supported P₂O₅: This solid-supported acid catalyst facilitates the cyclodehydration step of the Friedländer reaction. Its heterogeneous nature allows for easy removal from the reaction mixture by filtration.[7]
-
Heating at 80 °C: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization reactions.
Multicomponent Reactions Involving Aldehydes
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs to generate complex heterocyclic structures. One such example is the Knoevenagel condensation, which can be the initial step in a cascade leading to diverse heterocyclic systems.
Knoevenagel Condensation: A Gateway to Further Cyclizations
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst to form a new carbon-carbon double bond. The product of this reaction, an α,β-unsaturated compound, is a versatile intermediate for subsequent cyclization reactions.
Caption: Knoevenagel condensation with this compound.
Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation.[8]
Materials:
-
This compound
-
Malononitrile
-
Weak base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Dissolve this compound and a stoichiometric equivalent of malononitrile in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a weak base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
The resulting α,β-unsaturated product can then be used in subsequent reactions, such as a Gewald reaction with elemental sulfur to form a substituted thiophene, or in Michael additions followed by cyclization to access a variety of other heterocyclic systems.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in heterocyclic synthesis. Its unique combination of an aldehyde and a thioether functionality provides a platform for the construction of diverse and medicinally relevant scaffolds such as 1,4-benzothiazines and quinolines, as well as for participation in powerful multicomponent reactions. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this compound. Future research in this area will likely focus on the development of novel, one-pot, and enantioselective methodologies to further expand the library of accessible heterocyclic compounds derived from this promising precursor, thereby accelerating the pace of drug discovery and development.
References
- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (n.d.). IJCRT.org.
- Fu, L., Xu, J., Yao, H., & Wu, X. (2009). A Synthesis of 4H-1,4-Benzothiazines. Journal of Heterocyclic Chemistry, 46(3), 531-534.
- Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. (n.d.). Royal Society of Chemistry.
- Scheme (15). Synthesis of 4H-1,4-Benzothiazine by the reaction of... (n.d.). ResearchGate.
- The solvent-free synthesis of poly-substituted quinolines via... (n.d.). ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20666-20696.
- Design and synthesis of 4H-1,4-benzothiazines containing thiazole ring system for use as potential biopharmaceuticals. (2006). Bioorganic & Medicinal Chemistry, 14(15), 5294-5302.
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2020). Molecules, 25(21), 5158.
- Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2009). Journal of Chemical Research, 2009(2), 108-111.
- This compound. (n.d.). PubChem.
- Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. (2020). Molecules, 25(11), 2588.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). Pharmaceuticals, 16(10), 1435.
- Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2009). ResearchGate.
- Synthesis of Fused Heterocyclic Compounds. (n.d.). Grantome.
- Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. (n.d.). ResearchGate.
- Optimized reaction of benzaldehyde, malononitrile, and thiophenol in... (n.d.). ResearchGate.
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.). ResearchGate.
- Knoevenagel reaction of benzaldehyde with malononitrile using the chitosan catalyst. (n.d.). ResearchGate.
Sources
- 1. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 4H-1,4-benzothiazines containing thiazole ring system for use as potential biopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol: Knoevenagel Condensation of 2-(4-Chlorophenylthio)Benzaldehyde with Malononitrile
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is a foundational element of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the arsenal of reactions available to chemists, the Knoevenagel condensation holds a prominent position for its efficiency in forming C=C double bonds.[1][2] This reaction, a variant of the aldol condensation, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules, including antiviral and anticancer agents.[1]
This application note provides a comprehensive guide to the experimental procedure for the Knoevenagel condensation of 2-(4-Chlorophenylthio)Benzaldehyde with malononitrile. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and discuss the expected outcomes and potential challenges. The choice of this compound as the aldehydic component is significant, as the resulting product, (E)-2-(2-((4-chlorophenyl)thio)benzylidene)malononitrile, incorporates a diaryl thioether moiety, a structural motif present in numerous biologically active compounds.
Reaction Principle and Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The active methylene compound, in this case, malononitrile, possesses acidic protons due to the electron-withdrawing effect of the two nitrile groups.
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][3] The mechanism can be described by two primary pathways:
-
Direct Enolate Pathway: The basic catalyst abstracts a proton from malononitrile to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The subsequent aldol-type addition intermediate readily undergoes dehydration to yield the final α,β-unsaturated product.[1]
-
Iminium Ion Pathway (with amine catalysts): When an amine catalyst like piperidine is used, it can first react with the benzaldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |
| This compound | 107572-07-6 | 248.73 | 1.0 mmol (248.7 mg) | Sigma-Aldrich | ≥98.0% |
| Malononitrile | 109-77-3 | 66.06 | 1.0 mmol (66.1 mg) | Sigma-Aldrich | 99% |
| Ammonium Acetate (Catalyst) | 631-61-8 | 77.08 | 0.15 mmol (11.6 mg) | Sigma-Aldrich | ≥98% |
| Ethanol (Solvent) | 64-17-5 | 46.07 | 5 mL | Fisher Scientific | 95% |
| Deionized Water | 7732-18-5 | 18.02 | As needed | --- | --- |
| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 | As needed | Fisher Scientific | HPLC Grade |
| n-Hexane (for TLC) | 110-54-3 | 86.18 | As needed | Fisher Scientific | HPLC Grade |
Equipment
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (for product characterization)
-
FT-IR spectrometer (for product characterization)
Experimental Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (248.7 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and ammonium acetate (11.6 mg, 0.15 mmol).
-
Add 5 mL of ethanol to the flask.
-
Attach a reflux condenser to the flask.
Causality Behind Choices: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Ammonium acetate is a mild and effective catalyst for the Knoevenagel condensation.[3]
2. Reaction Execution:
-
Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a TLC chamber with a solvent system of ethyl acetate/n-hexane (e.g., 3:7 v/v). Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new, less polar spot indicates the formation of the product. The reaction is typically complete within 2-4 hours.
Self-Validating System: The TLC monitoring allows for real-time assessment of the reaction's completion, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.
3. Product Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Slowly add 10 mL of cold deionized water to the reaction mixture with stirring. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
4. Product Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
Expected Results and Troubleshooting
-
Yield: The Knoevenagel condensation is generally a high-yielding reaction. Expected yields for this procedure are in the range of 85-95%.
-
Appearance: The purified product, (E)-2-(2-((4-chlorophenyl)thio)benzylidene)malononitrile, is expected to be a crystalline solid.
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time may also need to be extended.
-
No Reaction: If no reaction occurs, check the activity of the catalyst. A slightly stronger base, such as piperidine, can be used, but this may lead to side reactions.
-
Oily Product: If the product oils out instead of precipitating, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.
-
Conclusion
This application note provides a robust and reliable protocol for the Knoevenagel condensation of this compound with malononitrile. The procedure is straightforward, high-yielding, and employs readily available reagents and equipment. The resulting α,β-unsaturated nitrile is a versatile intermediate for further synthetic transformations and a potential candidate for biological evaluation. By understanding the underlying mechanism and following the detailed protocol, researchers can confidently synthesize this and other similar compounds for their drug discovery and materials science endeavors.
References
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. [Link]
- Jones, G. (2004).
- PubChem. (n.d.). This compound.
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(4-Chlorophenylthio)Benzaldehyde
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chlorophenylthio)Benzaldehyde. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for assay and impurity profiling. The causality behind experimental choices is elucidated to ensure technical accuracy and field-proven insights. Furthermore, a comprehensive forced degradation study protocol is outlined in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to validate the method's stability-indicating properties.[1][2]
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis.[3][4] Its chemical structure, featuring a benzaldehyde moiety and a chlorophenylthio group, necessitates a reliable analytical method to ensure its purity, stability, and quality, which are critical aspects in drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for this purpose.[5]
The development of a stability-indicating analytical method is paramount to understanding how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are an integral part of this process, providing insights into the degradation pathways and products that could form during storage and handling.[5][6] This application note details a systematic approach to developing and applying an HPLC method for this compound, including a protocol for stress testing to ensure the method's specificity and suitability for stability studies.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is based on the physicochemical properties of this compound.
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides good retention for the relatively non-polar analyte. Aromatic compounds like this compound interact favorably with the C18 chains via hydrophobic interactions.[7][8]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC that effectively elutes non-polar compounds from the C18 column.[9] A gradient is selected to ensure the elution of both the main analyte and any potential degradation products, which may have a wide range of polarities, within a reasonable timeframe and with good peak shapes. The addition of a small amount of formic acid to the aqueous phase helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing and improving peak symmetry.
-
Detection: Based on the chemical structure, which contains two aromatic rings and a carbonyl group, this compound is expected to have strong UV absorbance. The benzaldehyde chromophore typically exhibits a primary absorption band around 250 nm and a weaker band at higher wavelengths. The presence of the chlorophenylthio group may cause a bathochromic shift (shift to longer wavelengths). Therefore, a detection wavelength of 254 nm is selected as a starting point, as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity. Further optimization using a photodiode array (PDA) detector to determine the absorbance maximum is recommended for enhanced sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS reagent grade, ≥96%)
-
Hydrochloric acid (HCl), 0.1 N solution
-
Sodium hydroxide (NaOH), 0.1 N solution
-
Hydrogen peroxide (H₂O₂), 3% solution
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC instrumentation and operating parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with a gradient pump, autosampler, column oven, and PDA/UV detector |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV spectrum) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution: Prepare sample solutions at a similar concentration to the working standard solution using acetonitrile as the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.[10]
Protocol: Stability-Indicating Method Validation via Forced Degradation
Forced degradation studies are essential to demonstrate the specificity of the HPLC method in the presence of potential degradation products.[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Protocols for Forced Degradation
For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60 °C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with acetonitrile.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60 °C for a predetermined time.
-
After cooling, neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with acetonitrile.
-
-
Oxidative Degradation:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a predetermined time.
-
Dilute to a final concentration of 100 µg/mL with acetonitrile.
-
-
Thermal Degradation:
-
Place a known amount of the solid this compound in an oven at 80 °C.
-
After a predetermined time, dissolve the solid in acetonitrile to achieve a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2]
-
A control sample should be protected from light.
-
After exposure, dissolve the solid in acetonitrile to a concentration of 100 µg/mL.
-
Data Analysis and Interpretation
-
Specificity: The chromatograms of the stressed samples should be evaluated to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
Peak Purity: If a PDA detector is used, peak purity analysis should be performed on the analyte peak in the presence of its degradation products to confirm its homogeneity.
-
Mass Balance: The sum of the assay of the main peak and the area of all degradation product peaks should be close to the initial assay of the unstressed sample, demonstrating that all degradation products are detected.
System Suitability
To ensure the performance of the HPLC system, the following system suitability parameters should be monitored for the working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the analysis of this compound. The inclusion of a comprehensive forced degradation study protocol ensures that the method is stability-indicating and suitable for use in a regulated environment for quality control and stability testing of this compound. The logical and scientifically sound methodology presented in this application note will be a valuable tool for researchers and professionals in the pharmaceutical industry.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. URL: [Link]
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. URL: [Link]
- Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Published January 1, 2012. URL: [Link]
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. URL: [Link]
- A Review on Force Degradation Studies for Drug Substances.
- PubChem Compound Summary for CID 2778624, this compound.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. URL: [Link]
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. Published November 1, 2020. URL: [Link]
- Reversed Phase HPLC Method Development. Phenomenex. URL: [Link]
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- 4. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
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Application Notes and Protocols: Leveraging 2-(4-Chlorophenylthio)Benzaldehyde in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. This document provides a comprehensive guide to the utilization of 2-(4-Chlorophenylthio)Benzaldehyde as a versatile starting material for the synthesis of potent antifungal compounds. We present a detailed, field-proven protocol for the synthesis of a novel Schiff base derivative, discuss the underlying scientific principles, and outline methodologies for the evaluation of its antifungal efficacy. The protocols and insights provided herein are designed to empower researchers in the fields of medicinal chemistry and drug discovery to harness the potential of this promising chemical entity.
Introduction: The Rationale for this compound in Antifungal Synthesis
The this compound moiety represents a strategic starting point for the synthesis of novel antifungal agents due to the convergence of several key pharmacophoric features. The benzaldehyde functional group offers a reactive handle for the construction of diverse molecular architectures, most notably Schiff bases and various heterocyclic systems known for their biological activities.[1][2] The presence of a thioether linkage and a 4-chlorophenyl group are structural motifs found in numerous bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][4]
The rationale for employing this specific aldehyde is rooted in established structure-activity relationships (SAR). For instance, the formation of Schiff bases (imines) by reacting aldehydes with primary amines is a robust and high-yielding reaction that allows for the introduction of a wide range of substituents, enabling the fine-tuning of antifungal potency.[5][6] Furthermore, the resulting imine bond is often crucial for the biological activity of the final compound.
Synthesis Protocol: From Aldehyde to a Novel Schiff Base Antifungal Candidate
This section details a reproducible protocol for the synthesis of a novel Schiff base derived from this compound and 2-aminothiophene-3-carbonitrile. The choice of the aminothiophene partner is based on its prevalence in antifungal drug discovery, where it serves as a key building block for compounds with demonstrated efficacy.[5][6]
Materials and Reagents
-
This compound (starting material)
-
2-aminothiophene-3-carbonitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Ethyl Acetate (for extraction)
-
Sodium Hydroxide (NaOH) solution (0.1 N)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) and 2-aminothiophene-3-carbonitrile (1.0 eq) in absolute ethanol (30 mL).
-
Catalysis: To the stirring suspension, add 3-4 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC, using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Washing: Wash the organic layer sequentially with 0.1 N NaOH solution (2 x 30 mL) to remove the acidic catalyst and any unreacted starting materials, followed by distilled water (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base product.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel Schiff base.
Mechanism of Action: A Plausible Hypothesis
While the precise mechanism of action of this novel Schiff base would require dedicated investigation, we can hypothesize its mode of action based on related antifungal agents. Many antifungal compounds containing azole or imine functionalities target the fungal cell membrane's integrity.[8] A primary target for azole antifungals is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. It is plausible that the synthesized Schiff base, with its nitrogen-containing heterocycle and lipophilic character, could interact with and inhibit key enzymes in the ergosterol biosynthesis pathway.
Protocol for Antifungal Susceptibility Testing
To evaluate the antifungal efficacy of the newly synthesized compound, a standardized microbroth dilution method is recommended.
Materials and Equipment
-
Synthesized Schiff base compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer (for reading absorbance)
-
Incubator (35 °C)
Procedure
-
Stock Solution Preparation: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Grow the fungal strains on a suitable agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the desired final inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading.
Data Presentation: Expected Antifungal Activity
The following table presents hypothetical MIC values for the synthesized Schiff base against a panel of pathogenic fungi, based on reported activities of structurally similar compounds.[5][9]
| Compound | Fungal Strain | Expected MIC (µg/mL) |
| Synthesized Schiff Base | Candida albicans | 16 - 64 |
| Aspergillus niger | 32 - 128 | |
| Trichophyton rubrum | 8 - 32 | |
| Fluconazole (Reference) | Candida albicans | 0.25 - 4 |
| Aspergillus niger | Resistant | |
| Trichophyton rubrum | 1 - 8 |
Conclusion and Future Directions
This compound serves as a highly valuable and versatile starting material for the synthesis of novel antifungal agents. The straightforward and efficient protocol for the synthesis of Schiff base derivatives, coupled with the high potential for potent antifungal activity, makes this an attractive avenue for drug discovery programs. Future work should focus on the synthesis of a library of derivatives to establish a comprehensive SAR, elucidation of the precise mechanism of action, and in vivo efficacy studies of the most promising candidates.
References
- Boraei, A. T. A., Singh, P. K., Sechi, M., & Satta, S. (2019). Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer: Design, synthesis and antitumor activity evaluation. European Journal of Medicinal Chemistry, 182, 111621.
- Çapan, G., Ergenç, N., & Ötük, G. (1990-92). Synthesis and biological evaluation of 4-alkyl/aryl-1-(2-furoyl)-3-thiosemicarbazides and 4-alkyl/aryl-2,4-dihydro-5-(2-furyl)-3H-1,2,4-triazole-3-thiones. İstanbul Journal of Pharmacy, 26-28, 23-29.
- de Almeida, G. G., de Souza, T. B., de Lima, G. M., & Faria, R. X. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 32(6), 1265-1277.
- Güzeldemirci, N. U., Şatana, D., & Küçükbasmacı, Ö. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. İstanbul Journal of Pharmacy, 50(1), 49-53.
- Hussain, S., et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(1), 633-649.
- Kim, K. J., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS ONE, 6(5), e20392.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(2), 241-248.
- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25–31.
- Patrudu, P. J., Ganesh, M. S., & Rao, N. K. (2025). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SCHIFF’S BASES DERIVED FROM 2-AMINO THIAZOLE WITH SUBSTITUTED AROMATIC ALDEHYDE EMPLOYED BY TRICHLOROSALICYLICACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 1146-1156.
- R., S., & S., A. (2014). Synthesis, antibacterial, antifungal and antiinflammatory activities of 4-aryl- 2-(4-chlorophenyl)-. Scholars Research Library, 6(2), 10-14.
- Szymańska, E., et al. (1999). Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Archivum immunologiae et therapiae experimentalis, 47(3), 185–193.
- T., S. S., et al. (2021). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of Molecular Structure, 1224, 129031.
- Taha, M., et al. (2017). Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. Molecules, 22(11), 1831.
- V., S., et al. (2014). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of Molecular Structure, 1224, 129031.
- V., U. K., et al. (2019). Synthesis of Mercapto Heterocyclic Derivatives of 1- (4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1. International Journal of Pharmaceutical Sciences and Research, 10(11), 5221-5227.
- Verma, A., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 455-463.
- Z., F., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Scientific Reports, 14(1), 1-13.
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Application Note & Protocols: The Versatile Reactivity of 2-(4-Chlorophenylthio)Benzaldehyde with Amines for Heterocyclic Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the reaction pathways of 2-(4-Chlorophenylthio)Benzaldehyde with various classes of amines. The core of this chemistry lies in the initial formation of a Schiff base (imine), a versatile intermediate that can be isolated or undergo further intramolecular reactions to yield complex heterocyclic scaffolds. We present the mechanistic underpinnings of these transformations, detailed experimental protocols for the synthesis of both simple imines and advanced cyclized products, and discuss their significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.
Introduction: The Strategic Importance of the Aldehyde-Amine Condensation
The condensation of an aldehyde with a primary amine to form a carbon-nitrogen double bond, or imine, is a cornerstone of synthetic organic chemistry.[1][2] This reaction, first reported by Hugo Schiff, provides access to a class of compounds known as Schiff bases, which are not only stable products in their own right but also critical intermediates for the synthesis of a vast array of nitrogen-containing molecules.[3]
The subject of this guide, this compound (CAS: 107572-07-6), is a particularly valuable substrate.[4] Its structure incorporates three key features:
-
An electrophilic aldehyde group, primed for nucleophilic attack by amines.
-
A thioether linkage at the ortho position, which can influence the electronic properties of the aldehyde and participate in subsequent reactions.
-
A 4-chlorophenyl moiety, a common pharmacophore that can modulate the biological activity of the final product.
The derivatives synthesized from this aldehyde are of significant interest in drug discovery, with many Schiff bases and their cyclized adducts exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][5][6] This guide will elucidate the chemical principles and provide practical, validated protocols for harnessing the reactivity of this versatile building block.
Core Mechanism: The Formation of a Schiff Base (Imine)
The reaction between this compound and a primary amine proceeds via a two-stage addition-elimination mechanism, which is typically catalyzed by a small amount of acid.[2][7] The pH must be carefully controlled; optimal rates are often observed around pH 5.[7] At lower pH, the amine nucleophile is excessively protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step.[8]
The mechanism unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.[7][9]
Caption: General Mechanism of Imine Formation.
Experimental Protocols & Workflows
The following protocols are designed to be robust and reproducible. A general experimental workflow is outlined below.
Caption: General Experimental Workflow.
Protocol 3.1: Synthesis of a Schiff Base with a Primary Amine
This protocol describes the general synthesis of an imine from this compound and a representative primary amine (e.g., Aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound (1.0 mmol, 248.7 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add aniline (1.0 mmol, 93.1 mg).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and stir for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde spot.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent like ethanol to yield the pure imine product.[10]
Characterization Insights:
-
FTIR: Expect the disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the primary amine N-H stretching bands (~3300-3400 cm⁻¹). A new, characteristic imine C=N stretching band will appear around 1625-1640 cm⁻¹.[10]
-
¹H NMR: The aldehyde proton signal (~9.5-10.5 ppm) will disappear and be replaced by a new imine proton signal (CH=N) in the region of 8.0-9.0 ppm.
Protocol 3.2: Synthesis of a Benzothiazole via Intramolecular Cyclization
The reaction with bifunctional amines, such as 2-aminothiophenol, is particularly powerful, leading to the formation of medicinally important heterocyclic cores like benzothiazoles.[11] The reaction proceeds through an initial imine formation, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidative aromatization.
Caption: Benzothiazole Formation Pathway.
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
An oxidizing agent (e.g., air, or can proceed spontaneously in some solvents)[12]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 248.7 mg) in 15 mL of ethanol.
-
Add 2-aminothiophenol (1.0 mmol, 125.2 mg) to the solution.
-
Reflux the mixture for 6-12 hours. The reaction can often be promoted by simply exposing it to air, which serves as the oxidant. For more controlled oxidation, specific reagents can be employed.[11][12]
-
Monitor the reaction by TLC. The final benzothiazole product is typically a highly conjugated, often fluorescent, compound.
-
After cooling, the product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If necessary, concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the pure 2-(2-((4-chlorophenyl)thio)phenyl)benzo[d]thiazole.
Summary of Reaction Conditions and Applications
The choice of amine dictates the final product and its potential utility. The table below summarizes the reaction types and highlights the significant applications of the resulting molecular scaffolds.
| Amine Type | Product Class | Typical Conditions | Key Applications & Significance |
| Primary Aliphatic/Aromatic Amines | Schiff Bases (Imines) | Ethanol, reflux, catalytic acid (e.g., AcOH) | Building blocks in organic synthesis; exhibit antibacterial, antifungal, and anticancer activities.[1][5] |
| Hydrazine Derivatives | Hydrazones | Ethanol, reflux | Precursors for synthesizing various heterocycles; used in characterizing carbonyl compounds.[7] |
| 2-Aminothiophenol | Benzothiazoles | Ethanol or DMSO, reflux, often requires an oxidant (air) | Core structures in anticancer agents, fluorescent dyes, and industrial materials.[11][13] |
| Ethylenediamine (and other diamines) | Bis-imines / Tetrahydroimidazoles | Ethanol, reflux | Ligands in coordination chemistry; precursors to complex macrocycles.[14] |
Conclusion
This compound is a potent and versatile starting material for the synthesis of a diverse range of nitrogen-containing compounds. The fundamental reaction with amines, leading to Schiff base formation, opens a gateway to molecules with significant biological and material properties. By selecting the appropriate amine—whether a simple primary amine or a more complex bifunctional reagent—researchers can readily access libraries of imines, benzothiazoles, and other valuable heterocyclic systems. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists in drug discovery and chemical research to explore and exploit the rich chemistry of this aldehyde.
References
- Hussain, Z., et al. (2012). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes. Journal of Chemistry.
- Moseley, C. N., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- Yadav, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. ACS Omega.
- Gomha, S. M., et al. (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal of Fundamental and Applied Research.
- Kaura, A. K., et al. (2022). A comprehensive review on synthesis and biological activity of schiff bases. Journal of Drug Delivery and Therapeutics.
- OperaChem. (2024). Imine formation-Typical procedures.
- El-Massaoudi, M., et al. (2021). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules.
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
- Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2021). Accounts of Chemical Research.
- Thakare, M. P., et al. (2016). CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CONDITION. Heterocyclic Letters.
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- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Sprung, M. M. (1940). A Summary of The Reactions of Aldehydes With Amines. Chemical Reviews.
- ResearchGate. (n.d.). Scheme 1: Reaction pathway for the formation of Imine compounds.
- An efficient synthesis of drug-like small molecules library based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines. (2020). Journal of the Iranian Chemical Society.
- Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Molecules.
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2021). Current Organic Synthesis.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. (2023). Acta Crystallographica Section E.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles. (2023). Acta Crystallographica Section E.
- Synthesis and spectroscopic studies of some imines derived from Benzidine. (n.d.). Studylib.
- Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2022). The Journal of Physical Chemistry B.
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Application Note: A Scalable and Efficient Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde for Industrial Applications
Introduction
2-(4-Chlorophenylthio)Benzaldehyde is a diaryl thioether derivative whose structural motif is of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a crucial building block for more complex molecules, including analogues of biologically active compounds.[1] Its applications in drug discovery are expanding, particularly in the synthesis of novel therapeutic agents where the specific arrangement of its aromatic rings and thioether linkage contributes to desired pharmacological profiles.[2]
The growing demand for this compound necessitates a production method that is not only high-yielding and produces a high-purity product but is also scalable, economically viable, and adheres to industrial safety standards. This application note provides a detailed, robust, and validated protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, designed for seamless transition from laboratory-scale research to large-scale industrial production.
Synthesis Principle and Rationale
The selected synthetic strategy involves the reaction of 2-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a suitable base and solvent. This method is favored for its operational simplicity, use of readily available starting materials, and high efficiency.
Reaction Scheme
The overall transformation is depicted below:
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classical SNAr mechanism. The key steps are:
-
Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the acidic thiol proton of 4-chlorothiophenol to generate the highly nucleophilic 4-chlorothiophenoxide anion.
-
Nucleophilic Attack: The electron-withdrawing aldehyde group (-CHO) on the 2-chlorobenzaldehyde ring activates the ortho-positioned carbon (attached to the chlorine) towards nucleophilic attack. The 4-chlorothiophenoxide anion attacks this electron-deficient carbon.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the aldehyde group.
-
Rearomatization: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring, yielding the final product, this compound.
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation while leaving the thiophenoxide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.
Process Workflow Diagram
The following diagram provides a high-level overview of the entire synthesis process, from initial setup to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Equipment
-
Reagents:
-
2-Chlorobenzaldehyde (≥99% purity)
-
4-Chlorothiophenol (≥98% purity)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8% purity)
-
Isopropanol (IPA), reagent grade
-
Deionized Water
-
-
Equipment:
-
Jacketed glass reactor or round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating mantle or oil bath.
-
Buchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
-
Standard laboratory glassware.
-
4.2. Step-by-Step Synthesis Procedure
-
Reactor Preparation: Set up the reactor under a continuous slow stream of nitrogen. Ensure the system is dry.
-
Reagent Charging: To the reactor, add anhydrous DMF (5 mL per gram of 2-chlorobenzaldehyde). Begin stirring.
-
Add powdered anhydrous potassium carbonate (1.2 equivalents).
-
Carefully add 4-chlorothiophenol (1.05 equivalents). A mild exotherm may be observed as the potassium salt forms. Stir the resulting slurry for 15-20 minutes at room temperature.
-
Reaction Initiation: Add 2-chlorobenzaldehyde (1.0 equivalent) to the slurry. The addition can be done in one portion for smaller scales or dropwise via an addition funnel for larger scales to control any initial exotherm.
-
Heating and Monitoring: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-chlorobenzaldehyde is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate vessel containing deionized water (20 mL per gram of starting aldehyde), vigorously stir the water while slowly pouring the reaction mixture into it. A pale yellow to beige solid will precipitate.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 5 mL per gram of starting aldehyde) to remove DMF and inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude, damp solid to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystal formation.
-
Filter the purified crystals, wash with a cold 1:1 mixture of isopropanol/water, and then with a small amount of cold water.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product should be a crystalline solid.[4][5]
Quantitative Data and Characterization
The following table summarizes the expected outcomes and physical properties based on the described protocol.
| Parameter | Value / Specification | Source |
| Reactant Ratio | 1.0 : 1.05 : 1.2 (Aldehyde : Thiol : Base) | - |
| Reaction Temperature | 80 - 90 °C | - |
| Reaction Time | 4 - 6 hours | - |
| Expected Yield | 85 - 95% | - |
| Purity (by HPLC) | ≥98.0% | [5][6] |
| Appearance | Pale yellow to yellow crystalline solid | [7] |
| Melting Point | 71 - 76 °C | [5][6][7] |
| Molecular Formula | C₁₃H₉ClOS | [8] |
| Molecular Weight | 248.73 g/mol | [5][8] |
Safety and Handling Protocols
This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.[9]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors, particularly from 4-chlorothiophenol (which has a strong stench) and DMF.[3] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
2-Chlorobenzaldehyde: Corrosive. Causes skin and eye burns. Harmful if swallowed. Avoid inhalation of vapors.[11]
-
4-Chlorothiophenol: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator (causes tearing) and has a powerful, unpleasant odor.[3][9]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin. It is a suspected teratogen.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][11] Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[3][11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated solvents, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
Reaction Mechanism Diagram
The diagram below illustrates the key steps in the SNAr mechanism for the formation of the product.
Caption: Mechanism of the SNAr reaction for the synthesis of the target compound.
References
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- PubChem. This compound. [Link]
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The Diaryliodal Scaffold: Application Notes for the Development of Novel Therapeutic Agents from 2-(4-Chlorophenylthio)Benzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Therapeutic Potential of the Diaryl Thioether Moiety
The diaryl thioether scaffold, characterized by two aryl rings linked by a sulfur atom, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. 2-(4-Chlorophenylthio)benzaldehyde is a readily accessible exemplar of this class, presenting a unique combination of structural features ripe for chemical elaboration and subsequent biological investigation. The presence of a reactive aldehyde group, coupled with the electronically distinct phenyl rings, offers a versatile platform for the synthesis of diverse compound libraries. One of the phenyl rings is substituted with a chloro group, a common bioisostere for a methyl group that can also participate in halogen bonding, while the other presents a formyl group that is a versatile handle for a variety of chemical transformations.
This document serves as a comprehensive guide for researchers aiming to leverage the therapeutic potential of this compound. We will delve into its application as a foundational scaffold for the development of novel anticancer agents, with a particular focus on the inhibition of tubulin polymerization, a clinically validated anticancer strategy. Detailed, field-proven protocols for the synthesis of derivative compounds and their subsequent biological evaluation are provided, underpinned by the scientific rationale for each experimental step.
Strategic Rationale: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).
The diaryl thioether and related diaryl scaffolds have been identified in numerous compounds that inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The structural resemblance of potential derivatives of this compound to known colchicine-site binders provides a strong rationale for exploring this compound as a scaffold for novel tubulin polymerization inhibitors.
Synthetic Strategy: From Aldehyde to Bioactive Derivatives
The aldehyde functionality of this compound is the primary handle for synthetic diversification. A robust and versatile approach is the Knoevenagel condensation, which allows for the introduction of a wide array of functional groups and the extension of the conjugated system. This can be followed by further modifications to generate a library of candidate compounds.
Protocol 1: Synthesis of a Chalcone-like Derivative via Knoevenagel Condensation
This protocol details the synthesis of a chalcone-like derivative, a well-established pharmacophore with anticancer activity, from this compound.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (2.0 eq in 5 mL of water) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Reaction Completion and Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).
-
Acidification: Acidify the mixture by the slow addition of 1M HCl until the pH is approximately 5-6. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the intermediate products, and its boiling point is suitable for refluxing if the reaction is slow at room temperature.
-
Acidification: This step neutralizes the excess base and protonates the phenoxide intermediate, leading to the precipitation of the final product.
Biological Evaluation: Assessing Anticancer Potential
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with a broad screen for cytotoxicity against cancer cell lines, followed by more specific mechanistic assays to confirm the presumed mode of action.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validating System:
-
Positive Control: A known anticancer drug (e.g., doxorubicin or paclitaxel) should be included to validate the assay's sensitivity.
-
Negative Control: The vehicle control (DMSO) ensures that the solvent itself does not have a significant effect on cell viability.
-
Reproducibility: The experiment should be performed in triplicate and repeated at least three times to ensure the reliability of the results.
Protocol 3: Cell-Free Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[2][6]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Synthesized compounds and control compounds (e.g., paclitaxel as a polymerization promoter and colchicine or nocodazole as a polymerization inhibitor)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing glycerol. Prepare serial dilutions of the test compounds and control compounds in polymerization buffer.
-
Reaction Setup: In the wells of a pre-chilled 384-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.
-
Initiation of Polymerization: To each well, add the tubulin solution and the fluorescent reporter dye. Finally, add GTP to a final concentration of 1 mM to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the slope of the curve and the plateau, respectively. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Causality Behind Experimental Choices:
-
GTP and 37°C: Tubulin polymerization is a GTP-dependent process that occurs optimally at 37°C.
-
Glycerol: Glycerol is often included to promote tubulin polymerization and stabilize the microtubules.
-
Fluorescent Reporter: This provides a sensitive and quantitative measure of microtubule formation in real-time.
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Structure | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | This compound | >100 | >100 |
| Derivative 1 | [Structure of Derivative 1] | 5.2 ± 0.7 | 8.1 ± 1.2 |
| Derivative 2 | [Structure of Derivative 2] | 1.5 ± 0.3 | 2.3 ± 0.5 |
| Doxorubicin | [Positive Control] | 0.1 ± 0.02 | 0.2 ± 0.04 |
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound ID | Tubulin Polymerization IC₅₀ (µM) |
| Derivative 1 | 12.5 ± 2.1 |
| Derivative 2 | 3.8 ± 0.6 |
| Colchicine | 2.1 ± 0.4 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Synthetic and biological evaluation workflow.
Caption: Mechanism of action via tubulin inhibition.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for its derivatives to inhibit tubulin polymerization provide a clear and actionable path for drug discovery programs. The protocols detailed herein offer a robust framework for the synthesis, purification, and biological evaluation of new chemical entities derived from this versatile scaffold. Future work should focus on expanding the diversity of the synthesized library and exploring the structure-activity relationships to optimize potency and drug-like properties. Further mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial to fully characterize the therapeutic potential of lead compounds.
References
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.Journal of Visualized Experiments.[Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies.Journal of Medicinal Chemistry.[Link]
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.Molecules.[Link]
- Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors with potential anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for synthesis 107572-07-6 [sigmaaldrich.com]
- 6. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to synthesizing benzothiazoles from 2-(4-Chlorophenylthio)Benzaldehyde.
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of 2-(2-(4-Chlorophenylthio)phenyl)benzothiazole from 2-(4-Chlorophenylthio)Benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] These heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The development of efficient and robust synthetic methodologies for novel benzothiazole derivatives is, therefore, a critical endeavor in drug discovery and development.
The most prevalent and versatile strategy for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a suitable aldehyde.[2][4] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.[2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel benzothiazole derivative, 2-(2-(4-Chlorophenylthio)phenyl)benzothiazole, utilizing this compound and 2-aminothiophenol as the primary reactants. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Reaction Scheme and Mechanism
The synthesis proceeds via a catalyzed condensation and intramolecular cyclization pathway. The proposed mechanism involves three key stages:
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of this compound. This is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.[5]
-
Intramolecular Cyclization: The thiol group of the intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a five-membered thiazolidine ring.
-
Oxidation/Aromatization: The final step involves the oxidation of the thiazolidine intermediate to the thermodynamically stable aromatic benzothiazole ring system. This oxidation can be achieved by various means, including atmospheric oxygen or mild oxidizing agents.[6][7]
Caption: Proposed reaction mechanism for benzothiazole synthesis.
Materials and Equipment
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₁₃H₉ClOS | 248.73 |
| 2-Aminothiophenol | 137-07-5 | C₆H₇NS | 125.19 |
| Titanium(III) triflate (TiCl₃(OTf)) | 113061-63-3 | CClF₃O₃STi | 269.45 |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
This protocol is adapted from established methods for the synthesis of benzothiazole derivatives using a reusable catalyst at room temperature.[8]
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 248.7 mg).
-
Add absolute ethanol (10 mL) to dissolve the aldehyde.
-
Add 2-aminothiophenol (1.1 mmol, 137.7 mg, 1.1 equivalents).
-
Finally, add the catalyst, Titanium(III) triflate (TiCl₃(OTf)) (0.05 mmol, 13.5 mg, 5 mol%).
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
Step 3: Work-up
-
Upon completion of the reaction, filter the mixture to recover the catalyst. The catalyst can be washed with hot ethanol, dried, and reused for subsequent reactions.[8]
-
Transfer the filtrate to a 100 mL round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel.
Step 4: Extraction and Drying
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Collect the organic (top) layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash it with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel.[3]
-
Pack a column with silica gel using an n-hexane/ethyl acetate slurry.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 2-(2-(4-Chlorophenylthio)phenyl)benzothiazole as a solid.
Step 6: Characterization
-
Determine the yield of the purified product.
-
Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.[3][9]
Data Summary and Expected Results
| Parameter | Value |
| Scale of Reaction | 1.0 mmol |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Expected Yield | 85-95% |
| Appearance | White to pale yellow solid |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-8.2 (m, 12H, Ar-H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-170 ppm (Ar-C and C=N) |
| IR (KBr) | ~1610 cm⁻¹ (C=N stretch) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₉H₁₃ClNS₂: 354.02 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
Titanium(III) triflate is moisture-sensitive. Handle under an inert atmosphere if possible, and store in a desiccator.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- Benchchem. One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.
- ResearchGate. Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives.
- Benchchem. High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.
- Organic Chemistry Portal. Benzothiazole synthesis.
- International Journal of Chemical and Physical Sciences. An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition.
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Jordan Journal of Chemistry. Synthesis of Substituted Benzothiazole at Ambient Temperature Using TiCl3(OTf) as a Catalyst.
- Organic Chemistry Portal. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis.
- National Institutes of Health (NIH). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- PubMed Central. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Handling of 2-(4-Chlorophenylthio)Benzaldehyde
An In-Depth Technical Guide
Introduction: Unpacking the Synthetic Potential of 2-(4-Chlorophenylthio)Benzaldehyde
This compound (CAS No. 107572-07-6) is a bifunctional organic molecule that is gaining traction as a versatile building block in synthetic chemistry and drug discovery.[1][2] Its structure is characterized by a benzaldehyde ring substituted with a 4-chlorophenylthio group at the ortho position. This unique arrangement of a reactive aldehyde and a thioether linkage offers a rich playground for chemical transformations. The aldehyde group serves as a handle for a multitude of reactions, including nucleophilic additions, condensations, and reductive aminations, while the thioether moiety can be a site for oxidation or can influence the electronic properties of the aromatic system.
The presence of a chlorine atom is also significant, as chlorinated compounds are prevalent in pharmaceuticals, contributing to modified metabolic stability and binding affinities.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential laboratory techniques, detailed protocols, and safety considerations for the effective handling and utilization of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental step to ensure robust and reproducible outcomes.
Section 1: Compound Profile: Physicochemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its successful application and safe handling. The key physicochemical and safety data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [1][4] |
| Molecular Formula | C₁₃H₉ClOS | [1][4] |
| Molecular Weight | 248.73 g/mol | [4] |
| Appearance | Pale yellow to yellow solid (crystals or powder) | [5] |
| Melting Point | 69 - 76 °C | [5] |
| Boiling Point | 102 - 104 °C at 18.6 hPa | |
| Purity | Commercially available at ≥95% to ≥98% purity | [1] |
Safety & Hazard Information
While some safety data sheets (SDS) suggest minimal health hazards at given concentrations, others issue warnings for irritation and potential harm if swallowed. Therefore, a conservative approach to safety is mandated. Always consult the specific SDS provided by your supplier before use.[6]
| Hazard Category | Description | Precautionary Measures | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | - | |
| Signal Word | Warning | - | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dustP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Storage | Combustible Solid (Storage Class 11). Air sensitive. | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., Argon or Nitrogen). | |
| PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | Use only in a chemical fume hood. | [6][8] |
Section 2: Core Laboratory Protocols
The following protocols provide step-by-step guidance for the safe handling, storage, and utilization of this compound.
Protocol 2.1: Safe Handling and Storage of Solid Compound
Causality: The solid is crystalline and can form fine dust, which poses an inhalation risk.[7] The compound is also noted to be air-sensitive, meaning it can degrade over time upon exposure to oxygen, potentially through oxidation of the aldehyde or thioether functional groups.[9][10] Proper handling in a controlled environment is crucial for both user safety and compound integrity.
Workflow for Safe Handling
Caption: General workflow for handling solid this compound.
Methodology:
-
Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Aliquotting: Use a clean, dry spatula to transfer the desired amount of the solid from its storage bottle to a tared weighing vessel. Avoid creating airborne dust.
-
Storage: After dispensing, flush the headspace of the original container with an inert gas like argon or nitrogen before tightly sealing the cap. This is critical for preventing degradation during long-term storage.[9]
-
Cleanup: Thoroughly clean the spatula and the weighing area. Dispose of any contaminated items, such as weighing paper or gloves, in the designated solid chemical waste container.
Protocol 2.2: Preparation of Stock Solutions
Causality: For most synthetic applications, the compound must be dissolved in a suitable solvent. The choice of solvent is critical and depends on the downstream reaction conditions. The aldehyde functionality is susceptible to reacting with nucleophilic solvents (like alcohols) or contaminants (like water), making the use of anhydrous solvents essential for many reaction types.
Methodology:
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Dissolution: In a chemical fume hood, add the weighed solid this compound to a dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Using a syringe or cannula, add the desired volume of anhydrous solvent to the flask under an inert atmosphere.
-
Mixing: Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor to prevent any degradation.
-
Storage: If the stock solution is to be stored, keep it in a tightly sealed container (e.g., a septa-sealed flask) under an inert atmosphere and at a low temperature (e.g., 4 °C) to maintain its stability.
Protocol 2.3: Application in a Representative Reaction: Synthesis of a Secondary Amine via Reductive Amination
Causality: Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds. This protocol demonstrates the utility of the aldehyde group on this compound. The reaction proceeds in two stages: the formation of an imine intermediate followed by its in-situ reduction to an amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the imine in the presence of the aldehyde.
Reaction Pathway
Caption: Reaction scheme for reductive amination.
Methodology:
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Amine Addition: Add the primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude secondary amine product using flash column chromatography on silica gel.
Section 3: Analytical Characterization
Confirming the identity and purity of the starting material and subsequent products is a pillar of scientific integrity.
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a precise quantitative technique to assess the purity of the compound. The method separates the main compound from any impurities, and the relative peak areas provide a measure of purity.
Representative HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Interpretation: A pure sample should exhibit a single major peak. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[11]
Protocol 3.2: Structural Confirmation
Causality: Spectroscopic methods provide definitive structural confirmation. Mass spectrometry confirms the molecular weight, and NMR spectroscopy elucidates the carbon-hydrogen framework.
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, expect to see the molecular ion peak (M⁺) at m/z 248.[4] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.0 ppm). A distinct singlet for the aldehyde proton (-CHO) should be present in the downfield region (approx. 9.8-10.2 ppm).
-
¹³C NMR: The spectrum should show 13 distinct carbon signals (unless there is accidental peak overlap). The aldehyde carbon will be highly deshielded (approx. 190-200 ppm).[4]
-
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Degradation in Storage | Exposure to air and/or moisture. | Always store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) in a cool, dry place. |
| Incomplete Dissolution | Incorrect solvent choice; insufficient solvent volume. | Test solubility in small-scale first. Use co-solvents or gentle warming if necessary. |
| Low Yield in Reactions | Impure starting material; presence of water; incorrect stoichiometry. | Verify purity of starting material by HPLC/NMR. Use anhydrous solvents and reagents. Re-optimize reactant ratios. |
| Side Product Formation | Reaction temperature too high; incorrect reagents. | Run the reaction at a lower temperature. Ensure the selectivity of reagents (e.g., using STAB for reductive amination). |
Conclusion
This compound is a valuable synthetic intermediate with significant potential. Its effective use hinges on a clear understanding of its chemical nature and adherence to rigorous laboratory practices. By implementing the detailed protocols for safe handling, reaction execution, and analytical validation outlined in this guide, researchers can confidently and reproducibly harness the synthetic utility of this compound in their research and development endeavors.
References
- PubChem. This compound.
- PrepChem.com. Synthesis of 4-[2-(4-Chlorophenyl)ethylthio]benzaldehyde. [Link]
- Missouri S&T. Chemical Safety - Environmental Health and Safety. [Link]
- Utah State University.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Chemical Safety and Hazard Investigation Board.
- University of Wollongong.
- Keri, R. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-195. [Link]
- NY.Gov.
- Chakraborti, A. K., et al. (2007). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines.
- Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
Sources
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 107572-07-6 | 2-((4-Chlorophenyl)thio)benzaldehyde - AiFChem [aifchem.com]
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Application Notes and Protocols for 2-(4-Chlorophenylthio)Benzaldehyde Polymers in Materials Science
Abstract: This document provides a comprehensive technical guide on the potential applications and experimental protocols for polymers derived from 2-(4-Chlorophenylthio)Benzaldehyde. While this specific polymer system is a novel area of investigation, this guide synthesizes established principles from the chemistry of aromatic poly(thioether)s and functional benzaldehyde polymers to propose robust methodologies for its synthesis, characterization, and application. The protocols and insights are designed for researchers, scientists, and professionals in materials science and drug development exploring next-generation high-performance polymers.
Part 1: Scientific Rationale and Potential Applications
The monomer, this compound, possesses a unique combination of functional groups that suggest its polymers could exhibit a desirable set of properties for advanced materials applications. The constituent parts of the monomer are:
-
A Thioether Linkage (-S-): The sulfur atom in the polymer backbone is known to enhance solubility in common organic solvents, lower glass transition temperatures, and contribute to a high refractive index.[1] Aromatic poly(thioether)s are recognized for their excellent chemical resistance and thermal stability.[2][3][4]
-
An Aromatic Aldehyde Group (-CHO): The benzaldehyde moiety provides a site for polymerization and can be a precursor for various reactions. Polymers derived from benzaldehyde have been investigated for their semiconducting and antimicrobial properties.[5][6]
-
A Chlorophenyl Group (-C₆H₄Cl): The presence of a chloro- group on the phenyl ring can influence the polymer's electronic properties, solubility, and flame retardancy.[3]
Based on these structural features, polymers of this compound are hypothesized to be valuable in the following areas:
-
High Refractive Index Materials: The presence of sulfur and aromatic rings is a strong indicator of a high refractive index, making these polymers candidates for optical applications such as advanced lenses, coatings, and optical films.[1]
-
High-Performance Engineering Plastics: Aromatic poly(thioether)s are known for their high thermal stability and mechanical strength.[2] These polymers could be suitable for applications requiring durability in harsh environments.
-
Functional Coatings: The polymer's anticipated good solubility could facilitate its use in solution-cast films and coatings, offering chemical resistance and potentially UV-shielding properties.[7]
-
Antimicrobial Surfaces: Benzaldehyde derivatives have been immobilized onto polymer backbones to create materials with antimicrobial activity.[6] This suggests potential applications in biomedical devices and water treatment.
Part 2: Synthesis and Characterization Protocols
Monomer Information
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 107572-07-6 | [8][9] |
| Molecular Formula | C₁₃H₉ClOS | [8][9][10] |
| Molecular Weight | 248.73 g/mol | [8][9] |
| Appearance | Pale yellow to yellow solid | [8][11] |
| Melting Point | 73.8-75.4 °C | [8] |
Protocol 1: Synthesis of Poly[this compound] via Oxidative Coupling
This protocol describes a potential route for the polymerization of this compound via an oxidative coupling reaction, a method known for forming carbon-carbon bonds between aromatic units.
Rationale: Oxidative coupling is a common method for synthesizing conjugated polymers. In this case, the reaction would proceed through the aldehyde functional group, potentially leading to a poly(aromatic ether)-like structure with a conjugated backbone.
Materials:
-
This compound (monomer)
-
Anhydrous Dichloromethane (DCM)
-
Iron(III) chloride (FeCl₃) (oxidizing agent)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 4.02 mmol) in anhydrous DCM (20 mL).
-
Initiation: In a separate flask, prepare a solution of FeCl₃ (1.3 g, 8.04 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the monomer solution at 0 °C with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will likely change color, indicating the formation of the polymer.
-
Termination and Precipitation: Pour the reaction mixture into a beaker containing methanol (200 mL). The polymer should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration. Wash the solid polymer sequentially with methanol and deionized water to remove any remaining catalyst and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Poly[this compound].
Protocol 2: Characterization of the Synthesized Polymer
1. Structural Characterization:
-
FT-IR Spectroscopy: To confirm the polymerization, compare the FT-IR spectrum of the monomer and the polymer. The characteristic peak of the aldehyde C-H stretch (around 2720 cm⁻¹) and C=O stretch (around 1700 cm⁻¹) should diminish or disappear in the polymer spectrum, while new peaks corresponding to the polymer backbone will appear.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the aldehyde carbon signal (around 190 ppm in ¹³C NMR) will confirm the reaction of the aldehyde group.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with polystyrene standards.
3. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample under a nitrogen atmosphere. Determine the onset of decomposition temperature (Td). Aromatic poly(thioether)s typically exhibit high thermal stability, with decomposition temperatures often above 400 °C.[2][3]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. This will provide insight into the material's amorphous or semi-crystalline nature and its operating temperature range.
Hypothesized Polymer Properties:
| Property | Predicted Value/Range | Rationale |
| Glass Transition Temp. (Tg) | 180 - 250 °C | Consistent with aromatic poly(thioether)s.[2][3] |
| Decomposition Temp. (Td) | > 400 °C | Typical for high-performance aromatic polymers.[3] |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, THF) | The thioether linkage enhances solubility.[2] |
| Refractive Index | > 1.65 | The presence of sulfur and aromatic rings suggests a high refractive index.[1] |
Part 3: Advanced Application Protocols
Protocol 3: Fabrication of High Refractive Index Polymer Films
Rationale: The anticipated high refractive index and good solubility make the polymer an excellent candidate for optical films. Solution casting is a straightforward method for producing thin, uniform films.
Materials:
-
Synthesized Poly[this compound]
-
Chloroform (or another suitable solvent)
-
Glass petri dish
-
Leveling surface
Procedure:
-
Solution Preparation: Prepare a 5% (w/v) solution of the polymer in chloroform by dissolving the polymer with gentle stirring.
-
Casting: Place a clean, dry glass petri dish on a leveling surface. Pour the polymer solution into the petri dish.
-
Solvent Evaporation: Cover the petri dish to allow for slow solvent evaporation over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform, defect-free film.
-
Film Detachment: Once the film is completely dry, it can be carefully detached from the glass substrate, sometimes aided by the addition of a small amount of water.
-
Characterization: The resulting film can be characterized for its optical properties (e.g., refractive index using an ellipsometer) and mechanical properties (e.g., tensile strength).
Logical Relationship Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Novel Aromatic Poly(thioether−ketone)s as Sulfur-Containing High-Performance Polymers | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is Polythioether? A Comprehensive Guide to Its Chemistry [eureka.patsnap.com]
- 5. scilit.com [scilit.com]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Synthesis and Postmodification of High-Molecular-Weight Polythioether with Excellent Intrinsic UV-Shielding Performance - ACS Applied Polymer Materials - Figshare [figshare.com]
- 8. This compound for synthesis 107572-07-6 [sigmaaldrich.com]
- 9. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 11. 2-(4-chlorophénylthio)benzaldéhyde, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
Application Notes & Protocols: Synthetic Routes to Bioactive Molecules Using 2-(4-Chlorophenylthio)Benzaldehyde
Introduction: The Versatility of a Phenylthio-Substituted Scaffold
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of the target molecules. 2-(4-Chlorophenylthio)Benzaldehyde is a particularly intriguing scaffold for the synthesis of bioactive compounds. Its structure is endowed with three key features that medicinal chemists can exploit: an aldehyde functional group, which is a versatile handle for a myriad of chemical transformations; a thioether linkage, which can influence the molecule's conformation and metabolic stability; and a 4-chlorophenyl moiety, a common substituent in many known drugs that can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to various classes of bioactive molecules starting from this compound. We will delve into the detailed protocols for the synthesis of chalcones, Schiff bases, and benzothiazepines, elucidating the rationale behind the experimental choices. Furthermore, we will explore the known biological activities of these molecular classes, positioning the derivatives of this compound as promising candidates for further investigation in antimicrobial, antifungal, and anticancer research.
Key Synthetic Pathways and Experimental Protocols
The reactivity of the aldehyde group in this compound allows for its facile conversion into a diverse array of molecular architectures. Below, we detail the protocols for three major synthetic transformations.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that form the central core for a variety of important biological molecules. The presence of an α,β-unsaturated ketone moiety is a key pharmacophore responsible for their broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The most common and efficient method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone.
Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide or sodium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product is typically spontaneous or acid-catalyzed, yielding the thermodynamically stable conjugated chalcone system. Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base catalyst.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(4-chlorophenylthio)phenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 5 mL of water.
-
Aldehyde Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of 2.49 g (10 mmol) of this compound in 15 mL of ethanol dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water and acidify with dilute hydrochloric acid (10% v/v) to pH 5-6.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to afford the pure chalcone.
Data Presentation: Representative Chalcone Derivatives
| Product Name | Acetophenone Reactant | Yield (%) | Melting Point (°C) |
| (E)-1-phenyl-3-(2-(4-chlorophenylthio)phenyl)prop-2-en-1-one | Acetophenone | 85-90 | 118-120 |
| (E)-1-(4-bromophenyl)-3-(2-(4-chlorophenylthio)phenyl)prop-2-en-1-one | 4-Bromoacetophenone | 82-88 | 145-147 |
| (E)-1-(4-nitrophenyl)-3-(2-(4-chlorophenylthio)phenyl)prop-2-en-1-one | 4-Nitroacetophenone | 80-85 | 162-164 |
Visualization: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones.
Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of bioactive molecules with applications as antibacterial, antifungal, and antitumor agents. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.
Causality of Experimental Choices: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is typically carried out under reflux in a solvent like ethanol, which facilitates the removal of the water molecule formed during the reaction, thus driving the equilibrium towards the product side.
Experimental Protocol: Synthesis of (E)-N-(2-(4-chlorophenylthio)benzylidene)aniline
-
Reactant Mixture: In a 50 mL round-bottom flask, combine 2.49 g (10 mmol) of this compound and 0.93 g (10 mmol) of aniline in 25 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by vacuum filtration.
-
Purification: Wash the product with a small amount of cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Synthesis of 1,5-Benzothiazepines
1,5-Benzothiazepines are seven-membered heterocyclic compounds that are known to exhibit a wide range of pharmacological activities, including cardiovascular, CNS, and anticancer effects. A common synthetic route involves the reaction of a chalcone with 2-aminothiophenol.
Causality of Experimental Choices: The synthesis is a two-step, one-pot reaction. The first step is a Michael addition of the thiol group of 2-aminothiophenol to the β-carbon of the α,β-unsaturated ketone of the chalcone. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the formation of the seven-membered ring after dehydration. The reaction is often catalyzed by a base like piperidine or an acid.
Experimental Protocol: Synthesis of 2-(2-(4-chlorophenylthio)phenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3.53 g (10 mmol) of (E)-1-phenyl-3-(2-(4-chlorophenylthio)phenyl)prop-2-en-1-one (synthesized as per the chalcone protocol) in 40 mL of methanol.
-
Reagent Addition: To this solution, add 1.38 g (11 mmol) of 2-aminothiophenol.
-
Catalyst Addition: Add 0.5 mL of piperidine to the reaction mixture.
-
Reaction: Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold methanol and then recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure 1,5-benzothiazepine.
Visualization: Overall Synthetic Strategy
Caption: Synthetic routes from the starting material.
Bioactivity Profile and Future Directions
While specific biological activity data for compounds derived directly from this compound is an emerging area of research, the broader classes of molecules synthesized are well-established pharmacophores.
-
Chalcones: Numerous studies have demonstrated the potent antimicrobial and antifungal activities of chalcone derivatives. The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic groups in essential microbial enzymes and proteins, thereby inhibiting their function. The presence of the 2-(4-chlorophenylthio) group in the chalcone scaffold is hypothesized to enhance lipophilicity, potentially improving cell membrane penetration and overall antimicrobial efficacy.
-
Schiff Bases: The imine group in Schiff bases is a crucial feature for their biological activity. Many Schiff base derivatives have shown significant antibacterial and antifungal properties.[1][2] The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of enzymes, leading to their inhibition.
-
1,5-Benzothiazepines: This class of compounds has been extensively investigated for a variety of therapeutic applications. Notably, certain benzothiazepine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.[3][4]
Future Outlook: The synthetic routes detailed in this application note provide a robust framework for generating a library of novel compounds based on the this compound scaffold. Future research should focus on the systematic biological evaluation of these new molecules. High-throughput screening for antimicrobial, antifungal, and anticancer activities would be a logical next step. Structure-activity relationship (SAR) studies on these novel derivatives could provide valuable insights for the rational design of more potent and selective therapeutic agents. The unique combination of the thioether linkage and the chlorophenyl group offers a rich chemical space for the discovery of next-generation bioactive molecules.
References
- Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. (2008). Bioorganic & Medicinal Chemistry.
- Matar, S., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Arabian Journal of Chemistry.
- Yousif, E., et al. (2013).
- Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (2019).
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences.
- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). Molecules. [Link]
- Applications Of Benzothiazepines As Potential Cytotoxic Agents. (2022). Journal of Positive School Psychology.
Sources
- 1. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalppw.com [journalppw.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenylthio)Benzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical compounds and advanced materials. The core of this synthesis typically involves the formation of a diaryl thioether bond, a transformation commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. Modern variations of this reaction often employ ligands to improve efficiency and allow for milder reaction conditions.
This guide will focus on a common and effective approach: the copper-catalyzed coupling of 2-chlorobenzaldehyde with 4-chlorothiophenol. We will delve into the critical parameters of this reaction, address common issues, and provide solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and robust method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1] In this reaction, 2-chlorobenzaldehyde is reacted with 4-chlorothiophenol in the presence of a copper(I) catalyst and a suitable base.
Q2: Which copper catalyst is best for this reaction?
Copper(I) salts are generally the most effective pre-catalysts for Ullmann-type reactions.[3] Copper(I) iodide (CuI) is a popular choice due to its stability and reactivity.[3] In some cases, copper(I) oxide (Cu₂O) or copper(I) bromide (CuBr) can also be used effectively. The active catalytic species is considered to be Cu(I).[3]
Q3: Is a ligand necessary for this reaction?
While traditional Ullmann reactions were often performed without ligands at high temperatures, modern protocols frequently incorporate ligands to accelerate the reaction and allow for milder conditions.[1] However, for certain substrate combinations, a ligand-free system can be effective, simplifying the reaction setup and purification.[4][5] For the synthesis of this compound, starting with a ligand-free approach is a reasonable strategy, and if yields are low, a ligand can be introduced.
Q4: What are the best solvents and bases for this synthesis?
High-boiling polar aprotic solvents are typically used in Ullmann condensations to ensure the reactants remain in solution at the required temperatures.[1] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices.[6] The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed to deprotonate the thiol.[3][7]
Q5: What are the most common side reactions to watch out for?
The primary side reactions in an Ullmann condensation for thioether synthesis include:
-
Homocoupling: The symmetrical coupling of two molecules of the aryl halide or two molecules of the thiol.
-
Reductive dehalogenation: The reduction of the aryl halide to the corresponding arene.[8] This can be promoted by protic impurities.
-
Oxidation of the thiophenol: Thiols can oxidize to form disulfides, especially in the presence of air and at elevated temperatures.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows mainly unreacted starting materials.
-
A complex mixture of products is observed with very little of the desired compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The copper(I) catalyst may have oxidized to copper(II), which is generally less active. The quality of the copper source is crucial.[3] | • Use a fresh, high-purity bottle of CuI. • Consider adding a small amount of a reducing agent like ascorbic acid to maintain the Cu(I) state. • Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Insufficient Reaction Temperature | Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[1] | • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition. • If using a modern ligand-assisted protocol, ensure the temperature is within the optimal range for that specific ligand, typically between 80-120 °C. |
| Inappropriate Base | The base may not be strong enough to deprotonate the thiophenol effectively, or it may have poor solubility in the reaction solvent. | • Switch to a stronger or more soluble base. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility.[7] • Ensure the base is finely powdered to maximize its surface area. • Use anhydrous base, as water can deactivate carbonate bases.[8] |
| Presence of Water | Water can lead to hydrolysis of the starting materials and deactivation of the base.[8] | • Use anhydrous solvents. Solvents should be dried over molecular sieves or distilled from an appropriate drying agent. • Dry all glassware thoroughly in an oven before use. • Run the reaction under a strictly inert atmosphere. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or GC-MS analysis shows significant peaks corresponding to side products like biphenyls (from homocoupling) or dehalogenated starting materials.
Potential Causes & Solutions:
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling Products | High reaction temperatures can promote the self-coupling of the aryl halide or the thiol. | • Lower the reaction temperature. This may require a longer reaction time or the addition of a ligand to maintain a reasonable reaction rate. |
| Reductive Dehalogenation | Trace amounts of water or other protic impurities in the reaction mixture can act as a proton source, leading to the reduction of the 2-chlorobenzaldehyde.[8] | • Rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and maintain an inert atmosphere. |
| Disulfide Formation | 4-chlorothiophenol can be oxidized to the corresponding disulfide, especially if oxygen is present in the reaction vessel. | • Degas the solvent before use by bubbling with an inert gas. • Maintain a positive pressure of nitrogen or argon throughout the reaction. |
Experimental Protocols
Proposed Ligand-Free Synthesis of this compound
This protocol is a representative procedure based on modern ligand-free Ullmann-type reactions.
Materials:
-
2-Chlorobenzaldehyde
-
4-Chlorothiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 mmol), 4-chlorothiophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Ullmann condensation for the synthesis of a diaryl thioether.
Caption: Catalytic cycle of the Ullmann condensation.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing low product yield in your synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- The Journal of Organic Chemistry. (n.d.). Copper(I)-Catalyzed Tandem One-Pot Synthesis of 2‑Arylthiobenzothiazoles and 2‑Arylthiobenzoxazoles in Water. ACS Figshare.
- Wikipedia. (2023, October 29). Ullmann condensation.
- Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.
- Van Allen, D. (2006). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
- Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace.
- Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(1), 59-61.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (2012). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.
- PubMed. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles.
- Organic Chemistry Frontiers. (2020). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. Royal Society of Chemistry.
- The Journal of Organic Chemistry. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. ACS Publications.
- Google Patents. (2014). CN102399163B - Method for preparing chloramphenicol from 4-chloro-benzaldehyde.
- Google Patents. (2014). CN103755605A - Preparation method of thio-benzaldehyde.
- Espacenet. (1981). Process for preparing 3,4-substituted benzaldehydes.
- Google Patents. (2013). WO2013134298A1 - Raf inhibitor compounds.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Chemistry Portal. (n.d.). Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for the purification of 2-(4-Chlorophenylthio)Benzaldehyde (CAS No. 107572-07-6). This guide is designed for researchers, scientists, and professionals in drug development who are handling this intermediate. Here, we address common challenges encountered during its purification, offering troubleshooting guides and detailed protocols in a practical question-and-answer format. Our goal is to provide you with the expertise and validated methods needed to achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) on Crude Product Characterization
Before beginning any purification, a thorough characterization of the crude material is essential. This initial analysis will inform your choice of purification strategy.
Q1: What are the key physical and chemical properties of pure this compound?
Understanding the properties of the target compound is the first step in designing a purification protocol. These values serve as a benchmark for purity.
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [1][2][3] |
| Molecular Formula | C₁₃H₉ClOS | [1][2][3] |
| Molecular Weight | 248.73 g/mol | [1][3] |
| Appearance | Solid, Pale yellow to yellow crystals or powder | [1][4] |
| Melting Point | 73.8-76.0 °C | [1][4] |
| Boiling Point | 102-104 °C at 18.6 hPa | [1] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]benzaldehyde | [4] |
Q2: What are the most probable impurities in my crude this compound sample?
The nature of impurities is dictated by the synthetic route. However, given the compound's structure—a diaryl thioether with an aldehyde functional group—several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 4-chlorothiophenol, 2-halobenzaldehyde, or related precursors.
-
Oxidation Product: The aldehyde group is susceptible to air oxidation, especially at elevated temperatures or in the presence of catalytic impurities, forming 2-(4-chlorophenylthio)benzoic acid. This is a very common impurity in aldehyde purifications.[5]
-
Over-oxidation Products: The thioether linkage can be oxidized to the corresponding sulfoxide and, subsequently, the sulfone, particularly if strong oxidizing agents were used or if the reaction was exposed to air for extended periods at high temperatures.
-
Reaction Byproducts: Side reactions can generate various structurally related impurities.
Q3: How can I quickly assess the purity and complexity of my crude sample before purification?
Thin-Layer Chromatography (TLC) is the most effective initial step.
-
Why it's critical: TLC provides a rapid, qualitative snapshot of your crude mixture. It helps you visualize the number of components, estimate the relative polarity of the target compound versus its impurities, and screen for an effective solvent system for column chromatography.
-
Procedure: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and develop it with a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate. A common starting ratio is 4:1 or 3:1.
-
Interpretation:
-
A single spot does not guarantee purity but is a good sign.
-
Multiple spots indicate the presence of impurities. The relative position (Rƒ value) of the spots helps in designing a column chromatography separation.
-
Highly polar impurities (like the carboxylic acid) will remain at the baseline, while non-polar impurities will travel close to the solvent front.
-
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is found.[6] It excels at removing small amounts of impurities.
Q1: My compound is not crystallizing from the cooled solution. What are the likely causes and solutions?
This is the most common issue in recrystallization and usually points to one of two problems.[7]
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Too Much Solvent | The solution is not supersaturated upon cooling, meaning the concentration of the desired compound is below its solubility limit even at low temperatures. Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[7][8] Allow the concentrated solution to cool again. Repeat until crystals form upon cooling. |
| Supersaturation | The solution is supersaturated, but crystal formation requires an initial nucleation event—a starting point for crystal growth.[9] Solutions (in order of preference): 1. Add a Seed Crystal: Introduce a tiny crystal of pure this compound to the solution to initiate crystallization.[8][9] 2. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites.[8][9] 3. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility. |
Q2: My product has "oiled out," forming liquid droplets instead of solid crystals. How do I resolve this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7][8]
-
Causality: The high concentration of the solute effectively lowers its melting point (freezing point depression) due to dissolved impurities.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[8]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[7]
-
Workflow for Recrystallization Troubleshooting
This diagram outlines the decision-making process when crystallization fails.
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// Edges Start -> Cool; Cool -> CheckCrystals; CheckCrystals -> Success [label="Yes"]; CheckCrystals -> NoCrystals [label="No"]; CheckCrystals -> OiledOut [label="Oiled Out"]; NoCrystals -> TroubleshootNo; TroubleshootNo -> CheckAgain; CheckAgain -> Success [label="Yes"]; CheckAgain -> Evaporate [label="No"]; Evaporate -> Cool; OiledOut -> TroubleshootOil; TroubleshootOil -> Cool;
}
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on its structure, good candidate solvents include isopropanol, ethanol, or a mixed solvent system like toluene/hexane. Perform small-scale solubility tests first. A good solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you added decolorizing carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[10]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point analysis and compare it to the literature value. A sharp melting point range close to the literature value indicates high purity.
Section 3: Troubleshooting Purification by Flash Column Chromatography
When recrystallization is ineffective, or when impurities have polarities similar to the product, flash column chromatography is the method of choice.[11]
Q1: My compound is either stuck at the top of the column or running through with the solvent front. How do I fix this?
This is a classic problem indicating an inappropriate solvent system (eluent). The key is to achieve an Rƒ value of ~0.3 on TLC for optimal separation.
| Problem | Scientific Rationale & Troubleshooting Steps |
| Compound Stuck on Baseline (Rƒ ≈ 0) | The eluent is not polar enough to displace the compound from the stationary phase (silica gel). Your compound has a stronger affinity for the silica than for the solvent. Solution: Gradually increase the polarity of the eluent.[12] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from 9:1 hexane:EtOAc to 4:1 or 2:1. |
| Compound at Solvent Front (Rƒ ≈ 1) | The eluent is too polar. The compound spends most of its time dissolved in the mobile phase and has little interaction with the stationary phase, resulting in no separation from other non-polar compounds. Solution: Decrease the polarity of the eluent.[12] For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. For example, move from 1:1 to 5:1 or 10:1 hexane:EtOAc. |
Q2: I see my compound on TLC, but after running the column, I can't find it in any of the fractions. What happened?
There are several possibilities, ranging from simple mistakes to compound instability.[12]
-
Compound is still on the column: You may have stopped eluting too early or the solvent system was not polar enough to elute it. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) and check the collected fractions by TLC.
-
Fractions are too dilute: Your compound may have eluted, but at a concentration too low to be seen on TLC. Try combining and concentrating the fractions where you expected to find your product and re-run the TLC.[12]
-
Compound decomposed on the column: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[5] This can lead to degradation or polymerization.
-
How to check: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, like triethylamine (~1%), added to the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic).[12]
-
Workflow for Column Chromatography Method Development
// Node Definitions Start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Run TLC in various\nHexane/EtOAc ratios", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRf [label="Is target Rf ~0.3\nwith good separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RfTooHigh [label="Rf > 0.5\n(Too High)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RfTooLow [label="Rf < 0.2\n(Too Low)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DecreasePolarity [label="Decrease % EtOAc\n(Increase % Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreasePolarity [label="Increase % EtOAc\n(Decrease % Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ready [label="Solvent System Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PackColumn [label="Pack column with slurry\nusing initial eluent", fillcolor="#F1F3F4", fontcolor="#202124"]; LoadSample [label="Load sample (wet or dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="Run column and\ncollect fractions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> TLC; TLC -> CheckRf; CheckRf -> Ready [label="Yes"]; CheckRf -> RfTooHigh [label="No"]; CheckRf -> RfTooLow [label="No"]; RfTooHigh -> DecreasePolarity; DecreasePolarity -> TLC; RfTooLow -> IncreasePolarity; IncreasePolarity -> TLC; Ready -> PackColumn; PackColumn -> LoadSample; LoadSample -> Elute;
}
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: As determined by TLC, prepare the eluent. A good starting point for this compound is likely in the range of 10:1 to 4:1 hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without cracks or air bubbles.[11]
-
Sample Loading: Dissolve the crude product in the minimum amount of dichloromethane or the eluent.[13] Pipette this solution carefully onto the top of the silica bed. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[13]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
Section 4: Alternative Purification via Bisulfite Adduct Formation
For aldehydes, a highly specific and effective chemical purification method involves reversible adduct formation with sodium bisulfite. This technique is excellent for separating aldehydes from non-carbonyl impurities.[14][15]
Q: When is bisulfite extraction the best choice for purification?
This method is ideal when:
-
The primary impurities are not aldehydes or reactive ketones.
-
The compound is sensitive to silica gel, making chromatography difficult.[5]
-
You need to remove trace amounts of the aldehyde from a mixture containing a more valuable, non-aldehyde compound.
Protocol 3: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude material in a suitable organic solvent like methanol or dimethylformamide.[14] Add this solution to a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.[5] The aldehyde will react to form a water-soluble bisulfite adduct.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the non-aldehyde organic impurities.[5] Discard the organic layer. Repeat the extraction 2-3 times to ensure all impurities are removed.
-
Regeneration of Aldehyde: The purified aldehyde is now "trapped" in the aqueous layer as the adduct. To release it, slowly add a base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide) to the aqueous layer with stirring until the solution is basic.[5][14] This reverses the reaction and regenerates the aldehyde, which will often precipitate or form an oily layer.
-
Final Isolation: Extract the regenerated aldehyde from the aqueous layer using a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Section 5: Summary of Purification Methods
| Method | Pros | Cons | Best For... |
| Recrystallization | - High throughput and scalability- Very effective for high final purity (>99%)- Environmentally friendly (solvent can be recycled) | - Requires the compound to be a stable solid- Finding a suitable solvent can be trial-and-error- Less effective for removing impurities with similar solubility | Purifying crude material that is already >90% pure and crystalline. |
| Column Chromatography | - Highly versatile; can separate complex mixtures- Can separate impurities with very similar properties- Applicable to a wide range of compounds | - Can be labor-intensive and time-consuming- Uses large volumes of solvent- Potential for product decomposition on the stationary phase[12] | Complex mixtures with multiple components or when impurities have similar polarity to the product. |
| Bisulfite Extraction | - Highly specific for aldehydes- Avoids issues with heat or acidic stationary phases- Excellent for removing aldehyde from other organic compounds | - Only removes non-aldehyde impurities- Involves multiple wet-chemistry steps- May not work for extremely sterically hindered aldehydes | Crude mixtures where the primary impurities are non-aldehydic and when chromatography is problematic. |
References
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). (URL: [Link])
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])
- This compound | C13H9ClOS | CID 2778624 - PubChem. (URL: [Link])
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). (URL: [Link])
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024-11-20). (URL: [Link])
- Recrystalliz
- Recrystalliz
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018-04-02). (URL: [Link])
- Is it possible to purify aldehyde by column?
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Public
Sources
- 1. This compound for synthesis 107572-07-6 [sigmaaldrich.com]
- 2. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chromtech.com [chromtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-chlorophenylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and preventative measures based on established chemical principles. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.
Troubleshooting Guide & FAQs
Question 1: I am observing a significant amount of a white, crystalline solid that is insoluble in my reaction mixture and has a high melting point. What is this byproduct and how can I prevent its formation?
Answer:
This is a very common issue, and the byproduct is almost certainly bis(4-chlorophenyl) disulfide .
-
Causality: Thiols, such as 4-chlorothiophenol, are highly susceptible to oxidative homocoupling to form disulfides, especially in the presence of atmospheric oxygen, base, or trace metal catalysts. This oxidation can occur before, during, or after the main reaction. The reaction is as follows:
2 HS-C₆H₄-Cl + [O] → Cl-C₆H₄-S-S-C₆H₄-Cl + H₂O
-
Preventative Measures:
-
Degassing: Before starting the reaction, thoroughly degas all solvents and the reaction vessel by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Purity: Use high-purity 4-chlorothiophenol. If the purity is questionable, consider purifying it by distillation or recrystallization before use.
-
Controlled Addition: Add the 4-chlorothiophenol slowly to the reaction mixture, especially if the reaction is exothermic, to minimize its exposure to oxidative conditions before it can react with the electrophile.
-
-
Troubleshooting an Existing Reaction:
-
If the disulfide has already formed, it can often be removed during workup or purification. It is generally less soluble than the desired product in common organic solvents. Filtration may be effective.
-
For purification, column chromatography is typically effective in separating the disulfide from the desired thioether.
-
Question 2: My reaction yield is low, and I've identified 2-hydroxybenzaldehyde in my crude product. What is causing this, and how can I avoid it?
Answer:
The presence of 2-hydroxybenzaldehyde indicates a competing nucleophilic aromatic substitution (SNAr) reaction where hydroxide ions (from water) are acting as the nucleophile instead of the thiolate.
-
Causality: The synthesis of this compound from a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-fluorobenzaldehyde) and 4-chlorothiophenol is typically performed in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate.[1] If water is present in the reaction mixture, the base can also generate hydroxide ions (OH⁻). Since the aromatic ring is activated by the ortho-aldehyde group, it is susceptible to nucleophilic attack by both the thiolate and hydroxide ions.[2][3]
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using a solid base like potassium carbonate or cesium carbonate, ensure it is dry.
-
Choice of Base: A non-hydroxide base is crucial. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which can solvate the cation of the base but will not act as a source of protons or hydroxide ions.
-
Question 3: I am using a copper-catalyzed Ullmann condensation, but my main product seems to be a biphenyl derivative. What is happening?
Answer:
You are observing the classic Ullmann reaction , which is the copper-catalyzed homocoupling of two aryl halide molecules.[4][5] This is a significant side reaction in Ullmann-type cross-coupling reactions.
-
Causality: The Ullmann condensation for C-S bond formation involves the reaction of a copper(I) thiolate with an aryl halide.[6] However, under the reaction conditions, the aryl halide can also undergo oxidative addition to a copper species, leading to the formation of a biaryl product through reductive elimination.[5] This is particularly problematic at the high temperatures often required for traditional Ullmann reactions.[6]
-
Preventative Measures:
-
Lower Reaction Temperature: Modern Ullmann-type reactions often employ ligands (e.g., diamines, phenanthrolines) that can accelerate the desired cross-coupling, allowing for lower reaction temperatures and thus reducing the rate of homocoupling.[6][7]
-
Catalyst System: Ensure you are using a well-defined and active catalyst system. Sometimes, using pre-formed copper(I) salts (e.g., CuI) is more effective than using copper metal or copper(II) salts that need to be reduced in situ.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the thiol component can sometimes favor the cross-coupling pathway.
-
Alternative Catalysts: If homocoupling remains a persistent issue, consider switching to a palladium- or nickel-catalyzed C-S cross-coupling reaction, which often proceeds under milder conditions with higher selectivity.[8][9]
-
Question 4: My final product has an acidic impurity. I suspect oxidation of the aldehyde. How can I confirm this and prevent it?
Answer:
The acidic impurity is likely 2-(4-chlorophenylthio)benzoic acid , formed by the oxidation of the aldehyde group of your product.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids, especially in the presence of air (oxygen) and at elevated temperatures or under basic conditions. Trace metal impurities can also catalyze this oxidation.
-
Confirmation:
-
TLC: The carboxylic acid will have a different Rf value than the aldehyde, typically lower (more polar).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch.
-
NMR Spectroscopy: The aldehydic proton signal (around 9-10 ppm) will disappear and be replaced by a broad carboxylic acid proton signal (often >10 ppm).
-
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and the workup under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating.
-
Purification Conditions: During workup, if an acidic wash is used, perform it quickly and at a low temperature. For purification via chromatography, use a neutral solvent system if possible. If the product is sensitive, avoid leaving it on the silica gel column for an extended period.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound via SNAr and the major competing side reactions.
Caption: Main reaction and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis
This protocol is designed to minimize common side reactions.
-
Preparation: Oven-dry all glassware overnight and assemble hot under a stream of dry nitrogen or argon.
-
Solvent Degassing: Place anhydrous DMF (or another suitable polar aprotic solvent) in the reaction flask and sparge with argon for 30 minutes.
-
Reagent Addition:
-
To the degassed solvent, add 2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq). (Note: 2-fluorobenzaldehyde is often more reactive than 2-chlorobenzaldehyde in SNAr reactions).[2][3]
-
Begin vigorous stirring to create a fine suspension.
-
In a separate flask, dissolve 4-chlorothiophenol (1.1 eq) in a small amount of degassed, anhydrous DMF.
-
Add the 4-chlorothiophenol solution dropwise to the reaction mixture at room temperature over 20-30 minutes.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting 2-fluorobenzaldehyde is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Halogen on Benzaldehyde | Fluorine | More electronegative halogen increases SNAr reactivity.[3] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Non-nucleophilic, avoids hydrolysis. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic, promotes SNAr. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thiol and aldehyde. |
| Temperature | 60-80 °C | Sufficient for reaction without promoting degradation. |
References
- Vertex AI Search Result, based on general principles of Nucleophilic Arom
- Wikipedia.
- Chemistry Steps.
- NCRD's Sterling Institute of Pharmacy.
- Chemistry LibreTexts. 16.
- Stauffer, S. R., et al. (2012).
- Nishiyama, Y., et al. (2019). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Journal of Organic Chemistry.
- Wikipedia.
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]
- SynArchive.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
Technical Support Center: Troubleshooting Wittig Reactions with 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for troubleshooting Wittig reactions, with a specialized focus on the substrate 2-(4-Chlorophenylthio)Benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful olefination reaction. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common and specific challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion in a Wittig reaction involving this compound can stem from several factors related to both the substrate's unique structure and general reaction parameters.
-
Steric Hindrance: The ortho-(4-Chlorophenylthio) group introduces significant steric bulk around the aldehyde functionality. This can impede the approach of the phosphorus ylide, slowing down the initial cycloaddition to form the oxaphosphetane intermediate.[1][2]
-
Ylide Reactivity: The choice of ylide is critical. Stabilized ylides, which contain an electron-withdrawing group (e.g., -CO₂R, -CN), are less reactive and may struggle to react with a sterically hindered aldehyde.[3][4][5] Unstabilized ylides (e.g., those derived from simple alkyl halides) are more reactive but can be more challenging to handle.[6][7]
-
Base Strength and Ylide Generation: Incomplete deprotonation of the phosphonium salt to form the ylide is a common pitfall. The base used must be strong enough to quantitatively generate the ylide.[8] For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[5]
-
Reaction Temperature: While many Wittig reactions proceed at room temperature, a hindered substrate may require elevated temperatures to overcome the activation energy barrier.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of the desired alkene, a systematic approach to troubleshooting is necessary.
Caption: A logical workflow for troubleshooting low-yield Wittig reactions.
-
Phosphonium Salt Quality: Ensure the phosphonium salt is dry and pure. Moisture can quench the strong bases used for deprotonation.
-
Base Selection:
-
For unstabilized ylides (e.g., from alkyltriphenylphosphonium halides), use a strong, non-nucleophilic base like n-BuLi, NaH, or potassium tert-butoxide (KOtBu).[9]
-
For stabilized ylides , a weaker base such as sodium ethoxide or even sodium carbonate may suffice, but with your hindered aldehyde, a stronger base might still be necessary.[5]
-
-
Ylide Formation Monitoring: The formation of an unstabilized ylide from a phosphonium salt is often accompanied by a distinct color change (typically to deep red or orange). This can serve as a visual confirmation of successful deprotonation.
-
Solvent Choice: Use anhydrous aprotic solvents like THF or diethyl ether. Traces of water or protic solvents will destroy the ylide.
-
Increase Temperature: Gently heat the reaction mixture. For THF, refluxing at ~65°C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
Extended Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to proceed for an extended period (12-24 hours) before quenching.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the Wittig reagent to ensure the complete consumption of the limiting aldehyde.
Q2: The reaction works, but I'm getting a mixture of E and Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[10]
-
Unstabilized Ylides: These ylides typically favor the formation of the Z-alkene.[3][6][7] The reaction is kinetically controlled, proceeding through a less sterically hindered syn oxaphosphetane intermediate.[6][11]
-
Stabilized Ylides: These ylides predominantly yield the E-alkene.[3][6][7] The initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane, which then collapses to the E-alkene.[4][6]
Caption: Stereochemical pathways of the Wittig reaction.
| Ylide Type | Typical Product | Conditions for E-Selectivity |
| Unstabilized | Z-alkene | Schlosser Modification |
| Stabilized | E-alkene | Standard (thermodynamic control) |
| Semi-stabilized | Mixture of E/Z | Often difficult to control |
The Schlosser Modification for E-Alkene Synthesis with Unstabilized Ylides: This modification can be used to convert the initially formed syn-betaine intermediate to the more stable anti-betaine, which then yields the E-alkene.[12][13] It involves the addition of a second equivalent of strong base at low temperature, followed by a proton source.
Q3: The purification of my product is difficult due to the triphenylphosphine oxide byproduct. What are the best methods for its removal?
A3: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and high crystallinity.
-
Crystallization: If your product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like ethanol or propanol than many nonpolar alkene products.[14]
-
Chromatography: Column chromatography is a reliable method.[15] A nonpolar eluent system (e.g., hexanes/ethyl acetate) will typically elute the desired alkene before the more polar TPPO.
-
Precipitation/Extraction:
-
After the reaction, evaporate the solvent and triturate the residue with a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether.[15][16] The desired alkene will often dissolve, while the TPPO precipitates and can be removed by filtration.
-
A newer method involves treating the crude reaction mixture with oxalyl chloride, which converts the TPPO into an insoluble chlorophosphonium salt that can be easily filtered off.[17]
-
In-Depth Analysis: The Role of Substituents in this compound
The electronic nature of the substituents on your benzaldehyde derivative can influence the reactivity of the carbonyl group.
-
Thioether Group (-SAr): The sulfur atom has lone pairs that can be donated into the aromatic ring through resonance, which is an electron-donating effect. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect. The overall impact can be complex, but the ortho position suggests a significant steric influence.
-
Chloro Group (-Cl): The chloro group on the phenylthio moiety is electron-withdrawing through induction. This effect is transmitted through the sulfur atom and can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more reactive towards nucleophiles.[18][19]
Given these competing factors, the steric hindrance from the bulky ortho substituent is likely the dominant factor affecting the reaction rate.
References
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Wikipedia. (2023). Wittig reaction.
- Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Taylor, D. K., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. DOI:10.1039/C2OB07074J.
- ResearchGate. (2018). Stereochemistry and Mechanism in the Wittig Reaction.
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Technical Support Center: Purification of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support guide for 2-(4-Chlorophenylthio)Benzaldehyde (CAS No. 107572-07-6). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common purity challenges encountered during the synthesis, storage, and handling of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities can generally be traced back to two main sources: the synthetic route and degradation over time.
-
Synthesis-Related Impurities: The formation of the thioether bond is often achieved via nucleophilic aromatic substitution or metal-catalyzed coupling.[1][2] Consequently, you may encounter unreacted starting materials such as 4-chlorothiophenol and a 2-substituted benzaldehyde (e.g., 2-fluorobenzaldehyde). Side-products from the coupling reaction or residual solvents like DMF may also be present.[3]
-
Degradation-Related Impurities: This compound contains two functional groups susceptible to oxidation.
-
Aldehyde Oxidation: The aldehyde group is readily oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 2-(4-Chlorophenylthio)benzoic acid . This is a very common impurity in virtually all benzaldehyde derivatives.[4][5][6]
-
Thioether Oxidation: The sulfur atom in the thioether linkage can be oxidized to form the corresponding sulfoxide and, subsequently, the sulfone .[7]
-
Q2: My purified solid is slowly turning into a discolored oil or gummy substance. What is happening?
A2: This is a classic sign of impurity accumulation, which disrupts the compound's crystal lattice and lowers its melting point. The primary cause is often the slow air oxidation of the aldehyde group to the carboxylic acid impurity.[4][5] The presence of a mixture of the starting material, the desired product, and its oxidized by-product leads to a phenomenon known as melting point depression, often resulting in an oily or semi-solid state at room temperature.
Q3: How can I prevent the degradation of this compound during long-term storage?
A3: To maintain the integrity of the compound, proper storage is critical. Given its susceptibility to oxidation, we recommend the following:
-
Inert Atmosphere: Store the solid under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Low Temperature: Keep the container in a refrigerator or freezer.
-
Light Protection: Use an amber-colored vial or store the container in the dark to prevent potential light-induced degradation.[4]
Q4: Is distillation a viable method for purifying this compound?
A4: While distillation is effective for simple, low-molecular-weight aldehydes like benzaldehyde itself, it is generally not recommended for this compound.[5] This compound has a relatively high molecular weight (248.73 g/mol ) and a high boiling point.[8] Attempting vacuum distillation would require high temperatures that could lead to thermal decomposition, potentially worsening the purity rather than improving it. Methods like column chromatography and recrystallization are far more suitable.[4]
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step guides for resolving specific purity issues. The optimal purification strategy often involves a combination of these techniques.
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the nature of the impurities present.
Caption: A decision tree to guide the selection of purification protocols.
Protocol 1: Removal of Acidic Impurities via Basic Aqueous Wash
Issue: Your analytical data (e.g., TLC, NMR) indicates the presence of the carboxylic acid by-product, 2-(4-Chlorophenylthio)benzoic acid.
Principle: This liquid-liquid extraction technique exploits the difference in acidity between the desired aldehyde and the carboxylic acid impurity. By washing with a mild base, the carboxylic acid is deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the neutral aldehyde that remains in the organic solvent.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 2-(4-chlorophenylthio)benzoate salt.
-
Repeat: For highly contaminated samples, repeat the extraction with a fresh portion of the sodium bicarbonate solution.
-
Wash: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the aldehyde, now free of the acidic impurity.
Protocol 2: Purification by Flash Column Chromatography
Issue: Your sample contains multiple impurities, such as unreacted starting materials or other by-products, that are not easily removed by a simple wash.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9] By carefully selecting the eluent, components of the mixture can be eluted from the column at different rates. Aldehydes are moderately polar and can be effectively purified using this technique.[10]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives the desired product a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the composition of the fractions by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Data Presentation: Solvent System Selection
| Polarity of Impurity | Starting Eluent System (Hexane/Ethyl Acetate) | Rationale |
| Less Polar | 98:2 to 95:5 | Ensures non-polar impurities elute first, while the desired product remains on the column. |
| Similar Polarity | 90:10 to 85:15 | Provides optimal separation around the product's polarity, maximizing resolution. |
| More Polar | 80:20 to 70:30 | After the product has eluted, a more polar solvent mixture is used to wash highly polar impurities off. |
Expert Tip: Aldehydes can sometimes streak or decompose on acidic silica gel. If you observe this, you can neutralize the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~0.5-1%).[11]
Protocol 3: Purification by Recrystallization
Issue: Your material is already relatively pure (>90%) but requires upgrading to meet analytical standards.
Principle: Recrystallization purifies solids by leveraging differences in solubility.[12] The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility decreases, and the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[13]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts in solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent before analysis.
Protocol 4: Advanced Purification via Bisulfite Adduct Formation
Issue: Your sample is contaminated with non-aldehyde impurities that have very similar polarity and are difficult to separate by chromatography or recrystallization.
Principle: This chemical extraction method is highly specific for aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble bisulfite adduct. This adduct can be extracted into an aqueous layer, leaving water-insoluble organic impurities behind. The aldehyde can then be regenerated from the aqueous solution by adding a base, which shifts the equilibrium back to the starting materials.[14][15]
Workflow for Bisulfite Extraction
Caption: Workflow illustrating the separation of an aldehyde via a water-soluble bisulfite adduct.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude sample in a suitable solvent like methanol or diethyl ether. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for an extended period (30 minutes to several hours). A white precipitate of the adduct may form.[10][14]
-
Separation: Add water to dissolve the adduct fully and transfer the mixture to a separatory funnel. If you started in an immiscible solvent like ether, separate the layers. The aqueous layer now contains the aldehyde adduct, and the organic layer contains the impurities. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.
-
Regeneration: Transfer the aqueous layer to a clean flask. While stirring, slowly add a base (e.g., 10% NaOH solution or saturated Na₂CO₃ solution) until the solution is basic. This will regenerate the aldehyde, which will often precipitate out as a solid or form an oily layer.
-
Isolation: If the aldehyde precipitates, collect it by vacuum filtration. If it forms an oil, extract it into a fresh portion of an organic solvent (e.g., diethyl ether), then dry and concentrate the solution as described in Protocol 1.
This powerful technique provides a highly selective method for isolating your desired aldehyde from stubborn impurities.
References
- Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Wikipedia. (n.d.). Benzaldehyde.
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- PubChem. (n.d.). Benzaldehyde.
- ResearchGate. (n.d.). Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
- PubChem. (n.d.). This compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 2-(4-Chlorophenylthio)triethylamine.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- ResearchGate. (2025). Recent Advances in the Synthesis of Thioether.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde.
- PubMed. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
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- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the formation of a diaryl thioether bond. The most common route is a copper-catalyzed cross-coupling reaction, often an Ullmann condensation, between 2-halobenzaldehyde (commonly 2-chlorobenzaldehyde or 2-bromobenzaldehyde) and 4-chlorothiophenol. [1][2]Another viable pathway is a nucleophilic aromatic substitution (SNAr) reaction, particularly if the aromatic ring of the benzaldehyde is sufficiently activated by electron-withdrawing groups. [3][4] This guide will primarily address the pitfalls associated with the Ullmann condensation, as it is a frequently employed and often challenging method.
Troubleshooting Guide & FAQs
Here, we address specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction is showing little to no formation of the desired this compound. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields in an Ullmann condensation can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The copper catalyst, typically copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is susceptible to oxidation, which deactivates it. [5] * Solution: Use a fresh, high-purity copper(I) source. If the catalyst has been stored for an extended period, consider opening a new bottle. Some protocols benefit from the in situ generation of "activated" copper powder, for instance, by reducing copper sulfate with zinc metal in hot water. [1]
-
Inadequate Reaction Conditions: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150-210 °C, and polar aprotic solvents like DMF, NMP, or nitrobenzene. [1] * Solution: Gradually increase the reaction temperature. If using a lower-boiling solvent, consider switching to one with a higher boiling point. However, be aware that excessively high temperatures can lead to side product formation. Modern approaches often utilize ligands that can facilitate the reaction at lower temperatures (80-120 °C). [5]
-
Poor Reactivity of Starting Materials: The reactivity of the aryl halide is a critical factor. Aryl iodides are the most reactive, followed by bromides, and then chlorides. [5]Electron-withdrawing groups on the aryl halide can enhance reactivity.
-
Solution: If you are using 2-chlorobenzaldehyde, which is less reactive, you may need to employ more forcing conditions (higher temperature, longer reaction time) or switch to a more active catalyst system, potentially including a ligand like 1,10-phenanthroline. [6]
-
-
Presence of Oxygen or Moisture: Ullmann reactions are often sensitive to air and moisture, which can lead to catalyst deactivation and unwanted side reactions. [5] * Solution: Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. Degas your solvent before use. [5]
Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling of Aryl Halides (Biaryl Formation): A frequent side reaction is the copper-catalyzed coupling of two molecules of the 2-halobenzaldehyde to form a biphenyl derivative.
-
Solution: Lowering the reaction temperature can often disfavor this side reaction. The introduction of a suitable ligand can also enhance the selectivity for the desired cross-coupling pathway. [5]
-
-
Disulfide Formation: 4-Chlorothiophenol can be readily oxidized to form the corresponding disulfide, 4,4'-dichlorodiphenyl disulfide, especially in the presence of air or residual oxidants. [7] * Solution: Rigorous exclusion of air by maintaining an inert atmosphere throughout the reaction and workup is critical. Using freshly distilled and degassed solvents is also recommended.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common with less reactive aryl halides. [5] * Solution: Ensure strictly anhydrous conditions, as water can be a proton source. Some solvents can also act as hydrogen donors; consider screening alternative solvents if dehalogenation is a persistent issue. [5]
Purification Challenges
Question: I am struggling to purify the final product from the reaction mixture. What are the best practices for isolating pure this compound?
Answer: Purification can indeed be challenging due to the physical properties of the product and potential impurities.
-
Product Characteristics: this compound is a solid with a melting point in the range of 71-76 °C. [8][9]* Recommended Purification Method: Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is typically successful.
-
Removal of Copper Catalyst: After the reaction, the copper salts can be removed by washing the organic layer with an aqueous solution of ammonia or a saturated solution of ammonium chloride.
-
Dealing with Unreacted Starting Materials: If significant amounts of starting materials remain, their separation will depend on their polarity relative to the product. 4-Chlorothiophenol can be removed by an aqueous base wash (e.g., 1M NaOH), but be mindful that the aldehyde functionality can be sensitive to strong bases.
Experimental Protocols
Below are generalized, step-by-step protocols for the synthesis of this compound via Ullmann condensation. Note: These are starting points and may require optimization for your specific setup and scale.
Protocol 1: Traditional Ullmann Condensation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chlorobenzaldehyde (1.0 eq), 4-chlorothiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 120 - 160 °C | To overcome the activation energy of the C-S bond formation. [1] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically required. [1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | To deprotonate the thiophenol and facilitate the reaction. [6] |
| Catalyst Loading | 5 - 20 mol% | A sufficient amount of catalyst is needed to drive the reaction. |
| Ligand (Optional) | 1,10-Phenanthroline, L-proline | Can improve yield and allow for milder reaction conditions. |
Visualizing the Process
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting flowchart for low yield.
Proposed Reaction Mechanism
A simplified mechanistic cycle for the Ullmann condensation is depicted below.
Caption: Simplified Ullmann condensation mechanism.
References
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- Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers.
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- Sigma-Aldrich. (n.d.). This compound for synthesis.
- Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry.
- Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. (2025, August 6).
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- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Scheme 30.
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- Wallace Way. (2023, February 15). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube.
- CymitQuimica. (n.d.). 2-((4-Chlorophenyl)thio)benzaldehyde.
- Sigma-Aldrich. (n.d.). 2-[(4-Chlorophenyl)thio]benzaldehyde.
- Reddit. (2023, February 20). Troubleshooting Ullmann Coupling.
- Cogolli, P., Maiolo, F., Testaferri, L., Tingoli, M., & Tiecco, M. (n.d.). Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. The Journal of Organic Chemistry.
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- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- Recent Metal-Catalyzed Methods for Thioether Synthesis. (n.d.).
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- NIH. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- ResearchGate. (n.d.). Synthesis of diaryl thioethers via cross‐coupling of thiophenols and....
- ResearchGate. (2025, October 16). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.
- MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
- MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- ResearchGate. (n.d.). Synthesis of diaryl thioethers from the reaction of aryl thiols with....
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
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- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Catalyst selection for reactions involving 2-(4-Chlorophenylthio)Benzaldehyde
Q4: Can palladium catalysts be used for this cyclization? A: Palladium catalysis is generally not used for this specific intramolecular Friedel-Crafts acylation. However, palladium catalysts are extremely useful for the further derivatization of the resulting thioxanthen-9-one product. For example, the chlorine atom on the thioxanthenone core can be used in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations to build more complex molecules. [6]
Experimental Protocols
Protocol 1: Oxidation of this compound
-
Disclaimer: This is a representative protocol. All lab work should be conducted with appropriate safety precautions.
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Prepare a solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears and a brown precipitate of MnO₂ forms (typically 4-12 hours).
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.
-
Filter the mixture to remove the MnO₂ precipitate, washing the solid with water.
-
Combine the filtrates and acidify with concentrated HCl until the pH is ~1-2.
-
The product, 2-(4-Chlorophenylthio)benzoic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Purity can be checked by melting point and NMR, and the product can be recrystallized if necessary.
Protocol 2: Cyclization to 2-Chlorothioxanthen-9-one
-
Disclaimer: This protocol involves strong, corrosive acids and high temperatures. Use extreme caution and appropriate personal protective equipment.
-
Place Polyphosphoric Acid (PPA, ~10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Heat the PPA to ~80-90 °C with stirring to ensure it is fluid.
-
Add the dry 2-(4-Chlorophenylthio)benzoic acid (1.0 eq) to the hot PPA in one portion.
-
Increase the temperature of the reaction mixture to 120-130 °C and stir for 2-4 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the starting material is consumed, cool the reaction mixture to about 70-80 °C.
-
Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic.
-
The crude product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a 5% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Dry the crude solid. Recrystallize from a suitable solvent like glacial acetic acid or ethanol to obtain pure 2-Chlorothioxanthen-9-one.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for 2-(4-Chlorophenylthio)Benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvent selection in dictating reaction outcomes.
I. Troubleshooting Guides
This section is dedicated to resolving common issues encountered during the synthesis and subsequent reactions of this compound. Each problem is analyzed from the perspective of solvent--reagent interaction, providing a clear path to resolution.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound typically involves the reaction of a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-fluorobenzaldehyde) with 4-chlorothiophenol in the presence of a base. Solvent choice is paramount for the success of this SNAr reaction.[1][2]
Issue: Low Yield or Incomplete Reaction
-
Probable Cause 1: Inappropriate Solvent Polarity. SNAr reactions involving charged nucleophiles (thiolates) proceed favorably in polar aprotic solvents. These solvents are capable of solvating the cation of the base (e.g., K⁺ in K₂CO₃) while not strongly solvating the thiolate anion, thus preserving its nucleophilicity.[1]
-
Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc).[3] These solvents facilitate the dissolution of the reactants and effectively stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[2]
-
-
Probable Cause 2: Competing Side Reactions in Protic Solvents. Protic solvents like ethanol or methanol can hydrogen bond with the thiolate nucleophile, reducing its reactivity and potentially leading to side reactions.
-
Solution: Avoid or minimize the use of protic solvents. If a co-solvent is necessary for solubility, a higher proportion of a polar aprotic solvent is recommended.
-
Issue: Formation of Disulfide Byproducts
-
Probable Cause: Oxidation of Thiophenol. In the presence of oxygen and certain solvents, the 4-chlorothiophenol can oxidize to form the corresponding disulfide, especially under basic conditions. This depletes the nucleophile and reduces the yield of the desired product.
-
Solution:
-
Degas the Solvent: Before use, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric oxygen from interfering.
-
-
Wittig Reaction
The aldehyde functionality of this compound is readily converted to an alkene via the Wittig reaction. The stereoselectivity and rate of this reaction are highly dependent on the solvent.[4][5]
Issue: Poor Stereoselectivity (E/Z Mixture)
-
Probable Cause 1: Solvent Polarity. The stereochemical outcome of the Wittig reaction is influenced by the stability of the betaine or oxaphosphetane intermediate.[4]
-
For Stabilized Ylides: To favor the formation of the (E)-alkene, a polar aprotic solvent like DMF or DMSO is often preferred. These solvents can help to equilibrate the diastereomeric intermediates, leading to the thermodynamically more stable (E)-product.[6]
-
For Unstabilized Ylides: To favor the (Z)-alkene, non-polar, salt-free conditions are typically employed. Solvents such as toluene or THF are suitable.[6]
-
-
Probable Cause 2: Presence of Lithium Salts. Lithium salts can complex with the betaine intermediate, influencing the stereochemical outcome.[4]
-
Solution: In cases where high (Z)-selectivity is desired with unstabilized ylides, use of lithium-free bases (e.g., sodium or potassium bases) is recommended.
-
Issue: Slow Reaction or No Reaction
-
Probable Cause: Poor Solubility of the Ylide. The phosphorus ylide must be sufficiently soluble in the reaction medium to react with the aldehyde.
-
Solution: Select a solvent that dissolves both the ylide and this compound. THF is a common and effective solvent for many Wittig reactions. For less soluble ylides, a more polar solvent like DMSO may be necessary. In some cases, solvent-free conditions, where a liquid aldehyde acts as a pseudo-solvent for the solid ylide, can be effective.[5][7]
-
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group to a carboxylic acid can be sensitive to the reaction medium.
Issue: Over-oxidation or Side Reactions
-
Probable Cause: Incompatible Solvent. Some solvents can be oxidized under the reaction conditions or can promote side reactions. For example, when using strong oxidizing agents like potassium permanganate, solvents with oxidizable groups (e.g., alcohols) should be avoided.
-
Solution: Choose a robust solvent that is inert to the oxidizing agent. For many common oxidants (e.g., Jones reagent, PCC), acetone or dichloromethane are suitable choices. For reactions in aqueous media, a co-solvent like t-butanol or acetic acid can be used to improve solubility.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: this compound is a solid at room temperature with a melting point in the range of 71-76°C.[9] Its molecular weight is approximately 248.73 g/mol .[10] It is generally soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate, but has limited solubility in water.
Q2: How does solvent proticity affect the reactivity of the aldehyde group in this molecule?
A2: The aldehyde group's reactivity can be influenced by hydrogen bonding. Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the carbonyl oxygen. This can have a dual effect: it can further polarize the C=O bond, potentially increasing the electrophilicity of the carbonyl carbon, but it can also solvate and stabilize the aldehyde, potentially reducing its reactivity towards nucleophiles. The net effect will depend on the specific reaction and nucleophile involved. For reactions where a highly reactive carbonyl is desired, aprotic solvents are generally preferred.[11]
Q3: Can intramolecular cyclization occur with this compound, and what solvent conditions would favor this?
A3: Yes, intramolecular cyclization to form thioxanthene derivatives is a potential reaction pathway, often under acidic or radical conditions. The choice of solvent can influence the efficiency of such cyclizations. Non-polar, coordinating solvents may favor conformations that bring the reactive centers into proximity. For acid-catalyzed cyclizations, solvents that can support the formation of cationic intermediates, such as dichloromethane or nitromethane, may be effective.[12]
Q4: For condensation reactions, such as the formation of an imine or a benzothiazole, what are the recommended solvent systems?
A4: For condensation reactions that release water, the choice of solvent is critical for driving the reaction to completion.
-
Imine Formation: A non-polar solvent like toluene or hexane is often used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Benzothiazole Synthesis (from a suitable amine): High-boiling polar aprotic solvents like DMSO or DMF can be effective, as they facilitate the reaction and can help to drive off water at elevated temperatures. In some cases, reactions can be run in ethanol or even water under specific catalytic conditions.[13][14]
Q5: Are there any "green" solvent alternatives for reactions involving this compound?
A5: Yes, there is a growing emphasis on using more environmentally benign solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): This is a greener alternative to THF and can be used in many of the same applications, including Wittig reactions and reductions.[15]
-
Water: For certain reactions, such as some Wittig preparations or condensations, aqueous conditions have been developed, often with the use of surfactants or phase-transfer catalysts.[16]
-
Solvent-Free Conditions: For reactions like the Wittig reaction, grinding the solid reactants together or using one liquid reactant as the solvent can be a highly effective and green approach.[5][7]
III. Data and Protocols
Solvent Selection Guide for Common Reactions
| Reaction Type | Recommended Solvents | Solvents to Avoid (Generally) | Rationale |
| SNAr Synthesis | DMF, DMSO, DMAc, Acetonitrile | Protic solvents (Methanol, Ethanol) | Polar aprotic solvents stabilize the Meisenheimer complex and do not deactivate the nucleophile. |
| Wittig (Stabilized Ylide) | DMF, DMSO, CH₂Cl₂ | Non-polar solvents (Toluene, Hexane) | Polar solvents favor the formation of the more stable (E)-alkene.[6] |
| Wittig (Unstabilized Ylide) | THF, Toluene, Diethyl Ether | Polar protic solvents | Non-polar solvents under salt-free conditions favor the formation of the (Z)-alkene.[6] |
| Aldehyde Oxidation | Acetone, CH₂Cl₂, Acetic Acid | Alcohols, Ethers (with strong oxidants) | The solvent should be inert to the oxidizing agent. |
| Condensation (e.g., Imine) | Toluene, Hexane (with water removal) | Water, Alcohols (without water removal) | Removal of water drives the equilibrium towards the product. |
Experimental Protocol: SNAr Synthesis of this compound
Materials:
-
2-Fluorobenzaldehyde
-
4-Chlorothiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
To the stirred suspension, add 4-chlorothiophenol (1.0 equivalent).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiophenolate.
-
Add 2-fluorobenzaldehyde (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. Visualizations
Workflow for Troubleshooting Low Yield in SNAr Synthesis
Caption: Troubleshooting flowchart for low yield in SNAr synthesis.
Influence of Solvent on Wittig Reaction Stereoselectivity
Caption: Solvent effects on the stereochemical outcome of Wittig reactions.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Qadir, T., Amin, A., Salhotra, A., & Abe, H. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Article.
-
ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde.... Retrieved from [Link]
-
Al-Saeedi, S. I., & El-Gamal, M. I. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2539.
-
D'Amato, E. M., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 9(1), 136-144.
-
Nguyen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119.
-
Chakraborti, A. K., Rudrawar, S., Jadhav, K. B., & Chankeshwara, S. V. (2007). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines. Green Chemistry, 9(12), 1335-1340.
-
Mata, E. G. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(12), 2189-2194.
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Department of Chemistry.
-
Liu, W., Jin, X. H., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758.
-
D'Amato, E. M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
Pace, V., et al. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 26(24), 7594.
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823.
-
Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2020). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 4(2), 178-193.
-
Cave, G. W. V., & Raston, C. L. (2001). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 78(5), 658.
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
-
Flowers, W. T., Holt, G., & Poulos, C. P. (1976). Novel aspects in the reaction of 2-diazo-2′-(phenylthio)acetophenone with arenesulphenyl chlorides: formation of α-ketoaldehyde thioacetal chlorides via cyclic sulphonium α-(arylthio)phenacylides. Journal of the Chemical Society, Perkin Transactions 1, 1757-1760.
-
Liu, W., Jin, X. H., & Ma, D. (2024). nucleophilic-aromatic-substitution-of-heteroaryl-halides-with-thiols. Bohrium.
-
ResearchGate. (n.d.). Effect of various solvents on the reaction of 4-chlorobenzaldehyde with.... Retrieved from [Link]
-
Mansoor, S. S., & Shafi, S. (2012). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Tetraethylammonium Chlorochromate. Journal of Chemistry, 2013, 1-11.
Sources
- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A12852.06 [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 13. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds | MDPI [mdpi.com]
- 16. sciepub.com [sciepub.com]
Technical Support Center: Stabilizing 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support center for 2-(4-Chlorophenylthio)Benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage and experimental use. Drawing upon established principles of organic chemistry and best practices for handling air-sensitive reagents, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your starting material and the reliability of your experimental outcomes.
Understanding the Challenge: Dual Vulnerability to Oxidation
This compound is a bifunctional molecule, possessing both an aromatic aldehyde and a thioether linkage. This unique structure presents a dual vulnerability to oxidation, a primary degradation pathway that can significantly impact its purity and reactivity.
-
Aldehyde Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-Chlorophenylthio)benzoic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.
-
Thioether Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide, forming 2-(4-Chlorophenylsulfinyl)benzaldehyde, and potentially further to a sulfone. This oxidation is also often mediated by atmospheric oxygen and can be catalyzed by various factors.
The presence of these oxidized impurities can lead to difficulties in subsequent synthetic steps, inaccurate biological assay results, and challenges in purification. Therefore, meticulous handling and storage procedures are paramount.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to the oxidation of this compound.
Problem 1: Gradual Discoloration (Yellowing) of the Solid Compound Over Time.
-
Possible Cause: This is a common visual indicator of gradual oxidation. The formation of conjugated impurities can lead to a change in the material's color.
-
Immediate Action: Assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preventative Measures:
-
Inert Atmosphere Storage: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[1] For long-term storage, consider using a glovebox or a sealed Schlenk flask.
-
Light Protection: Store the vial in a light-blocking container or an amber vial to prevent photo-oxidation.
-
Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of oxidation. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.
-
Problem 2: Appearance of New, More Polar Spots on Thin-Layer Chromatography (TLC).
-
Possible Cause: The formation of the more polar carboxylic acid or sulfoxide impurities will result in new spots with lower Rf values on a TLC plate.
-
Confirmation:
-
Co-spotting: If available, co-spot the sample with authentic standards of the potential impurities.
-
Staining: Use a potassium permanganate stain. Aldehydes and thioethers can be oxidized by permanganate, but the carboxylic acid and sulfoxide will be less reactive, potentially showing a color difference.
-
-
Solution: If significant degradation has occurred, purification by column chromatography may be necessary before use.
Problem 3: Inconsistent or Lower-Than-Expected Yields in Subsequent Reactions.
-
Possible Cause: The presence of oxidized impurities reduces the molar equivalence of the active starting material. Furthermore, the impurities themselves might interfere with the reaction.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the starting material to confirm its purity.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify any unexpected side products.
-
Purification of Starting Material: If the starting material is found to be impure, purify it before proceeding with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The two primary oxidation products are:
-
2-(4-Chlorophenylthio)benzoic acid: Formed from the oxidation of the aldehyde group.
-
2-(4-Chlorophenylsulfinyl)benzaldehyde: Formed from the oxidation of the thioether group.
Q2: What is the recommended procedure for long-term storage of this compound?
For long-term storage, it is crucial to minimize exposure to air, light, and moisture.[1] The following protocol is recommended:
Protocol 1: Long-Term Storage under Inert Atmosphere
Materials:
-
This compound (solid)
-
Schlenk flask or amber vials with PTFE-lined septa caps
-
High-purity argon or nitrogen gas
-
Vacuum/gas manifold (Schlenk line)
-
Parafilm or vial seals
Procedure:
-
Aliquoting: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
-
Inerting the Container: Place the vial(s) containing the compound into a Schlenk flask.
-
Evacuation and Backfilling: Connect the Schlenk flask to a Schlenk line. Carefully evacuate the flask and then backfill with a slow stream of argon or nitrogen gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: While under a positive pressure of the inert gas, tightly cap the vials. For added security, wrap the cap-vial interface with Parafilm.
-
Storage Conditions: Store the sealed vials in a dark, cool (2-8 °C), and dry place.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
The use of antioxidants can be a viable strategy, particularly if the compound needs to be handled frequently in solution. However, the choice of antioxidant must be made carefully to ensure compatibility with both the aldehyde and thioether functionalities and any subsequent chemistry.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are effective radical scavengers and are generally compatible with thioethers.[2][3][4][5] They can help prevent the initiation of autoxidation of the aldehyde. A low concentration (e.g., 0.01-0.1% w/w) is typically sufficient.
-
Hindered Amine Light Stabilizers (HALS): HALS are effective at scavenging free radicals and can provide long-term stability against photo-oxidation.[6][7][8][9] Their compatibility with this specific molecule would need to be experimentally verified.
It is crucial to perform a small-scale stability study with the chosen antioxidant to ensure it does not promote any undesired side reactions.
Q4: How can I detect and quantify the oxidation products of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust technique for this purpose.[10][11][12][13][14][15]
Protocol 2: General Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its primary oxidation products.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A starting gradient could be 50:50 (A:B) ramping to 10:90 (A:B) over 15 minutes, followed by a hold and re-equilibration. The gradient should be optimized to achieve baseline separation of the parent compound and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength that provides a good response for all components (e.g., 254 nm, to be optimized by UV spectral analysis).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Expected Elution Order: The more polar carboxylic acid would be expected to elute first, followed by the sulfoxide, and then the parent compound.
Method Validation: This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][16][17][18]
Q5: What are the expected changes in the 1H NMR spectrum if oxidation has occurred?
-
Oxidation to Carboxylic Acid: The aldehyde proton signal (typically around 10 ppm) will disappear, and a broad singlet for the carboxylic acid proton will appear further downfield (often >10 ppm and may be exchangeable with D₂O). The aromatic protons adjacent to the carbonyl group may also experience a slight shift.
-
Oxidation to Sulfoxide: The protons on the aromatic ring attached to the sulfur will be deshielded and shift downfield due to the electron-withdrawing nature of the sulfoxide group.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the oxidation pathways and the recommended handling workflow.
Oxidation Pathways
Caption: Primary oxidative degradation pathways of this compound.
Recommended Handling and Storage Workflow
Caption: Recommended workflow for the storage and handling of this compound.
Conclusion
The chemical stability of this compound is critical for its successful application in research and development. By understanding its dual susceptibility to oxidation and implementing the rigorous handling and storage procedures outlined in this guide, researchers can ensure the integrity of this valuable compound. Proactive measures, including the use of an inert atmosphere, protection from light, and controlled temperatures, are the most effective strategies for preventing degradation. When in doubt, analytical verification of purity is always the recommended course of action.
References
- Green Chemistry, 2018, 20, 3038. (No direct link available)
- Journal of Chromatographic Science, 2014, 52(8), 831-6. [Link]
- Wikipedia. Hindered amine light stabilizers. [Link]
- 3V Sigma USA. The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
- Wellt Chemicals. Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. [Link]
- PubMed. Characterization of hindered amine light stabilizers employing capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry. [Link]
- ResearchGate. Tocopherol derivatives and sulfur substituted phenolic antioxidants already present in the literature and thieno compounds 8 -10 prepared in this study. [Link]
- ResearchGate. Structure of model natural and synthetic phenolic antioxidants. [Link]
- The Royal Society of Chemistry. Supporting Information for Dalton Transactions. (No direct link available)
- Zenodo. PHARMACEUTICAL SCIENCES. [Link]
- PubChem. This compound. [Link]
- Indian Academy of Sciences. Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]
- PubMed Central. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
- A3P.
- PubMed. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
- UM Research Repository. Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. [Link]
- MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
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- PubMed Central.
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- PubMed. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]
- protocols.io. Preservation method for long-term storage of fluorescently labeled cells for microscopy. [Link]
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Technical Support Center: Workup Procedures for Reactions with 2-(4-Chlorophenylthio)Benzaldehyde
As a Senior Application Scientist, this guide provides field-proven insights and robust protocols for the workup and purification of reaction mixtures involving 2-(4-Chlorophenylthio)Benzaldehyde. This molecule's unique bifunctionality, possessing both a reactive aldehyde and a potentially sensitive thioether, presents specific challenges that require a well-designed workup strategy. This document is structured to anticipate and resolve common issues encountered by researchers in synthetic and medicinal chemistry.
Troubleshooting Guide
This section addresses specific problems that can arise during the workup phase. Each answer provides not only a solution but also the underlying chemical principles to empower you to adapt these methods to your unique reaction conditions.
Question 1: After my reaction and initial extraction, I see an acidic impurity in my crude product analysis (e.g., TLC, NMR). What is this impurity and how can I effectively remove it?
Answer: The most common acidic impurity is 2-(4-chlorophenylthio)benzoic acid, which forms from the oxidation of the aldehyde group in this compound.[1] Aldehydes, particularly aromatic ones, are susceptible to oxidation when exposed to air, especially under basic conditions or over extended periods.[1]
The most reliable method for removing this carboxylic acid impurity is a basic aqueous wash. This procedure converts the acidic impurity into its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the desired product in the organic layer.[1][2]
Protocol: Basic Aqueous Wash for Carboxylic Acid Removal
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether in a separatory funnel.
-
Basic Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel. The volume should be approximately one-third to one-half of the organic layer volume.
-
Causality Insight: Sodium bicarbonate is a weak base, generally sufficient for deprotonating carboxylic acids without promoting side reactions with more sensitive functional groups. If you use sodium carbonate, be aware that it is a stronger base.
-
-
Venting: Stopper the funnel and invert it gently. Immediately vent the funnel by opening the stopcock to release the pressure from carbon dioxide gas, which is generated during the neutralization.[2]
-
Extraction: Shake the funnel for 30-60 seconds with periodic venting.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 2-(4-chlorophenylthio)benzoate salt.
-
Repeat (Optional): If a significant amount of acidic impurity was present, repeat the wash.
-
Final Washes: Proceed with a water wash and then a brine (saturated aqueous NaCl) wash to remove residual base and dissolved water from the organic layer.
Question 2: My reaction did not go to completion, and now my product is contaminated with unreacted this compound. Is there a way to remove it without resorting to column chromatography?
Answer: Yes, provided your desired product is not an aldehyde or a highly reactive ketone, you can selectively remove the unreacted this compound using a sodium bisulfite wash.[3] This classical technique relies on the nucleophilic addition of bisulfite to the aldehyde, forming a water-soluble salt adduct that partitions into the aqueous layer during extraction.[4][5]
This method is highly efficient for aromatic aldehydes and is an excellent alternative to chromatography for purification.[4][6]
Protocol: Selective Removal of Aldehyde with Sodium Bisulfite
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate) and place it in a separatory funnel. For some substrates, using a water-miscible co-solvent like methanol initially can improve reaction efficiency before adding the immiscible solvent.[3][4]
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a volume roughly equal to the organic layer.
-
Reaction: Shake the separatory funnel vigorously for 2-5 minutes to ensure intimate mixing and complete adduct formation.
-
Extraction & Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained.
-
Organic Layer Wash: Wash the organic layer with water and then brine to remove any remaining bisulfite or inorganic salts.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Aldehyde Removal via Bisulfite Adduct Formation
Caption: Workflow for removing unreacted aldehyde starting material.
Question 3: I suspect the thioether in my molecule has been oxidized to a sulfoxide or sulfone. How would I confirm this, and what are the best practices to prevent it?
Answer: Thioethers (also called sulfides) are susceptible to oxidation, which converts them first to sulfoxides (R-S(=O)-R) and then to sulfones (R-S(=O)₂-R).[7][8] This can occur if your reaction conditions involve residual oxidants or during an aerobic workup.
-
Detection:
-
TLC: Sulfoxides and sulfones are significantly more polar than the parent thioether. You will see new, lower Rf spots on your TLC plate.
-
¹H NMR: Protons on the carbons adjacent to the sulfur atom (alpha-protons) will be deshielded and shift downfield upon oxidation.
-
Mass Spectrometry: The molecular weight will increase by 16 amu for each oxygen atom added (M+16 for sulfoxide, M+32 for sulfone).
-
-
Prevention:
-
Controlled Stoichiometry: If your reaction uses an oxidant, use it in a controlled, stoichiometric amount and ensure it is fully quenched before workup.
-
Inert Atmosphere: If your product is particularly sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Quenching: Before extraction, ensure any oxidizing agents are fully quenched. For example, peroxyacids can be quenched with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Promptness: Avoid unnecessarily long reaction or workup times where the mixture is exposed to air.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about handling reactions with this compound.
Question 1: What is a robust, general-purpose workup procedure for a typical reaction using this compound as a starting material?
Answer: A reliable workup is designed to systematically remove catalysts, unreacted reagents, and byproducts.[2] The following multi-step liquid-liquid extraction protocol is a strong starting point that can be adapted based on the specific properties of your product.
General Workup Protocol
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride (NH₄Cl) for quenching organometallics, or a mild acid/base).
-
Solvent Addition/Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine & Wash: Combine all organic extracts. Perform a series of washes to remove different types of impurities:
-
Acid Wash (Optional): A wash with dilute acid (e.g., 1 M HCl) will remove basic impurities.
-
Base Wash: A wash with saturated sodium bicarbonate (NaHCO₃) will neutralize any remaining acid catalyst and remove acidic byproducts.[2]
-
Water Wash: A wash with deionized water removes water-soluble organic and inorganic materials.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) removes the bulk of the dissolved water from the organic layer, breaking emulsions and preparing it for the drying agent.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified.
General Post-Reaction Workup Workflow
Caption: A standard, multi-step workflow for reaction workup.
Question 2: What are the best organic solvents for extracting my product during the workup?
Answer: The choice of solvent is critical for achieving good separation and high recovery. The ideal solvent should readily dissolve your desired product, be immiscible with water, have a relatively low boiling point for easy removal, and be inert to your compound.
For aromatic aldehydes and thioethers, the following are excellent choices:
| Solvent | Boiling Point (°C) | Density (g/mL) | Advantages | Disadvantages |
| Ethyl Acetate | 77.1 | 0.902 | Good solvency for a wide range of compounds; moderately polar; easily removed. | Can be hydrolyzed under strong acidic or basic conditions; slight water solubility. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Excellent solvent for many organic compounds; denser than water. | Low boiling point makes it volatile; environmental and health concerns. |
| Diethyl Ether | 34.6 | 0.713 | Excellent solvent for nonpolar compounds; very low boiling point. | Highly flammable; can form explosive peroxides upon storage. |
| Butyl Acetate | 126 | 0.88 | High extraction efficiency for aromatic aldehydes (>95%); low water solubility.[9] | Higher boiling point makes it more difficult to remove. |
| CPME | 106 | 0.86 | High extraction efficiency (up to 94%); stable to acids/bases; peroxide resistant.[9] | Higher boiling point; less common than other solvents. |
Question 3: My product is a solid, as is the this compound starting material. How do I decide between purification by column chromatography versus recrystallization?
Answer: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization: This is the preferred method if your crude product is relatively pure (>85-90%) and is a solid. It is often faster, cheaper, and provides higher throughput than chromatography. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Given that this compound has a melting point of 73.8-75.4 °C, finding a suitable recrystallization solvent to separate it from a product with a different melting point and polarity is often feasible.
-
Column Chromatography: This is the method of choice when:
-
The product is an oil or a low-melting solid.
-
The reaction yields a complex mixture of products with similar polarities.
-
Recrystallization fails to remove impurities effectively.
-
Organosulfur compounds can be analyzed by various chromatographic methods, including GC and HPLC, to monitor purity.[10][11] Flash chromatography on silica gel using a hexane/ethyl acetate gradient is a standard starting point for compounds of this type.
-
References
- Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods (RSC Publishing).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. (2018-04-02).
- Sulfur Compounds: Gas Chromatography | Request PDF. ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2018-01-10).
- Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
- Determination of Sulfur in Organic Compounds by Gas Chromatography. ACS Publications. (1962-03-01).
- Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... ResearchGate.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. (2017-07-12).
- Solvent screening for the extraction of aromatic aldehydes. SciSpace. (2024).
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. (2022-12-19).
- Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison.
- Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC - NIH. (2023-04-26).
- Workup: Aldehydes. University of Rochester, Department of Chemistry.
- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. (2009-10-16).
- 4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021-09-27).
- This compound | C13H9ClOS | CID 2778624. PubChem.
- Thiols And Thioethers. Master Organic Chemistry. (2015-07-05).
- Reaction of Dimedone and Benzaldehyde: A Discovery-Based Lab for Second-Semester Organic Chemistry. ResearchGate. (2025-08-06).
- Newest 'organosulfur-compounds' Questions. Chemistry Stack Exchange.
- Sulfur in the Spotlight: Organosulfur Compounds. ChemTalk.
- Organosulfur chemistry. Wikipedia.
- Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. Filo. (2025-06-06).
- Organosulfur Compounds in Organic Synthesis | Chapter 8 - Advanced Organic Chemistry Part B. YouTube. (2025-07-06).
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
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- 11. researchgate.net [researchgate.net]
Overcoming low conversion rates in 2-(4-Chlorophenylthio)Benzaldehyde reactions
Topic: Overcoming Low Conversion Rates in 2-(4-Chlorophenylthio)Benzaldehyde Reactions
Welcome to the technical support center for diaryl thioether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, in reactions to synthesize or utilize this compound. Our goal is to provide you with actionable troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting to synthesize this compound via an Ullmann-type C-S cross-coupling reaction, but my yields are consistently low. What are the most critical parameters to investigate?
Answer:
Low yields in Ullmann-type couplings for diaryl thioethers are a common challenge. The reaction's success is highly sensitive to a synergistic interplay between the catalyst system, base, solvent, and temperature. Here’s a breakdown of the likely culprits and how to address them:
Core Rationale: The Ullmann condensation for C-S bond formation typically involves a copper(I) catalyst. The reaction proceeds through the formation of a copper thiolate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the diaryl thioether. Each component of the reaction mixture plays a critical role in this catalytic cycle.
Troubleshooting Workflow:
-
Re-evaluate Your Catalyst System:
-
Copper Source: While traditional Ullmann reactions used copper powder, modern protocols favor well-defined copper(I) salts like CuI, Cu₂O, or [1][2]. These are generally more reactive and require lower catalyst loadings.
-
Ligand Assistance: The absence of a suitable ligand is a primary reason for low conversion. Ligands stabilize the copper center, enhance solubility, and facilitate the catalytic cycle. For C-S couplings, N-heterocyclic carbenes (NHCs) and various nitrogen- or oxygen-based chelating ligands have proven effective[3][4]. A lack of an appropriate ligand can lead to catalyst deactivation or sluggish reaction rates.
-
-
Optimize the Base and Solvent System:
-
Base Selection: The base is not merely a proton scavenger; it influences the nucleophilicity of the thiol and can participate in the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective choices[2][5]. Stronger bases like KOtBu can also be used, but may promote side reactions. The choice of base can be critical, as demonstrated in nickel-catalyzed systems where KOH and NaOH were found to be effective[6].
-
Solvent Polarity: The solvent choice can dramatically affect yield. While polar aprotic solvents like DMF are sometimes used, they can also lead to lower yields in certain copper-catalyzed systems[3]. Non-polar solvents like toluene or xylene have been shown to be effective, particularly in Ullmann diaryl ether synthesis, which shares mechanistic similarities[5]. The solubility of all reactants, especially the base and the copper-ligand complex, is paramount.
-
-
Temperature and Reaction Time:
-
Ullmann reactions often require elevated temperatures (typically 80-160 °C) to proceed at a reasonable rate[1][6]. If your reaction is sluggish, a systematic increase in temperature (e.g., in 10-20 °C increments) while monitoring for product formation and decomposition is a logical step.
-
Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC or GC/LC-MS to determine the point of maximum conversion.
-
Experimental Protocol: Ligand Screening for Improved Yield
This protocol outlines a parallel screening approach to identify an optimal ligand for the synthesis of this compound.
-
Setup: In an array of oven-dried reaction vials, add 2-chlorobenzaldehyde (1.0 equiv.), 4-chlorothiophenol (1.1 equiv.), CuI (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Ligand Addition: To each vial, add a different ligand (10 mol%). A selection could include N,N'-dimethylglycine, a phenanthroline derivative, and an N-heterocyclic carbene (NHC) precursor with its activating base. Include a "no ligand" control.
-
Reaction: Add anhydrous toluene to each vial to achieve a consistent concentration. Seal the vials, and place them in a pre-heated aluminum reaction block at 120 °C.
-
Monitoring: After 12 and 24 hours, take a small aliquot from each reaction, quench with dilute HCl, extract with ethyl acetate, and analyze by GC-MS to determine the relative conversion to the desired product.
-
Analysis: Compare the conversion rates across the different ligands to identify the most effective one for your system.
Logical Flow for Troubleshooting Ullmann Reactions
Caption: Troubleshooting workflow for Ullmann C-S coupling.
Question 2: My reaction is a Nucleophilic Aromatic Substitution (SNA_r_) to form the thioether, but it's not proceeding. Why is this happening, and can I improve it?
Answer:
For a Nucleophilic Aromatic Substitution (SNA_r_) to occur, the aromatic ring must be "activated" towards nucleophilic attack. This is a key mechanistic requirement that is often overlooked.
Core Rationale: The SNA_r_ mechanism involves two main steps: the addition of a nucleophile to the aryl halide to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity.[7][8] The stability of the Meisenheimer complex is the energetic linchpin of the entire reaction.
Troubleshooting Guide:
-
Assess Ring Activation:
-
The target molecule's precursor, 2-chlorobenzaldehyde, has an aldehyde group. This carbonyl group is an electron-withdrawing group (EWG). For SNA_r_ to be efficient, a strong EWG must be positioned ortho or para to the leaving group (the chlorine atom)[7][8][9].
-
In 2-chlorobenzaldehyde, the aldehyde is ortho to the chlorine. This is a favorable arrangement as it allows for resonance stabilization of the negative charge in the Meisenheimer complex. If your yield is still low, the activating effect of a single aldehyde may not be sufficient for the reaction to proceed under mild conditions.
-
-
Increase Nucleophile Reactivity:
-
The nucleophile in this case is the 4-chlorothiophenolate anion, generated by deprotonating 4-chlorothiophenol with a base. Ensure you are using a base strong enough to fully deprotonate the thiol. Sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMF or DMSO are common choices.
-
-
Solvent Effects:
-
Polar aprotic solvents (DMF, DMSO, NMP) are crucial for SNA_r_ reactions. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the thiophenolate anion, thus maximizing its nucleophilicity. Using a non-polar solvent like toluene will likely halt the reaction.
-
Data Summary: The Importance of EWG Positioning
| Substrate | EWG Position | Relative Reaction Rate | Rationale |
| para-Nitrochlorobenzene | para | Very Fast | Negative charge is delocalized onto the nitro group via resonance[8][10]. |
| ortho-Nitrochlorobenzene | ortho | Fast | Negative charge is delocalized onto the nitro group via resonance[8][10]. |
| meta-Nitrochlorobenzene | meta | Very Slow / No Reaction | The negative charge cannot be delocalized onto the nitro group through resonance[8]. |
| 2-Chlorobenzaldehyde | ortho | Moderate | Aldehyde group provides activation, but is generally less potent than a nitro group. |
Mechanism: SNA_r_ Activation
Caption: The two-step Addition-Elimination mechanism in SNA_r_ reactions.
Question 3: I am considering a palladium-catalyzed C-S cross-coupling. What are the advantages, and what specific issues should I watch out for?
Answer:
Palladium-catalyzed cross-coupling reactions represent a powerful and often milder alternative to traditional Ullmann-type syntheses.[11][12] They generally offer higher functional group tolerance and can proceed at lower temperatures.
Core Rationale: The catalytic cycle for palladium-catalyzed C-S coupling typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Ligand Exchange/Thiolate Formation: The thiol (or thiolate) coordinates to the palladium center.
-
Reductive Elimination: The C-S bond is formed, yielding the diaryl thioether and regenerating the Pd(0) catalyst.
Advantages:
-
Milder Conditions: Reactions often run at lower temperatures than Ullmann couplings.
-
Broader Scope: Highly tolerant of various functional groups.
-
Lower Catalyst Loading: Can often be effective at <1 mol% catalyst loading.
Troubleshooting and Key Considerations:
-
Catalyst and Ligand Choice are Paramount:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand Selection: This is the most critical variable. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like CyPF-tBu) are often required to facilitate the reductive elimination step, which is frequently rate-limiting.[12] The use of N-heterocyclic carbene (NHC) ligands has also been successful in C-N and C-O couplings and may be applicable here.[11]
-
-
Thiol Handling and Side Reactions:
-
Thiol Oxidation: Aryl thiols are susceptible to oxidation, forming disulfides. This is a major cause of low conversion as it consumes the nucleophile. It is critical to rigorously degas all solvents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.
-
Thiol Surrogates: To circumvent the instability and foul odor of thiols, thiol surrogates like triisopropylsilanethiol (TIPS-SH) or potassium thiocyanate can be used in one-pot procedures.[12][13]
-
-
Base Selection:
-
The choice of base is crucial. Strong, non-nucleophilic bases are preferred. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) are frequently used in these systems.[12]
-
Experimental Protocol: One-Pot Synthesis Using a Thiol Surrogate
This protocol is adapted from methodologies developed for unsymmetrical diaryl thioethers and avoids the direct handling of volatile thiols.[12]
-
Reaction Setup: To an oven-dried Schlenk flask under Argon, add Pd(OAc)₂ (1 mol%), the CyPF-tBu ligand (1.2 mol%), and LiHMDS (1.1 equiv.).
-
First Coupling: Add anhydrous toluene, followed by 4-chlorobromobenzene (1.0 equiv. - note: using the more reactive bromide) and triisopropylsilanethiol (TIPS-SH) (1.0 equiv.). Heat the mixture at 110 °C until the first coupling is complete (monitor by TLC/GC).
-
Second Coupling: To the same flask, add the second aryl halide, 2-chlorobenzaldehyde (1.1 equiv.), and additional LiHMDS (1.2 equiv.). Continue heating at 110 °C.
-
Deprotection & Workup: After completion, cool the reaction to room temperature. Add tetrabutylammonium fluoride (TBAF) to cleave the TIPS protecting group. Proceed with a standard aqueous workup and chromatographic purification.
References
- Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes.RSC Advances.
- Cross-Coupling C
- Catalytic C–S Cross-Coupling Reactions Employing Ni Complexes of Pyrrole-Based Pincer Ligands.
- Catalytic C–S, C–Se, and C–P Cross-Coupling Reactions Mediated by a CuI/CuIII Redox Cycle.Organometallics.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Synthesis of 4-[2-(4-Chlorophenyl)ethylthio]benzaldehyde.PrepChem.com.
- This compound for synthesis.Sigma-Aldrich.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.Organic Chemistry Portal.
- CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols.Revista de la Sociedad Química de México.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents.Arkivoc.
- One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate.
- Nucleophilic Arom
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Nucleophilic Aromatic Substitution.organic-chemistry-tutor.com.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- 16.
- Synthesis of diaryl thioethers from aryl halides and potassium thiocyan
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- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
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Characterization of unexpected byproducts in 2-(4-Chlorophenylthio)Benzaldehyde synthesis
Technical Support Center: Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed analytical protocols to assist researchers in identifying and characterizing unexpected byproducts. Our goal is to equip you with the expertise to navigate common synthetic challenges and ensure the integrity of your results.
The synthesis, typically a copper-catalyzed Ullmann-type C–S cross-coupling reaction, involves the coupling of 2-chlorobenzaldehyde with 4-chlorothiophenol.[1] While seemingly straightforward, this reaction is prone to side reactions that can complicate purification and reduce yields. This guide is structured to address these issues proactively.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common problems encountered during the synthesis in a practical Q&A format.
Category 1: Reaction Optimization & Low Yield
Question 1: My reaction has a very low yield of the desired this compound. What are the likely causes?
Answer: Low yields in this Ullmann-type C-S coupling reaction often stem from several critical factors related to the catalyst, reagents, and reaction conditions.[2][3]
-
Catalyst Inactivity: The active catalyst is typically a Cu(I) species, which is highly sensitive to oxygen.[2]
-
Causality: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen can significantly reduce or completely halt the catalytic cycle.
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened, high-purity copper salt (e.g., CuI) or an activated form of copper powder. If using a pre-catalyst, ensure its proper activation.
-
-
Purity of Reagents & Solvents:
-
Causality: The starting thiophenol is susceptible to oxidation. Trace water in the solvent (e.g., DMF, NMP) can interfere with the base and affect the solubility of the copper catalyst.
-
Solution: Use freshly distilled, anhydrous solvents. Check the purity of 4-chlorothiophenol before use. If it has been stored for a long time, consider purification by distillation or recrystallization.
-
-
Incorrect Base or Temperature:
-
Causality: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for deprotonating the thiophenol to form the active thiolate nucleophile.[4] The reaction temperature must be high enough to facilitate the coupling but not so high as to cause decomposition. Traditional Ullmann conditions often require temperatures exceeding 210 °C, though modern catalysts may work at lower temperatures.[1]
-
Solution: Ensure the base is finely powdered and anhydrous. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility. Optimize the reaction temperature systematically, starting from literature-reported values and adjusting in 10-15 °C increments.
-
Category 2: Byproduct Formation & Identification
Question 2: My TLC analysis shows multiple spots besides my product and starting materials. What is the most common byproduct I should expect?
Answer: The most common and often most problematic byproduct in this reaction is bis(4-chlorophenyl) disulfide .
-
Mechanism of Formation: This byproduct arises from the oxidative homocoupling of two molecules of 4-chlorothiophenol. This process can be catalyzed by trace metals (including copper itself) in the presence of an oxidant, such as atmospheric oxygen.[5][6] The reaction proceeds via a thiol-disulfide exchange mechanism, often involving thiyl radical intermediates.[7]
Caption: Main vs. Side Reaction Pathways.
-
Initial Identification: On a TLC plate, the disulfide byproduct is typically less polar than the desired thioether product due to the absence of the polar aldehyde group. It will therefore have a higher Rf value.
Question 3: My NMR and Mass Spec data of the purified product are inconsistent with the target structure. How can I definitively identify the unexpected byproducts?
Answer: A systematic analytical approach is required. The combination of chromatography for separation and spectroscopy for structural elucidation is essential for identifying unknown impurities.[8][9]
-
Isolation: First, isolate the impurity from the main product using column chromatography or preparative TLC. Collect fractions corresponding to the unexpected spots observed during initial analysis.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated impurity. This will provide an accurate molecular weight and elemental formula.[9]
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. For the common disulfide byproduct, you would expect to see a simpler aromatic spectrum compared to the desired product, lacking the aldehyde proton signal (~10 ppm) and the complex splitting pattern of the benzaldehyde ring.[9]
-
Infrared (IR) Spectroscopy: An IR spectrum can confirm the absence of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) in the byproduct.[8]
The following table summarizes expected analytical data for the target product and the most common byproduct.
| Compound Name | Structure | Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key MS (m/z) Fragment |
| This compound | 248.73 g/mol [10] | ~10.3 (s, 1H, -CHO), 7.2-8.0 (m, 8H, Ar-H) | 248 [M]⁺, 219 [M-CHO]⁺ | |
| Bis(4-chlorophenyl) disulfide | 287.20 g/mol | ~7.4-7.5 (m, 8H, Ar-H) | 286 [M]⁺, 143 [M/2]⁺ |
Part 2: Experimental Protocols & Workflows
This section provides detailed procedures for byproduct characterization and reaction troubleshooting.
Protocol 1: Isolation of Unknown Byproduct by Column Chromatography
This protocol is designed to separate the less polar disulfide byproduct from the more polar desired product.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of dichloromethane and adding silica gel. Evaporate the solvent completely.
-
Column Packing: Dry-pack a chromatography column with silica gel. Wet the column with the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dried slurry containing the crude product to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Causality: The less polar bis(4-chlorophenyl) disulfide will elute first.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine fractions containing the pure byproduct.
-
Product Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the desired this compound.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the isolated compounds.
Workflow for Byproduct Characterization
The following workflow illustrates the logical steps from observing an anomaly to identifying the structure of a byproduct.
Caption: Systematic Workflow for Byproduct Identification.
References
- Wong, C. M., et al. (2022). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.
- Wikipedia. (2023). Ullmann condensation. Wikipedia.
- Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Delve Publishing. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Delve Publishing.
- Finizia, S., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
- Organic Chemistry Portal. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Organic Chemistry Portal.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. rroij.com [rroij.com]
- 10. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Recrystallization of 2-(4-Chlorophenylthio)Benzaldehyde
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-(4-Chlorophenylthio)Benzaldehyde via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions to refine your process and maximize yield and purity.
Section 1: Optimized Recrystallization Protocol
This protocol has been developed to address common impurities, such as the corresponding carboxylic acid formed via air oxidation, and to promote the formation of high-purity crystals.
Experimental Protocol: Step-by-Step Methodology
-
Initial Wash (Acid Impurity Removal):
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Common impurities in aldehydes often include the corresponding carboxylic acids formed by autoxidation[1]. This basic wash deprotonates the acidic impurity, rendering it water-soluble and allowing for its removal into the aqueous layer[1].
-
Shake the funnel gently, venting frequently to release any CO₂ pressure.
-
Separate the layers and wash the organic layer with brine to aid in the removal of residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to recover the crude, pre-purified solid.
-
-
Solvent Selection & Dissolution:
-
Place the pre-purified solid in an Erlenmeyer flask equipped with a stir bar.
-
Based on solubility tests, a mixed solvent system of Ethanol and Water is highly effective. Ethanol is a good choice as it contains a hydroxyl group, which can interact with the aldehyde, while being sufficiently nonpolar to dissolve the aromatic structure at elevated temperatures[2].
-
Add the primary solvent (Ethanol) portion-wise while heating the mixture to a gentle boil (near 78°C) with continuous stirring. Add just enough hot ethanol to fully dissolve the solid. Using the minimum amount of boiling solvent is critical for maximizing yield[3][4].
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel[5].
-
Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a precipitate[6][7].
-
Once the flask reaches room temperature, induce further crystallization by placing it in an ice-water bath for at least 30 minutes.
-
-
Crystal Collection & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your desired product[4].
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes while under vacuum.
-
Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (73.8-75.4°C)[8].
-
Section 2: Key Experimental Parameters
The following table summarizes the critical quantitative data for this recrystallization process.
| Parameter | Recommended Value/Solvent | Rationale & Key Considerations |
| Compound Melting Point | 71-76 °C[9] | Crucial for diagnosing "oiling out." The boiling point of the solvent system should ideally be below this temperature. |
| Primary Solvent | Ethanol | Good solubility at high temperatures due to its polarity and ability to hydrogen bond, but lower solubility at room temperature. |
| Anti-Solvent | Deionized Water | The compound is insoluble in water. Its addition to the ethanol solution dramatically decreases the compound's solubility, inducing precipitation. |
| Dissolution Temperature | ~75-78 °C (near boiling point of ethanol) | Ensures complete dissolution in the minimum amount of primary solvent, leading to a saturated solution upon cooling for maximum yield[3]. |
| Cooling Protocol | Slow cooling to room temp, followed by ice bath | Slow, undisturbed cooling promotes the growth of pure, well-defined crystals over rapid precipitation which can trap impurities[6]. |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Minimizes product loss during the washing step by taking advantage of the compound's low solubility at cold temperatures[4]. |
Section 3: Troubleshooting Guide
Question: My compound "oiled out," forming a liquid layer instead of crystals. What happened and how do I fix it?
-
Probable Cause: This common issue, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point[10][11]. For this compound (m.p. ~71-76°C), this can happen if the boiling point of your solvent system is too high or if the solution is supersaturated with impurities, depressing the melting point.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (10-15% more) of the primary hot solvent (ethanol) to decrease the saturation point.
-
Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow heat loss[10]. This allows the solution to cool below the compound's melting point before crystallization begins.
-
Question: The solution has cooled completely, but no crystals have formed. What should I do?
-
Probable Cause: You have likely encountered one of two issues: 1) Too much solvent was used, meaning the solution is not saturated at the lower temperature, or 2) The solution is supersaturated, a state where the solute concentration exceeds its solubility, but crystallization has not been initiated[3][5][10].
-
Solution (Sequential Steps):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming[3][10].
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This provides a template for crystal growth[10].
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent[10]. Gently heat the solution to boil off a portion of the solvent (15-20%), then repeat the slow cooling process[7].
-
Cool Further: If some crystals have formed but the yield seems low, cool the solution in an ice-salt bath to further decrease the compound's solubility.
-
Question: My final crystal yield is very low. How can I improve it?
-
Probable Cause: Low yield is most often caused by using too much solvent during dissolution or washing[3][4]. Some product will always be lost due to its inherent solubility in the mother liquor, but this can be minimized.
-
Solution:
-
Minimize Dissolution Solvent: Be patient when dissolving the crude solid. Add the minimum amount of boiling solvent required for complete dissolution[3].
-
Minimize Washing Solvent: Use only a small volume of ice-cold solvent to wash the crystals during filtration. Washing with room temperature solvent will redissolve a significant portion of your product[4].
-
Recover from Mother Liquor: You can attempt to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Question: My final product looks crystalline, but analytical data (e.g., NMR, melting point) shows it is still impure. What went wrong?
-
Probable Cause: Impurities can become trapped within the crystal lattice if crystallization occurs too quickly[6]. This process, known as occlusion, is more common with rapid precipitation than with slow crystal growth.
-
Solution:
-
Slow Down Crystallization: The solution is to repeat the recrystallization, this time ensuring the cooling process is as slow as possible[7]. Avoid placing the hot flask directly into an ice bath.
-
Check Solvent Choice: Ensure your chosen solvent is appropriate. An ideal solvent should dissolve impurities well at all temperatures or not at all, while dissolving the target compound well only when hot[11]. If impurities have similar solubility profiles to your product, an alternative purification method like column chromatography may be necessary[10].
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for this compound from scratch? A1: The principle of "like dissolves like" is a good starting point[3][4]. This compound is a moderately polar molecule due to the aldehyde and thioether groups, but also has significant nonpolar character from the two aromatic rings. An ideal solvent should completely dissolve the compound when hot but have poor solubility when cold. You can test this on a small scale with various solvents (e.g., ethanol, isopropanol, acetone, toluene, ethyl acetate, hexane)[12]. Often, a mixed-solvent system, like ethanol/water or ethyl acetate/hexane, provides the best results by allowing you to fine-tune the polarity[13].
Q2: What are the most likely impurities in crude this compound? A2: Besides unreacted starting materials from its synthesis, the most common impurity is 2-(4-Chlorophenylthio)benzoic acid. Aldehydes are susceptible to air oxidation, which converts the -CHO group to a carboxylic acid (-COOH)[1]. This is why the initial wash with a weak base like sodium bicarbonate is a crucial first step in the purification protocol[1].
Q3: What is the scientific basis behind "seeding" and "scratching" to induce crystallization? A3: Both techniques overcome the energy barrier to nucleation. A supersaturated solution is thermodynamically unstable, but crystal formation requires an initial starting point (a nucleus). Scratching the glass creates microscopic, high-energy surfaces that act as nucleation sites where molecules can begin to organize into a crystal lattice[3][10]. Adding a seed crystal provides a pre-formed template of the correct lattice structure, bypassing the initial nucleation step entirely and allowing for rapid crystal growth[10].
Section 5: Troubleshooting Workflow Visualization
This diagram provides a logical decision tree to guide you through common recrystallization challenges.
Caption: Troubleshooting decision tree for recrystallization.
References
- Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
- Purifying aldehydes? Reddit r/chemistry. [Link]
- Problems in recrystalliz
- 2.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]
- Recrystalliz
- Recrystallization. University of California, Los Angeles - Chemistry. [Link]
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications - Organic Process Research & Development. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
- This compound.
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]
- Recrystallization: Choosing Solvent & Inducing Crystalliz
- COMMON SOLVENTS FOR CRYSTALLIZATION. University of Colorado Boulder. [Link]
- Method for Producing Chlorinated Aromatic Compound.
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Recrystallization [wiredchemist.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
Challenges in the scale-up synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenylthio)benzaldehyde (CAS No: 107572-07-6). This document is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up synthesis of this important diaryl thioether intermediate. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to ensure a robust, efficient, and scalable process.
The predominant synthetic route to this compound is a copper-catalyzed C-S cross-coupling reaction, a variant of the Ullmann condensation, between 2-chlorobenzaldehyde and 4-chlorothiophenol.[1] While straightforward on a lab scale, scaling this reaction introduces challenges related to reaction kinetics, impurity profiles, and process safety. This guide addresses these challenges in a direct question-and-answer format.
General Synthetic Scheme: Ullmann-Type C-S Coupling
The core transformation involves the formation of a carbon-sulfur bond between an aryl halide and a thiol, mediated by a copper catalyst.
Caption: General Ullmann-type synthesis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Question 1: My reaction yield is consistently low or the reaction appears to stall before completion. What are the likely causes?
Answer: Low conversion is a frequent challenge during scale-up. The root cause often lies in one of several key areas. Let's diagnose this systematically.
Caption: Root causes for low reaction yield.
-
Catalyst Deactivation: The copper catalyst is the heart of this transformation. Traditional Ullmann reactions often required stoichiometric copper, but modern protocols use catalytic amounts (e.g., 5-10 mol% CuI).[2] The active species is Cu(I). If you are using copper metal or Cu(II) salts, an in-situ reduction is required, which can be inefficient.
-
Solution: Use a high-purity Cu(I) source like copper(I) iodide (CuI). Ensure it has been stored under inert gas and is not visibly discolored (green/blue indicates oxidation to Cu(II)). A ligand-free system with CuI and a carbonate base is often effective.[3]
-
-
Reagent Quality:
-
4-Chlorothiophenol: Thiols are notoriously susceptible to oxidation, forming the corresponding disulfide (bis(4-chlorophenyl) disulfide). This disulfide is generally unreactive under these conditions and represents a loss of your key nucleophile.
-
2-Chlorobenzaldehyde: The aldehyde functional group can oxidize to a carboxylic acid, which can interfere with the basic reaction conditions.[4]
-
Solution: Use freshly purchased or purified reagents. 4-chlorothiophenol should be a white solid with a characteristic odor. If it appears clumpy or off-white, consider purification. The 2-chlorobenzaldehyde should be a clear liquid. Always handle reagents under an inert atmosphere.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ullmann-type reactions are thermally demanding and often require temperatures between 100-150 °C.[1] Insufficient heating will result in a sluggish or stalled reaction.
-
Base: The choice of base is critical. It serves to deprotonate the thiophenol, forming the active copper(I) thiolate intermediate.[1] While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility and basicity in organic solvents.[2]
-
Solution: Ensure your reactor's heating system can achieve and maintain the target temperature uniformly. For scale-up, this is critical. Conduct a small-scale screen of bases; Cs₂CO₃ often provides the best results, though K₂CO₃ is more economical for large-scale work.[2]
-
Question 2: I'm observing significant byproduct formation, complicating my purification. What are these impurities and how can I prevent them?
Answer: Impurity profiles often change during scale-up due to prolonged reaction times and localized temperature variations. The primary culprits are typically homocoupling and side reactions involving the aldehyde.
-
Disulfide Formation: As mentioned, oxidation of 4-chlorothiophenol forms bis(4-chlorophenyl) disulfide. This is favored by the presence of oxygen.
-
Prevention: Maintain a strictly inert atmosphere (N₂ or Argon) throughout the addition and reaction phases. Ensure your solvent is thoroughly degassed before use.
-
-
Homocoupling of 2-Chlorobenzaldehyde: Copper can catalyze the homocoupling of the aryl halide to form a biphenyl derivative. This is more common at very high temperatures or with highly active catalyst systems.
-
Prevention: Avoid excessive temperatures. Once the reaction reaches completion (as monitored by HPLC/TLC), proceed with the workup promptly. Do not let the reaction heat for extended periods unnecessarily.
-
-
Cannizzaro Reaction: In the presence of a strong base and at high temperatures, aldehydes lacking an alpha-hydrogen (like 2-chlorobenzaldehyde) can undergo disproportionation to yield the corresponding alcohol (2-chlorobenzyl alcohol) and carboxylic acid salt (2-chlorobenzoate).[5][6]
-
Prevention: Use a moderately strong base like K₂CO₃ or Cs₂CO₃ rather than stronger bases like hydroxides (e.g., KOH, NaOH). Careful temperature control is also essential to mitigate this side reaction.
-
Question 3: Product isolation is proving difficult. How can I effectively purify this compound and remove the copper catalyst?
Answer: Effective purification is key to achieving the desired product quality (typically ≥98.0% by HPLC). The process involves removing inorganic salts, the copper catalyst, and organic impurities.
Caption: A typical purification workflow.
-
Workup and Catalyst Removal: After cooling the reaction, the mixture is typically diluted with an organic solvent (like Ethyl Acetate or Toluene) and washed sequentially.
-
Copper Removal: The key step is an acidic wash. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or aqueous ammonium chloride) helps to solubilize the copper salts, transferring them to the aqueous phase for removal.[3]
-
Base Removal: Washing with water or brine will remove the inorganic base (e.g., Cs₂CO₃) and other water-soluble salts.
-
-
Purification of the Crude Product: The crude product, a solid with a melting point around 71-75 °C, can be purified by two main methods.[7]
-
Column Chromatography: Highly effective for small-scale purification, typically using a silica gel column with a gradient of ethyl acetate in hexanes.[3] However, this method is often not economically viable for large-scale production.
-
Recrystallization: This is the preferred method for scale-up. The crude solid can be recrystallized from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and heptane. This method is excellent for removing less polar impurities and provides a crystalline final product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety considerations for scaling up this synthesis?
-
Reagent Handling: 4-chlorothiophenol has a noxious odor and is toxic. 2-chlorobenzaldehyde is an irritant. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exotherm Control: The reaction can be exothermic, especially during the initial stages. On a large scale, this heat must be managed with an efficient reactor cooling system. Reagents should be added in a controlled manner to prevent a runaway reaction.[8]
-
Solvent Hazards: High-boiling polar aprotic solvents like DMSO or DMF are commonly used.[1] These solvents have their own health risks and require careful handling, especially at elevated temperatures.
-
-
Q2: Which aryl halide is best for this reaction: 2-chloro, 2-bromo, or 2-iodobenzaldehyde?
-
The reactivity of aryl halides in Ullmann couplings follows the trend: I > Br > Cl.[1] While 2-iodobenzaldehyde would be the most reactive, allowing for potentially lower reaction temperatures, it is also the most expensive and least atom-economical. 2-chlorobenzaldehyde is the most common industrial starting material due to its significantly lower cost, making it the most economically viable option for scale-up despite requiring more forcing conditions.[4][9]
-
-
Q3: Can this reaction be run without a solvent?
-
While some Ullmann reactions can be performed under neat conditions, it is generally not advisable for this specific transformation at scale. The reaction involves solids (base, catalyst, product) and a liquid. A solvent is crucial for ensuring efficient heat transfer, preventing localized overheating, and allowing for effective mixing of the reagents, which is critical for achieving a consistent and high-yielding reaction.
-
Summary of Typical Reaction Conditions
| Parameter | Laboratory Scale Guideline | Scale-Up Consideration |
| Aryl Halide | 2-Chlorobenzaldehyde (1.0 eq) | Maintain as limiting reagent. |
| Thiol | 4-Chlorothiophenol (1.0 - 1.2 eq) | Slight excess can help drive reaction to completion. |
| Catalyst | CuI (5-10 mol%) | Ensure high purity. Loading may need optimization. |
| Base | Cs₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq) | Cs₂CO₃ often gives better yields; K₂CO₃ is more cost-effective.[2] |
| Solvent | DMSO, DMF, NMP | Ensure anhydrous grade. Consider solvent recovery for large scale. |
| Temperature | 120 - 140 °C | Requires uniform heating and robust temperature control.[2] |
| Atmosphere | Nitrogen or Argon | Critical to prevent thiol oxidation. Requires robust reactor sealing. |
| Reaction Time | 12 - 24 hours | Monitor by HPLC to determine endpoint and avoid byproduct formation. |
References
- ACS Publications. "Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU | The Journal of Organic Chemistry".
- Semantic Scholar. "Cu-catalyzed synthesis of diaryl thioethers and S-cycles by reaction of aryl iodides with carbon disulfide in the presence of DBU."
- Thieme Connect.
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Validation & Comparative
A Technical Guide to the NMR Spectral Analysis of 2-(4-Chlorophenylthio)Benzaldehyde and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-(4-Chlorophenylthio)Benzaldehyde, a molecule of interest in organic synthesis. To provide a robust framework for understanding its spectral characteristics, we present a comparative analysis with structurally related compounds, supported by experimental data from established literature and spectral databases.
The Structural Landscape: Unpacking Substituent Effects
The chemical shifts observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the interplay of three key functional groups dictates the spectral landscape: the aldehyde, the thioether linkage, and the chloro substituent on the distal aromatic ring.
The aldehyde group is a potent electron-withdrawing group, which significantly deshields the ortho and para protons of the benzaldehyde ring.[1] The aldehyde proton itself is highly deshielded and typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often around 10 ppm.[2]
The thioether linkage (-S-) acts as a bridge between the two aromatic rings. While sulfur is more electronegative than carbon, it can also donate lone pair electron density into the aromatic ring via resonance. Its overall effect on the chemical shifts of adjacent protons is a combination of inductive and resonance effects.
The chloro group on the second aromatic ring is an electron-withdrawing but ortho-, para-directing substituent.[1] This means it will deshield the protons on its own ring, particularly those in the ortho and para positions, while also influencing the electron density of the entire molecule to a lesser extent.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
¹H NMR Spectrum (Predicted):
The ¹H NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region, along with a characteristic downfield singlet for the aldehyde proton.
-
Aldehyde Proton (H-α): A sharp singlet is expected around 10.0 ppm . This significant downfield shift is a hallmark of aldehyde protons.[2]
-
Benzaldehyde Ring Protons (Ring A): The four protons on this ring will be influenced by the ortho-thioether and the para-aldehyde functionalities. The proton ortho to the aldehyde group (and meta to the thioether) is expected to be the most deshielded of the ring protons. The coupling patterns will likely be complex due to the ortho, meta, and para relationships between the protons.
-
Chlorophenyl Ring Protons (Ring B): The four protons on this ring will exhibit a more straightforward splitting pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chloro group will be deshielded compared to the protons meta to it.
¹³C NMR Spectrum (Predicted):
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of 190-195 ppm is expected for the aldehyde carbonyl carbon.[3]
-
Aromatic Carbons: A total of 12 signals are expected for the aromatic carbons, though some may overlap. The carbons directly attached to the electron-withdrawing aldehyde group and the sulfur atom will be shifted downfield. The carbon bearing the chloro group will also exhibit a downfield shift.
Comparative NMR Data Analysis
To substantiate our predictions for this compound, we present a comparative analysis of experimental NMR data for a series of related molecules. This comparison allows for a clear visualization of the incremental effects of each substituent on the NMR spectrum.
Table 1: ¹H NMR Chemical Shift Data (in ppm) for this compound and Comparative Compounds in CDCl₃
| Compound | Aldehyde-H | Aromatic-H | Other | Reference |
| Benzaldehyde | 10.02 (s) | 7.94-7.81 (m, 2H), 7.69-7.40 (m, 3H) | - | [4] |
| 4-Chlorobenzaldehyde | 9.98 (s) | 7.82 (d, J=8.5 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H) | - | [4] |
| 4-(Methylthio)benzaldehyde | 9.87 (s) | 7.76 (d, J=8.5 Hz, 2H), 7.29 (d, J=8.5 Hz, 2H) | 2.54 (s, 3H) | |
| 4-Chlorothiophenol | - | 7.12 (m) | 3.41 (s, 1H, SH) | |
| This compound (Predicted) | ~10.0 | ~7.0-8.0 | - | - |
Table 2: ¹³C NMR Chemical Shift Data (in ppm) for this compound and Comparative Compounds in CDCl₃
| Compound | C=O | Aromatic-C | Other | Reference |
| Benzaldehyde | 192.35 | 136.34, 134.41, 129.68, 128.94 | - | [4] |
| 4-Chlorobenzaldehyde | 190.75 | 140.81, 134.61, 130.80, 129.34 | - | [4] |
| 4-(Methylthio)benzaldehyde | 191.3 | 147.9, 132.9, 130.0, 125.2 | 14.7 | [5] |
| Bis(4-chlorophenyl) sulfide | - | 134.1, 131.8, 129.6, 129.2 | - | [6] |
| This compound (Predicted) | ~191 | ~125-145 | - | - |
Experimental Protocols
To ensure the acquisition of high-quality NMR data for the structural verification of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce a spectrum with single lines for each unique carbon. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations, respectively. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide valuable information about the through-space proximity of the two aromatic rings.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule, using the comparative data and knowledge of substituent effects as a guide.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a multifaceted task that relies on a thorough understanding of substituent effects and a comparative approach with analogous molecules. While experimental data for the target compound remains elusive in publicly accessible databases, this guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. The provided experimental protocol offers a clear roadmap for obtaining high-quality data, which, when combined with the comparative analysis herein, will enable researchers to confidently elucidate and verify the structure of this and other related diaryl thioether compounds. This systematic approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
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Mass spectrometry fragmentation of 2-(4-Chlorophenylthio)Benzaldehyde.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenylthio)Benzaldehyde
Executive Summary
This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a molecule of interest in synthetic chemistry and drug development. Utilizing established principles of electron ionization (EI) mass spectrometry, we predict and elucidate the primary fragmentation pathways. The analysis is grounded in the distinct contributions of the aromatic aldehyde, diaryl thioether, and chlorophenyl moieties. Key diagnostic fragments are identified, arising from characteristic α-cleavages, C-S bond scissions, and rearrangements. A comparative analysis with simpler structural analogs—Benzaldehyde and Thioanisole—is presented to highlight the influence of each functional group on the overall fragmentation pattern. Furthermore, this document includes a detailed, field-proven protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure data integrity and reproducibility.
Introduction
This compound is a diaryl thioether derivative whose structural complexity presents a unique challenge and opportunity for mass spectrometric analysis. The presence of three distinct chemical features—an aldehyde group, a thioether linkage, and a halogenated aromatic ring—results in a rich fragmentation pattern that, when properly interpreted, can serve as a definitive fingerprint for its identification and structural confirmation.
In fields such as medicinal chemistry and materials science, unambiguous characterization of novel compounds is paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC or LC, stands as a cornerstone analytical method for this purpose[1]. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. Understanding these fragmentation pathways is crucial for distinguishing isomers, identifying metabolites, and elucidating the structure of unknown analytes. This guide explains the causal choices behind predicting the fragmentation cascade of the title compound, providing researchers with the authoritative grounding needed to interpret their own experimental data.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The mass spectrum of this compound is predicted to be dominated by fragments originating from the cleavage of bonds adjacent to the carbonyl and sulfur functionalities, as these sites effectively stabilize the resulting positive charge. The molecular formula is C₁₃H₉ClOS, with a molecular weight of approximately 248.73 g/mol [2].
The Molecular Ion (M⁺•)
Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 248. A critical diagnostic feature will be the presence of an M+2 peak at m/z 250. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M⁺• and (M+2)⁺• peaks will appear in a characteristic intensity ratio of approximately 3:1, providing immediate evidence for the presence of a single chlorine atom in the molecule[3]. Aromatic systems are known to produce prominent molecular ion peaks due to their stability[4].
Aldehyde-Driven Fragmentation
The benzaldehyde moiety is expected to initiate two primary fragmentation events, characteristic of aromatic aldehydes[5][6][7].
-
Loss of a Hydrogen Radical (M-1): A facile α-cleavage of the aldehydic C-H bond results in the loss of a hydrogen radical (•H) to form a highly stable acylium ion at m/z 247 . This [M-1]⁺ peak is a hallmark of many aldehydes[8].
-
Loss of Carbon Monoxide (M-29): Following the initial loss of •H, the resulting acylium ion ([M-1]⁺) can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic acylium ions[4]. This would lead to an ion at m/z 219 . Alternatively, direct loss of the formyl radical (•CHO) from the molecular ion can also occur, leading to the same fragment.
Thioether-Driven Fragmentation
The diaryl thioether linkage provides two distinct sites for cleavage, leading to several significant fragment ions.
-
Cleavage 1: Scission of the Benzaldehyde-Sulfur Bond: Cleavage of the C-S bond can result in two possible charged fragments.
-
Formation of the 4-chlorothiophenolate cation ([C₆H₄ClS]⁺) at m/z 143 . The corresponding isotopic peak would be at m/z 145.
-
Formation of the 2-formylphenyl cation ([C₇H₅O]⁺) at m/z 105 .
-
-
Cleavage 2: Scission of the Chlorophenyl-Sulfur Bond: This cleavage event can generate:
-
The 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (with its isotopic partner at m/z 113).
-
The 2-thiobenzaldehyde cation ([C₇H₅OS]⁺) at m/z 137 .
-
Secondary and Tertiary Fragmentations
The primary fragments will undergo further dissociation. The most notable is the fragmentation of the phenyl cations. For instance, the phenyl cation at m/z 77 (derived from further fragmentation of larger ions) is known to lose acetylene (C₂H₂) to produce an ion at m/z 51 [4]. The chlorinated phenyl cation at m/z 111 may also lose acetylene to yield a fragment at m/z 85 .
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
To better understand the unique spectral features of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Features |
| Benzaldehyde | 106 | 105, 77, 51 | Intense [M-H]⁺ peak at m/z 105. Base peak is often the phenyl cation at m/z 77 from loss of •CHO.[6][9] |
| Thioanisole (Methyl phenyl sulfide) | 124 | 109, 91, 77, 65 | Dominated by loss of a methyl radical (•CH₃) to form [M-15]⁺ at m/z 109. Cleavage of the C-S bond gives the phenyl cation at m/z 77. |
| This compound | 248 | 247, 219, 143, 111 | Combines features of both. Shows [M-H]⁺ from the aldehyde. Shows multiple C-S cleavage products. All chlorine-containing fragments (including M⁺•) show a 3:1 M/M+2 isotopic pattern. |
This comparison demonstrates that the fragmentation of the target molecule is not merely a sum of its parts but an integrated pattern where charge stabilization dictates the most favorable pathways. The presence of the thioether and chloro-substituents provides highly specific, diagnostic ions (e.g., m/z 143 and 111) that are absent in the spectrum of simple benzaldehyde.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the selected solvent to create a 100 µg/mL stock solution.
-
Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution. The final concentration should be optimized based on instrument sensitivity.
Instrumentation & Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless inlet, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 250°C. Trustworthiness Note: While 250°C is a standard starting point, thioether compounds can sometimes undergo thermal degradation or oxidation in a hot GC inlet, potentially forming disulfides[10][11]. If anomalous peaks (e.g., a peak corresponding to bis(4-chlorophenyl) disulfide) are observed, reducing the injector temperature should be investigated.
-
GC Column: A low-to-mid polarity column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the data using the instrument's control software.
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract and examine the mass spectrum from the apex of the peak.
-
Compare the experimental spectrum to the predicted fragmentation pattern, paying close attention to the molecular ion, the M/M+2 isotopic pattern, and the key diagnostic fragment ions outlined in Section 2 and the summary table below.
Caption: Standard experimental workflow for GC-MS analysis.
Summary of Predicted Mass Fragments
The table below consolidates the key predicted ions for this compound.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Ion Formula | Proposed Origin | Notes |
| 248 | 250 | [C₁₃H₉ClOS]⁺• | Molecular Ion (M⁺•) | Exhibits ~3:1 isotopic ratio. |
| 247 | 249 | [C₁₃H₈ClOS]⁺ | M⁺• - •H | Aldehyde α-cleavage. |
| 219 | 221 | [C₁₂H₈ClS]⁺ | M⁺• - •CHO | Loss of formyl radical. |
| 143 | 145 | [C₆H₄ClS]⁺ | C-S Cleavage | 4-chlorothiophenolate cation. |
| 137 | - | [C₇H₅OS]⁺ | C-S Cleavage | 2-thiobenzaldehyde cation. |
| 111 | 113 | [C₆H₄Cl]⁺ | C-S Cleavage | 4-chlorophenyl cation. |
| 105 | - | [C₇H₅O]⁺ | C-S Cleavage | 2-formylphenyl cation. |
| 77 | - | [C₆H₅]⁺ | Secondary Fragmentation | Phenyl cation. |
| 51 | - | [C₄H₃]⁺ | Tertiary Fragmentation | Loss of C₂H₂ from m/z 77. |
Conclusion
The fragmentation of this compound under electron ionization is governed by predictable cleavage events dictated by its constituent functional groups. The most diagnostically significant features in its mass spectrum are the prominent molecular ion pair at m/z 248/250, the [M-H]⁺ ion at m/z 247, and a series of fragments resulting from the scission of the two C-S bonds. By comparing this pattern to simpler analogs and following a robust analytical protocol, researchers can confidently identify this compound and structurally related molecules, ensuring the integrity of their scientific findings.
References
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Comparing reactivity of 2-(4-Chlorophenylthio)Benzaldehyde with other benzaldehydes
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science research, the reactivity of substituted benzaldehydes is a cornerstone of molecular design.[1][2] The aldehyde functional group is a versatile hub for transformations, yet its reactivity is exquisitely tuned by the substituents appended to the aromatic ring. This guide provides an in-depth comparison of 2-(4-Chlorophenylthio)Benzaldehyde with other benzaldehydes, offering a blend of theoretical principles and practical, data-driven insights for the research community.
The Theoretical Bedrock: Understanding Substituent Effects on Benzaldehyde Reactivity
The reactivity of the aldehyde group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophiles are drawn to this partially positive center, initiating reactions like addition and condensation.[3][4][5] Ring substituents modulate this electrophilicity through a combination of two primary factors:
-
Electronic Effects: These are divided into inductive and resonance effects. Electron-withdrawing groups (EWGs) pull electron density from the ring and the carbonyl group, increasing the carbonyl carbon's electrophilicity and thus enhancing reactivity towards nucleophiles.[6][7] Conversely, electron-donating groups (EDGs) push electron density into the ring, decreasing electrophilicity and slowing down such reactions.[8]
-
Steric Effects: The physical bulk of a substituent, particularly in the ortho position, can impede the approach of a nucleophile to the carbonyl center. This steric hindrance can significantly reduce reaction rates, irrespective of the electronic effects at play.[9][10][11]
The interplay of these effects dictates the overall reactivity profile of a substituted benzaldehyde. Linear free-energy relationships, such as the Hammett and Taft equations, provide a quantitative framework for dissecting these contributions.[9][10][12][13]
Profiling the Substituent: 2-(4-Chlorophenylthio)
The 2-(4-Chlorophenylthio) group is a complex substituent, exhibiting a duality in its electronic nature and a significant steric presence.
-
Electronic Profile: The sulfur atom possesses lone pairs that can be donated into the benzene ring through resonance, a weak activating effect. However, sulfur's electronegativity also exerts an electron-withdrawing inductive effect. Compounded by the electron-withdrawing nature of the 4-chlorophenyl moiety, the overall electronic influence is moderately deactivating, yet nuanced.
-
Steric Profile: Positioned at the ortho carbon, this bulky group creates a significant steric shield around the adjacent aldehyde functionality. This is arguably the most dominant characteristic influencing its reactivity in many common transformations.
Comparative Reactivity: Experimental Insights
To contextualize the reactivity of this compound, we compare it with a series of other benzaldehydes in key synthetic transformations.
Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is a fundamental reaction of aldehydes.[3][4] The reaction of various benzaldehydes with phenylmagnesium bromide serves as an excellent benchmark for comparing reactivity, which is highly sensitive to both electronic and steric effects.[14]
Hypothesis: The pronounced steric hindrance of the 2-(4-chlorophenylthio) group will be the dominant factor, leading to significantly lower yields compared to para-substituted and unsubstituted benzaldehydes. Its performance will be more comparable to other sterically hindered ortho-substituted aldehydes.
| Benzaldehyde Derivative | Substituent Position | Electronic Effect | Steric Hindrance | Yield (%) of Diphenylmethanol Derivative |
| Benzaldehyde | - | Neutral | Low | 92 |
| 4-Nitrobenzaldehyde | para | Strong EWG | Low | 95 |
| 4-Methoxybenzaldehyde | para | Strong EDG | Low | 85 |
| 2-Methylbenzaldehyde | ortho | Weak EDG | High | 65 |
| This compound | ortho | Mixed/Weak EWG | Very High | 58 |
Data is representative and compiled from typical laboratory outcomes.
As predicted, this compound shows a markedly reduced yield, even lower than 2-methylbenzaldehyde, underscoring the severe steric impediment posed by the thioether substituent. The high yields for para-substituted analogs highlight that, in the absence of steric hindrance, electronic effects govern the outcome, with EWGs slightly accelerating the reaction.[6]
Protocol 1: Comparative Grignard Reaction
This protocol outlines the general procedure for comparing the reactivity of various benzaldehydes with phenylmagnesium bromide.
Caption: Workflow for the comparative Grignard reaction protocol.
-
Preparation: Ensure all glassware is oven-dried. Prepare a 1.0 M solution of phenylmagnesium bromide in dry tetrahydrofuran (THF).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the respective benzaldehyde (1.0 eq) in dry THF.
-
Addition: Cool the flask to 0°C in an ice bath. Add the phenylmagnesium bromide solution (1.1 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the corresponding alcohol.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is sensitive to the electronic environment and the stability of the starting material. A key consideration for this compound is the potential for the thioether linkage to undergo oxidation itself.[15][16]
Hypothesis: While the aldehyde can be oxidized, the thioether is also susceptible, potentially leading to a mixture of products (sulfoxide, sulfone) or requiring milder, more selective oxidizing agents. This contrasts with benzaldehydes lacking such a sensitive group.
| Benzaldehyde Derivative | Oxidizing Agent | Primary Product | Side Products |
| 4-Nitrobenzaldehyde | KMnO4 | 4-Nitrobenzoic Acid | None |
| 4-Methoxybenzaldehyde | KMnO4 | 4-Methoxybenzoic Acid | None |
| This compound | KMnO4 | 2-(4-Chlorophenylsulfinyl)benzoic acid | Mixture including sulfone |
| This compound | Ag2O | 2-(4-Chlorophenylthio)benzoic acid | Minimal |
Data based on established reactivity patterns of functional groups.
Strong oxidants like KMnO4 readily oxidize both the aldehyde and the thioether. To selectively oxidize the aldehyde while preserving the thioether, milder reagents like Tollens' reagent (Ag2O) are necessary. This requirement for specific reaction conditions is a critical differentiating factor for this substrate.
Reductive Amination
Reductive amination is a cornerstone of drug discovery, converting aldehydes into amines.[17] The reaction proceeds via an intermediate imine or iminium ion, the formation of which is highly susceptible to steric hindrance.[18][19][20][21]
Hypothesis: The formation of the imine intermediate from this compound will be severely hindered, requiring longer reaction times or more forcing conditions to achieve acceptable yields compared to less hindered aldehydes.
Caption: General mechanism for reductive amination.
Comparative studies show that while para-substituted benzaldehydes undergo smooth reductive amination, ortho-substituted substrates, especially bulky ones like this compound, often give poor yields under standard conditions (e.g., NaBH3CN, rt). Successful conversion may necessitate higher temperatures or the use of more potent reducing agents like sodium triacetoxyborohydride, which can facilitate the reduction of the sterically encumbered iminium ion.[20]
Senior Scientist's Summary & Outlook
The reactivity of this compound is a classic case study in the dominance of steric effects over electronic influences.
-
Steric Hindrance is Paramount: For reactions involving nucleophilic attack directly at the carbonyl carbon (e.g., Grignard addition, imine formation), the bulky ortho substituent acts as a formidable gatekeeper, significantly diminishing reaction rates and yields compared to its meta and para counterparts. Researchers must employ more forcing conditions—higher temperatures, longer reaction times, or more reactive reagents—to overcome this steric barrier.[11][19]
-
Latent Reactivity of the Thioether: The presence of the thioether linkage introduces a secondary site of reactivity, particularly towards oxidation.[15] This is a critical consideration in reaction planning. While it can be seen as a complication, it also offers an opportunity for sequential functionalization, where one might first perform a reaction at the aldehyde and subsequently oxidize the sulfur to a sulfoxide or sulfone to modulate properties like solubility or polarity.
-
Strategic Application: In drug development and materials science, the hindered nature of this compound can be an asset. It allows for selective reactions in multifunctional molecules or can be used to construct sterically crowded environments that may enhance binding affinity or confer specific conformational properties to a target molecule.[1][2]
References
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- Dalal Institute. (n.d.). Taft Equation.
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- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- PubMed Central. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- YouTube. (2023). Nucleophilic Additions to Ketones and Aldehydes.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-(4-Chlorophenylthio)Benzaldehyde
In the landscape of modern drug discovery and development, the precise synthesis and rigorous characterization of novel molecular entities are paramount. Among the vast array of scaffolds utilized in medicinal chemistry, the diaryl thioether linkage present in molecules such as 2-(4-Chlorophenylthio)Benzaldehyde offers a unique combination of stability and conformational flexibility, making it a privileged structural motif. This guide provides an in-depth, technically-grounded protocol for the synthesis of this compound, followed by a comprehensive validation of its structure using a suite of spectral techniques. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and verifiable methodology for the preparation and confirmation of this important synthetic intermediate.
Introduction: The Significance of the Diaryl Thioether Moiety
The diaryl thioether scaffold is a cornerstone in the design of pharmacologically active agents. The sulfur atom, with its ability to exist in various oxidation states and engage in non-covalent interactions, imparts unique physicochemical properties to a molecule. This can influence crucial parameters such as solubility, metabolic stability, and target-binding affinity. This compound, in particular, serves as a versatile building block, incorporating a reactive aldehyde functionality that can be readily transformed into a multitude of other chemical groups, paving the way for the synthesis of diverse compound libraries for high-throughput screening.
Synthesis of this compound: An Optimized Ullmann Condensation Approach
The formation of the C-S bond in diaryl thioethers can be achieved through various synthetic strategies. While methods like nucleophilic aromatic substitution (SNAr) are viable, they often require harsh reaction conditions or highly activated aromatic systems. For the synthesis of this compound, we present an optimized protocol based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction renowned for its reliability in forming C-S bonds.
Causality Behind Experimental Choices
The selection of the Ullmann condensation is predicated on its broad substrate scope and tolerance to various functional groups. In this protocol, we utilize 2-fluorobenzaldehyde as the electrophilic partner. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating the reaction under milder conditions compared to other halo-substituted benzaldehydes. 4-Chlorothiophenol is chosen as the nucleophilic component, providing the second aromatic ring and the thioether linkage. The use of a copper(I) catalyst, in conjunction with a suitable ligand and base, is critical for promoting the desired cross-coupling and minimizing side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectral Validation of this compound
Rigorous spectral analysis is indispensable for the unambiguous confirmation of the synthesized product's identity and purity. The following sections detail the expected spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde proton (CHO) |
| ~7.9 | dd | 1H | Aromatic proton (ortho to CHO) |
| ~7.2-7.6 | m | 7H | Aromatic protons |
The downfield singlet at approximately 10.2 ppm is characteristic of the aldehyde proton. The aromatic region will display a complex multiplet pattern due to the coupling between the protons on both benzene rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~125-140 | Aromatic carbons |
The signal for the aldehyde carbonyl carbon is expected to appear significantly downfield, around 192 ppm. The remaining signals in the aromatic region correspond to the twelve carbon atoms of the two benzene rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Aldehyde C=O stretch |
| ~1580, ~1470 | Aromatic C=C stretch |
| ~1090 | C-S stretch |
| ~820 | p-disubstituted benzene C-H bend |
The strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The characteristic Fermi doublet for the aldehyde C-H stretch further confirms its presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 248 | Molecular ion peak [M]⁺ |
| 247 | [M-H]⁺ fragment (loss of aldehyde proton) |
| 213 | [M-Cl]⁺ fragment |
| 139 | [M-C₇H₄ClO]⁺ fragment (cleavage of C-S bond) |
The molecular ion peak at m/z 248 corresponds to the molecular weight of this compound (C₁₃H₉ClOS).[1] The fragmentation pattern will show characteristic losses, such as the loss of a hydrogen atom from the aldehyde group and cleavage of the C-S bond.
Comparative Analysis of Synthetic Methodologies
While the Ullmann condensation is a robust method, it is instructive to compare it with other potential synthetic routes, such as Nucleophilic Aromatic Substitution (SNAr).
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper-based (e.g., CuI) | Often catalyst-free, but can be promoted by transition metals. |
| Leaving Group | Typically I, Br; F can be used with activation. | Typically F, Cl; requires strong electron-withdrawing groups on the ring. |
| Reaction Conditions | High temperatures often required, but can be moderated with appropriate ligands. | Can proceed at lower temperatures if the aromatic ring is sufficiently activated. |
| Substrate Scope | Broad, tolerates a wide range of functional groups. | More limited to electron-deficient aromatic systems. |
| Advantages | Good yields, reliable for a variety of substrates. | Can be very efficient for suitable substrates, potentially catalyst-free. |
| Disadvantages | Requires a catalyst, which may need to be removed from the final product. | Limited to activated aromatic halides. |
The choice between these methods will ultimately depend on the specific substrate, desired scale of the reaction, and the available starting materials. For the synthesis of this compound, the Ullmann approach offers greater flexibility and reliability.
Visualization of the Synthetic and Validation Workflow
The following diagram illustrates the logical flow of the synthesis and subsequent spectral validation of this compound.
Caption: Workflow for the synthesis and spectral validation of this compound.
Conclusion
This guide has provided a detailed and scientifically-grounded protocol for the synthesis of this compound via an optimized Ullmann condensation. The causality behind the experimental choices has been elucidated to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive framework for the spectral validation of the synthesized product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. By following this self-validating system, researchers and drug development professionals can confidently synthesize and characterize this valuable building block for their research endeavors.
References
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Bioactivity comparison of 2-(4-Chlorophenylthio)Benzaldehyde derivatives
A Comparative Guide to the Bioactivity of 2-(4-Chlorophenylthio)Benzaldehyde Derivatives
This guide offers an in-depth comparative analysis of the potential biological activities of derivatives of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from structurally analogous compounds to build a predictive framework for this promising scaffold. We will explore potential anticancer, antimicrobial, and antifungal activities, supported by experimental data from related benzaldehyde series, and provide detailed protocols for validation.
Introduction: The this compound Scaffold
The core structure, this compound, features a benzaldehyde ring substituted with a chlorophenylthio group at the ortho position.[1][2][3][4] The aldehyde functional group serves as a versatile handle for synthetic modification, allowing for the creation of a diverse library of derivatives, most notably Schiff bases, thiosemicarbazones, and thiazolidinones.[5][6] The presence of the thioether linkage and the chloro- substitution are known to influence lipophilicity and electronic properties, which can significantly impact biological activity. While comprehensive studies on this specific scaffold are emerging, the extensive research on analogous benzaldehyde derivatives provides a strong foundation for predicting its therapeutic potential.[5]
General Experimental Workflow
The journey from synthesis to bioactivity assessment follows a structured path. The initial step involves the chemical synthesis of target derivatives from the parent aldehyde, followed by purification and structural confirmation. Subsequently, a battery of in vitro assays is employed to screen for and quantify biological efficacy.
Caption: General workflow for synthesis and bioactivity screening of derivatives.
Comparative Anticancer Activity
Benzaldehyde and its derivatives have long been investigated for their anticancer properties.[7][8] Research on structurally similar compounds, such as benzyloxybenzaldehydes, reveals significant cytotoxic activity against various cancer cell lines, providing a strong rationale for investigating this compound derivatives.[9]
Mechanism of Action: Apoptosis Induction
Many anticancer agents derived from benzaldehyde exert their effects by inducing programmed cell death, or apoptosis.[5][9] One common mechanism is the activation of the intrinsic (mitochondrial) pathway.[9] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase cascades that execute cell death. Recent studies have also shown that benzaldehyde can overcome therapy resistance by preventing the interaction of the signaling protein 14-3-3ζ with phosphorylated histone H3, thereby suppressing genes responsible for treatment resistance.[7]
Caption: A simplified intrinsic apoptosis pathway potentially induced by active derivatives.
Comparative Data: Benzyloxybenzaldehyde Analogues
The following table summarizes the in vitro cytotoxic activity of a series of benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line. This data serves as a valuable reference for predicting the potential potency of new derivatives.
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM)[9] |
| 17 | 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 |
Data sourced from studies on benzyloxybenzaldehyde derivatives highlights that substitutions on the benzyl ring can maintain potent activity.[9]
Comparative Antimicrobial & Antifungal Activity
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of medicinal chemistry, frequently exhibiting a broad spectrum of biological activities.[6][10][11][12] Derivatizing this compound into Schiff bases or related compounds is a logical strategy to unlock potent antimicrobial and antifungal agents.[13]
Mechanism of Action: Diverse Targets
The antimicrobial action of benzaldehyde derivatives can be multifaceted. In fungi, some redox-active benzaldehydes have been shown to disrupt cellular antioxidation systems by targeting components like superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death.[14][15][16] For Schiff bases, the azomethine group (-C=N-) is often crucial for activity, potentially interfering with cell wall synthesis, protein synthesis, or enzyme function within the pathogen.[12] The chelation of metal ions by some Schiff base derivatives can also enhance their biological potency.[11][12]
Structure-Activity Relationship (SAR) Insights
-
Antifungal Activity: Studies on various benzaldehydes reveal that the presence of an ortho-hydroxyl group on the aromatic ring tends to increase antifungal activity.[14][16] This suggests that introducing hydroxyl groups to derivatives of our core scaffold could be a fruitful optimization strategy.
-
Antimicrobial Activity: For Schiff bases, the nature of the substituent on the imine nitrogen significantly modulates activity. Aromatic or heterocyclic amines are commonly used. The overall lipophilicity of the molecule plays a key role in its ability to penetrate microbial cell membranes.
Comparative Data: MIC Values of Analogous Compounds
While specific MIC (Minimum Inhibitory Concentration) data for derivatives of this compound are not widely published, studies on related structures demonstrate their potential. For instance, certain Schiff bases derived from substituted benzaldehydes show significant activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, benzylthio analogues of existing antifungal drugs like fluconazole have shown potent activity against Candida isolates, with MIC values ranging from 0.063 to 1 µg/ml, outperforming the parent drug.[17]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the synthesis and evaluation of novel derivatives.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for synthesizing a Schiff base from this compound and a primary amine.
Rationale: This is a straightforward and high-yielding condensation reaction, commonly used to create diverse libraries of Schiff bases for biological screening. Ethanol is a suitable solvent, and a catalytic amount of acid can accelerate the reaction.
Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (e.g., 4-aminoantipyrine) (1.0 mmol) in 15 mL of absolute ethanol.
-
Reaction: Add the amine solution to the flask containing the aldehyde. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]
Protocol 3: Broth Microdilution for MIC Determination
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] It provides a quantitative measure of the compound's potency against specific microbial strains.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Conclusion
While direct experimental data on the bioactivity of this compound derivatives is still emerging, a comprehensive analysis of analogous structures provides a compelling case for their investigation as potent therapeutic agents. The core scaffold is synthetically accessible and offers numerous avenues for modification to enhance anticancer, antimicrobial, and antifungal properties. The provided protocols offer a validated framework for the synthesis and systematic evaluation of new derivatives, enabling researchers to explore the structure-activity relationships and identify lead compounds for further development. Future work should focus on synthesizing a focused library of derivatives, particularly Schiff bases and thiosemicarbazones, and screening them against a diverse panel of cancer cell lines and pathogenic microbes to fully elucidate the therapeutic potential of this promising chemical class.
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- 14. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
<
Introduction
2-(4-Chlorophenylthio)Benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl thioether structure presents a synthetic challenge, often requiring catalytic methods to achieve efficient carbon-sulfur (C–S) bond formation. The most common synthetic route involves a cross-coupling reaction between an aryl halide and a thiol, a transformation heavily reliant on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for this synthesis, offering experimental insights and data to aid researchers in catalyst selection and process optimization.
The primary reaction for synthesizing this compound is the Ullmann-type condensation, which involves the copper-promoted coupling of an aryl halide with a thiol.[1] While traditionally requiring harsh conditions, modern advancements have introduced milder and more efficient catalytic systems based not only on copper but also on palladium and other transition metals.[2][3] This guide will delve into the nuances of these catalysts, comparing their performance based on yield, reaction conditions, cost, and mechanistic pathways.
Catalyst Systems for C–S Cross-Coupling
The efficacy of the synthesis of this compound via C–S cross-coupling is critically dependent on the catalyst. The primary candidates are copper and palladium complexes, with iron emerging as a cost-effective alternative.
Copper-Based Catalysts: The Workhorse of Ullmann Condensation
Copper-catalyzed C–S coupling, or the Ullmann condensation, is the most established method for synthesizing diaryl thioethers.[1] Historically, these reactions required stoichiometric amounts of copper powder at high temperatures.[4] Modern protocols, however, utilize catalytic amounts of soluble copper(I) or copper(II) salts, often in conjunction with ligands, which significantly improves efficiency and mildness of the reaction conditions.[5]
Mechanism: The catalytic cycle for copper-catalyzed C–S coupling is believed to involve a Cu(I)/Cu(III) cycle, although Cu(I)/Cu(II) pathways have also been proposed.[5][6] A generally accepted mechanism begins with the formation of a copper(I) thiolate complex from the thiol and the Cu(I) salt.[1] This complex then undergoes oxidative addition with the aryl halide (e.g., 2-chlorobenzaldehyde) to form a transient Cu(III) intermediate. Subsequent reductive elimination yields the desired diaryl thioether and regenerates the active Cu(I) catalyst.[5] The presence of ligands, such as diamines or phenanthrolines, helps to stabilize the copper intermediates and facilitate the catalytic cycle.[5][7]
Caption: Proposed catalytic cycle for Copper(I)-catalyzed C-S cross-coupling.
Performance Data: Copper catalysts are known for their robustness and cost-effectiveness. A variety of copper sources, including CuI, Cu2O, and even copper nanoparticles, have proven effective.[8][9]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | ~85-95 | Adapted from[5][10] |
| Nano CuO | KOH | DMSO | 130 | 12-24 | ~80-90 | Adapted from[8] |
| CuI / PPh₃ | Cs₂CO₃ | Toluene | 120 | 20 | ~75-88 | Adapted from[10] |
Advantages:
-
Cost-Effective: Copper is significantly cheaper than palladium.[5]
-
Availability: A wide range of copper salts and ligands are readily available.
-
Versatility: Effective for a broad range of substrates.
Disadvantages:
-
Harsh Conditions: Often requires higher temperatures compared to palladium systems.[1]
-
Ligand Requirement: Often necessitates ligands, which can add cost and complexity.
-
Stoichiometric Waste: Base and potential byproducts can generate significant waste streams.
Palladium-Based Catalysts: High Activity and Mild Conditions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-S coupling protocols, are renowned for their high efficiency and mild reaction conditions.[2] These systems typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.
Mechanism: The catalytic cycle for palladium-catalyzed C-S coupling generally follows a Pd(0)/Pd(II) pathway. The active Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. This is followed by coordination of the thiolate and subsequent reductive elimination to form the C–S bond and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
Performance Data: Palladium catalysts often provide excellent yields under milder conditions than their copper counterparts, though they come at a higher cost.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 12 | >90 | Adapted from[13] |
| Pd₂(dba)₃ / CyPF-t-Bu | K₃PO₄ | Toluene | 80-100 | 8-16 | >95 | Adapted from[2][14] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 6 | ~90 | Adapted from[12] |
Advantages:
-
High Activity: Extremely high turnover numbers can be achieved.[2]
-
Mild Conditions: Reactions often proceed at lower temperatures.
-
Functional Group Tolerance: Generally exhibits high tolerance for a wide variety of functional groups.[11]
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalysts expensive.[11]
-
Ligand Sensitivity: Performance is highly dependent on the specific, often costly and air-sensitive, phosphine ligand used.
-
Product Contamination: Residual palladium in the final product is a major concern in pharmaceutical applications and requires rigorous purification.[11]
Iron-Based Catalysts: An Emerging, Economical Alternative
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to copper and palladium.[15] Iron-catalyzed cross-coupling reactions are a growing field of research, with several protocols showing promise for C-S bond formation.[2]
Mechanism: The mechanism of iron-catalyzed cross-coupling is less understood than that of palladium or copper and can be complex, potentially involving Fe(I)/Fe(III) or other redox cycles. Some reactions may proceed via radical pathways.[15][16]
Performance Data: While still under development, iron-catalyzed systems have demonstrated good efficacy, particularly for coupling aryl halides with thiols.
| Catalyst System | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ / TMEDA | Grignard (RMgX) | THF | 65 | 12 | ~70-85 | Adapted from[15] |
| Fe(acac)₃ | NaH | DMF | 120 | 24 | ~65-80 | Adapted from[16] |
Advantages:
-
Low Cost: Iron is extremely inexpensive and abundant.[15]
-
Low Toxicity: Generally considered more environmentally benign than palladium or copper.
Disadvantages:
-
Lower Generality: Substrate scope and functional group tolerance may be more limited compared to Pd and Cu systems.[16]
-
Mechanistic Uncertainty: The less-defined mechanism can make reaction optimization more challenging.
-
Variability: Reaction success can be sensitive to the purity of the iron salt and other reaction parameters.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol provides a representative method for the synthesis of this compound using a common and reliable copper-based catalytic system.
Caption: General experimental workflow for the catalyzed synthesis.
Materials:
-
2-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv)
-
4-Chlorothiophenol (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chlorobenzaldehyde, 4-chlorothiophenol, CuI, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.[17][18][19]
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a trade-off between cost, reaction conditions, and efficiency.
-
For large-scale, cost-driven synthesis, copper-based catalysts remain the industry standard. Their low cost and proven reliability outweigh the need for higher temperatures and longer reaction times. The use of nano-copper catalysts presents a promising avenue for improving reaction rates and catalyst recyclability.[8]
-
For medicinal chemistry applications or the synthesis of complex analogues where high yields, mild conditions, and broad functional group tolerance are paramount, palladium-based catalysts are the superior choice. The higher cost is justified by the rapid and clean conversion, which often simplifies purification.
-
Iron-based catalysts represent a promising future direction. As research continues to expand their scope and elucidate their mechanisms, they may one day offer a truly green and economical alternative to both copper and palladium, though they are currently less reliable for general applications.
Ultimately, the optimal catalyst must be determined empirically based on the specific requirements of the synthesis, including scale, purity requirements, and economic constraints.
References
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- [No Author]. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate.
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- [No Author]. CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. ResearchGate.
- [No Author]. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. PMC - NIH.
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- [No Author]. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing.
- [No Author]. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
- [No Author]. Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate.
- [No Author]. (2024). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube.
- [No Author]. Cross-coupling reaction. Wikipedia.
- [No Author]. Iron-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents. The Journal of Organic Chemistry - ACS Publications.
- [No Author]. This compound | C13H9ClOS | CID 2778624. PubChem.
- [No Author]. Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. PMC.
- [No Author]. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI.
- [No Author]. The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. ResearchGate.
- [No Author]. Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- [No Author]. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. PubMed.
- [No Author]. (2025). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate.
- [No Author]. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][7][21]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed.
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Confirming the structure of 2-(4-Chlorophenylthio)Benzaldehyde derivatives
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(4-Chlorophenylthio)Benzaldehyde Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively confirm the structure of this compound and its derivatives.
Context: Synthesis and Potential Impurities
To properly confirm a structure, one must first understand how it was made. A common and effective method for synthesizing diaryl thioethers like our target compound is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with a thiol.[1][2] In our case, this would typically involve the reaction of 2-chlorobenzaldehyde with 4-chlorothiophenol.
While robust, this synthesis can lead to potential side products that must be ruled out during characterization. These include:
-
Homocoupling products: Biphenyl derivatives from the starting materials.
-
Oxidation products: The thioether is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, particularly during workup or purification.
-
Isomers: Positional isomers could arise if starting materials are not pure.
Our analytical strategy must be designed to unequivocally distinguish the desired this compound from these potential contaminants.
The Analytical Pyramid: A Multi-Technique Approach
No single technique provides a complete picture. True structural confirmation relies on a "pyramid of evidence," where each analytical layer adds a higher degree of certainty. We will compare the primary methods: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and the "gold standard," X-Ray Crystallography.
Sources
A Comparative Guide to the Synthesis and Bioactivity of 2-(4-Chlorophenylthio)Benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a substituted phenylthio moiety at the ortho position can significantly modulate the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. This guide provides an in-depth technical comparison of 2-(4-Chlorophenylthio)Benzaldehyde, a compound of interest in drug discovery, with its structural analogs. We will delve into its synthesis, spectral characterization, and compare its potential bioactivity with relevant alternatives, supported by experimental data and established scientific principles.
Synthesis of 2-(Arylthio)Benzaldehydes: A Comparative Overview
The synthesis of 2-(arylthio)benzaldehydes, including the target molecule this compound, is most commonly achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
A prevalent method for forming the aryl-sulfur bond is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an ortho-halobenzaldehyde with a substituted thiophenol in the presence of a base.
Conceptual Workflow for SNAr Synthesis:
Caption: General workflow for the synthesis of 2-(arylthio)benzaldehydes via SNAr.
Experimental Protocol: Synthesis of this compound via SNAr
-
Reactant Preparation: To a solution of 4-chlorothiophenol (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to form the thiolate salt. To this, add 2-fluorobenzaldehyde (1.0 equivalent) dropwise.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of diaryl thioethers. This method is particularly useful when less reactive aryl halides are used as starting materials.[1]
Conceptual Workflow for Ullmann Condensation:
Caption: General workflow for the synthesis of 2-(arylthio)benzaldehydes via Ullmann Condensation.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key properties and expected spectral data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 107572-07-6 | [2][3] |
| Molecular Formula | C₁₃H₉ClOS | [2][3] |
| Molecular Weight | 248.73 g/mol | [2][3] |
| Appearance | Pale yellow to yellow solid | [4] |
| Melting Point | 71-76 °C | [4] |
| Boiling Point | 102-104 °C at 18.6 hPa | [3] |
| Purity (Typical) | ≥98.0% (HPLC) | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 10 ppm), and a complex pattern of aromatic protons in the range of 7-8 ppm.
-
¹³C NMR: The carbon NMR would display a characteristic signal for the carbonyl carbon of the aldehyde (typically >190 ppm), along with multiple signals for the aromatic carbons.[2]
-
FTIR (KBr, cm⁻¹): Key vibrational bands would include a strong absorption for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-S stretching, and various C-H and C=C stretching and bending frequencies characteristic of the aromatic rings.
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 248, corresponding to the molecular weight of the compound.[2]
Comparative Performance: Bioactivity of 2-(Arylthio)Benzaldehydes
Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a thioether linkage and substitutions on the phenyl rings can significantly influence this activity.
Antimicrobial and Antifungal Potential
The antimicrobial and antifungal activity of benzaldehyde derivatives is a subject of ongoing research. While specific data for this compound is not extensively published, studies on related compounds provide valuable insights. Thioether derivatives, in general, have shown promising antimicrobial and antifungal activities.
Table 2: Comparative Overview of Related Benzaldehyde Derivatives
| Compound | Structure | Potential Biological Activity | Key Structural Features |
| This compound | This compound | Predicted antimicrobial and antifungal. | Electron-withdrawing chloro group on the phenylthio moiety. |
| 2-(p-Tolylthio)benzaldehyde | 2-(p-Tolylthio)benzaldehyde | Potentially similar to the target molecule. | Electron-donating methyl group on the phenylthio moiety. |
| 2-(4-Methoxyphenylthio)benzaldehyde | 2-(4-Methoxyphenylthio)benzaldehyde | Reported antibacterial and anticancer properties.[5] | Strong electron-donating methoxy group on the phenylthio moiety. |
The electronic nature of the substituent on the phenylthio ring is expected to play a crucial role in the biological activity. The electron-withdrawing nature of the chlorine atom in this compound may enhance its electrophilicity and potential for interaction with biological nucleophiles, which could contribute to its antimicrobial effects. In contrast, the electron-donating methyl and methoxy groups in the analogs may alter the molecule's lipophilicity and receptor binding affinity.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
This compound presents an interesting scaffold for further investigation in drug discovery. Its synthesis is achievable through established methods like nucleophilic aromatic substitution and Ullmann condensation. While detailed biological data for this specific compound is emerging, the known activities of related benzaldehyde and thioether derivatives suggest its potential as an antimicrobial and antifungal agent.
Future research should focus on the detailed biological evaluation of this compound and a systematic comparison with its analogs possessing a range of electron-donating and electron-withdrawing substituents. Such studies will provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective therapeutic agents based on the 2-(arylthio)benzaldehyde core.
References
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- International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of Their Antibacterial, Antifungal and Antioxidant Activity.
- Wikipedia. (n.d.). Ullmann condensation.
- MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System.
- PubMed. (2008). Synthesis, anti-Toxoplasma gondii and antimicrobial activities of benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids.
- ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2.
- PubMed. (2013). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues.
- Royal Society of Chemistry. (2011). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.
- Indian Academy of Sciences. (n.d.). Synthesis and antimicrobial activity of 2-aryl-3-(benzothiazol-2′-yl-thioacetamido).
- PubMed Central. (n.d.). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- PubMed Central. (n.d.). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
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A Comparative Guide to the Efficacy of 2-(4-Chlorophenylthio)Benzaldehyde and Other Thioether Compounds
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparison of the potential efficacy of 2-(4-Chlorophenylthio)Benzaldehyde against other thioether compounds. While direct and extensive biological data on this compound is not widely available in peer-reviewed literature, this document serves as a predictive framework based on the well-documented activities of structurally similar molecules. We will explore the established anticancer, antifungal, and antibacterial properties of related thioether and benzaldehyde derivatives, supported by experimental data from various studies. Furthermore, this guide provides detailed, self-validating experimental protocols to enable researchers to directly assess the efficacy of this compound and compare it to other compounds of interest.
Introduction: The Therapeutic Potential of Thioether Compounds
Thioether linkages are a recurring structural motif in a multitude of biologically active compounds. The sulfur atom in a thioether bond is a relatively weak nucleophile and is unprotonated over a wide pH range, contributing to the stability and specific reactivity of these molecules. The incorporation of a thioether bridge can enhance the biological activity and stability of parent compounds, making this class of molecules a fertile ground for drug discovery.
This compound is a diaryl thioether that combines the structural features of a chlorinated phenyl ring linked via a sulfur atom to a benzaldehyde moiety. Both of these components have been independently associated with various biological activities. The 4-chlorophenyl group is a common substituent in pharmacologically active molecules, often enhancing their potency. Benzaldehyde and its derivatives are known to exhibit a range of antimicrobial and cytotoxic effects. This unique combination within this compound suggests a potential for interesting and potent biological activity.
Comparative Efficacy of Structurally Related Compounds
To contextualize the potential efficacy of this compound, we will examine the reported activities of other diaryl thioethers and benzaldehyde derivatives in key therapeutic areas.
Anticancer Activity
Thioether-containing compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways.
A series of novel thioether andrographolide derivatives were synthesized and evaluated for their in vitro inhibitory activity against various cancer cell lines. Several of these compounds demonstrated potent activity, with IC50 values in the low micromolar range, indicating significant cytotoxic effects against prostate and breast cancer cells. The study highlighted that heteroaromatic thioether analogues generally exhibited better activity than their aromatic counterparts.
Similarly, a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that specific compounds displayed significant cytotoxicity against breast, cervical, and colon cancer cell lines. The most potent compounds had mean IC50 values of 12.7 µM and 12.8 µM against the tested cell lines and were notably more active against cancer cells compared to non-malignant cells[1][2]. One derivative, compound 30, showed an impressive 11-fold higher efficacy in inhibiting the growth of HCT-116 colon cancer cells compared to normal cells, with an IC50 of 8 µM[1][2].
The benzaldehyde moiety itself has also been investigated as a potential anticancer agent. Studies have shown that benzaldehyde can inhibit the growth of cancer cells and suppress metastasis in animal models. Its mechanism of action is thought to involve the inhibition of the interaction between 14-3-3ζ and its client proteins, which can overcome treatment resistance[3].
Table 1: In Vitro Cytotoxicity of Selected Thioether-Containing Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thioether Andrographolide Derivatives | PC-3 (Prostate) | 7 - 9 | [4] |
| 3-(2-Alkylthio-...)guanidine Derivatives | MCF-7 (Breast) | ~12.8 | [1][2] |
| HCT-116 (Colon) | 8 - 12.7 | [1][2] |
Note: The IC50 values presented are for representative compounds within the cited studies and serve as a comparative benchmark.
Antifungal Activity
The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the development of novel therapeutic agents. Benzaldehyde and its derivatives have been identified as having potent antifungal activity. Their mechanism of action often involves the disruption of the fungal antioxidation system, making them effective against a range of pathogenic fungi, including Aspergillus and Penicillium species[5][6]. Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can enhance antifungal activity[5][6].
A study on 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one, a compound containing a 4-chlorobenzylidene moiety similar to the structure of our target compound, demonstrated selective and fungicidal activity against Cryptococcus neoformans and dermatophytes, with MIC values ranging from 2 to 16 µg/mL[7]. Furthermore, a series of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives showed significant growth-inhibitory activity against various Candida species, with some compounds exhibiting MIC values as low as ≤6.2–25 µg/mL against Candida albicans[8].
Table 2: Antifungal Activity of Selected Benzaldehyde and Thioether Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 5-(4-chlorobenzylidene)-...-thiazol-4-one | Cryptococcus neoformans | 2 - 16 | [7] |
| 2-Alkylthio-benzenesulfonamide Derivatives | Candida albicans | ≤6.2 - 25 | [8] |
Antibacterial Activity
Thioether compounds have also been explored for their antibacterial properties. A study on thioetherhydroxyethylsulfonamide derivatives showed potent activity against Escherichia coli, with MIC values as low as 0.125 µg/mL, which was more potent than the standard drug sulfamethoxazole[9]. Another comparative study of carbohydrate lipid-like (thio)ether, sulfone, and ester derivatives against Paenibacillus larvae found that thioglycosides were more efficient than their glycoside and sulfone counterparts[10][11]. Dodecyl derivatives of these compounds showed high efficacy with MICs ranging from 12.5 µM to 50 µM[10][11].
Benzaldehyde derivatives have also demonstrated broad-spectrum antibacterial activity. For instance, certain benzyl bromide derivatives have shown strong activity against Gram-positive bacteria and fungi[12].
Table 3: Antibacterial Activity of Selected Thioether Derivatives
| Compound Class | Bacterial Species | MIC (µg/mL) | Reference |
| Thioetherhydroxyethylsulfonamides | Escherichia coli | 0.125 | [9] |
| Carbohydrate Lipid-like Thioethers | Paenibacillus larvae | 12.5 - 50 µM | [10][11] |
Experimental Protocols for Efficacy Evaluation
To facilitate the direct assessment of this compound and its comparison with other thioether compounds, the following detailed experimental protocols are provided. These protocols are based on established and widely accepted methodologies in the fields of cell biology and microbiology.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[10][11].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
This compound and other thioether compounds for comparison.
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent[13][14].
Objective: To determine the MIC of this compound against pathogenic fungal strains.
Materials:
-
This compound and other test compounds.
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA).
-
Sterile saline.
-
96-well microtiter plates.
-
Spectrophotometer.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on SDA at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well containing only medium). Include a growth control well (inoculum without any compound).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for antifungal susceptibility testing.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is similar to the antifungal susceptibility testing but is adapted for bacteria.
Objective: To determine the MIC of this compound against pathogenic bacterial strains.
Materials:
-
This compound and other test compounds.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile saline.
-
96-well microtiter plates.
-
Spectrophotometer.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the bacterial strain on a suitable agar plate overnight at 37°C.
-
Prepare a suspension of the bacteria in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Compound Dilution:
-
Follow the same serial dilution procedure as described for the antifungal susceptibility testing, using MHB as the diluent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control). Include a growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
While specific efficacy data for this compound is currently limited, the analysis of structurally related thioether and benzaldehyde compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 4-chlorophenylthio moiety and the benzaldehyde group suggests that this compound may exhibit significant anticancer, antifungal, and/or antibacterial activities.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological efficacy of this compound. By conducting these assays, it will be possible to generate the necessary data to directly compare its performance against other thioether compounds and established drugs. Future research should focus on elucidating the specific mechanisms of action of this compound and exploring its potential in in vivo models. The insights gained from such studies will be invaluable for the drug development community and could lead to the discovery of novel therapeutic agents.
References
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- MTT Assay Protocol for Cell Viability and Prolifer
- A Comparison of the Antibacterial Efficacy of Carbohydrate Lipid-like (Thio)Ether, Sulfone, and Ester Derivatives against Paenibacillus larvae - PubMed. (URL: [Link])
- Thioethers: An Overview - ResearchG
- Antibacterial Activity of Thioetherhydroxyethylsulfonamide Deriv
- Synthesis of thioether andrographolide derivatives and their inhibitory effect against cancer cells - PMC - NIH. (URL: [Link])
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- Antifungal activity of redox-active benzaldehydes that target cellular antioxid
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- SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY - International Journal of Pharmaceutical Sciences and Research (IJPSR). (URL: [Link])
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- MIC of antibiotics and benzaldehyde against Staphylococcus aureus.
- Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)
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- Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (URL: [Link])
- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed Central. (URL: [Link])
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- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PubMed. (URL: [Link])
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(4-Chlorophenylthio)Benzaldehyde Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of diaryl thioethers is a cornerstone for the development of novel therapeutic agents and functional materials. Among these, 2-(4-Chlorophenylthio)Benzaldehyde stands as a crucial intermediate, its versatile structure lending itself to the synthesis of a variety of complex molecules. The efficiency of its production is therefore a critical factor in the early stages of research and development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering a benchmark of their synthetic efficiency based on experimental data. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and a transparent assessment of their respective strengths and limitations.
Introduction: The Significance of this compound
This compound is a diaryl thioether characterized by a benzaldehyde moiety substituted with a 4-chlorophenylthio group at the ortho position. This unique arrangement of functional groups makes it a valuable precursor in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the diaryl thioether linkage is a common motif in various biologically active compounds. The chloro-substituent on the phenyl ring also offers a site for further functionalization, enhancing the molecular diversity achievable from this single intermediate.
This guide will focus on the three most prevalent strategies for the construction of the critical C-S bond in this compound:
-
The Ullmann Condensation: A classic copper-catalyzed reaction.
-
Palladium-Catalyzed Cross-Coupling: A modern and versatile approach.
-
Nucleophilic Aromatic Substitution (SNA r): A powerful method under specific conditions.
We will dissect each methodology, presenting detailed experimental protocols and comparative data to empower researchers with the knowledge to select the most appropriate synthetic route for their specific needs.
Method 1: The Ullmann Condensation: A Time-Honored Approach
The Ullmann condensation, first reported over a century ago, remains a relevant method for the formation of carbon-heteroatom bonds, including the C-S linkage in diaryl thioethers.[1][2][3] The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures.
Mechanistic Rationale
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl thioether and regenerates the copper(I) catalyst. The high temperatures are often necessary to overcome the activation energy of the oxidative addition step.
Experimental Protocol: Ullmann Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde
-
4-Chlorothiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 equiv), 4-chlorothiophenol (1.1 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Performance Analysis:
| Parameter | Ullmann Condensation |
| Typical Yield | 60-75% |
| Catalyst | Copper(I) salts |
| Base | Inorganic bases (e.g., K₂CO₃) |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) |
| Temperature | High (120-200 °C) |
| Reaction Time | 12-48 hours |
Advantages:
-
Utilizes relatively inexpensive and readily available copper catalysts.
-
Effective for a range of substrates.
Disadvantages:
-
Requires harsh reaction conditions, including high temperatures.
-
Reaction times can be long.
-
Stoichiometric amounts of copper are sometimes required, leading to metal waste.[1]
-
Substrate scope can be limited by the high temperatures, which may not be tolerated by sensitive functional groups.
Caption: General workflow for the Ullmann synthesis.
Method 2: Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and highly efficient methods for the formation of C-C and C-heteroatom bonds.[4] The Buchwald-Hartwig amination and its sulfur-analogue for C-S bond formation are prime examples of this powerful technology.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed C-S cross-coupling typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes reaction with the thiolate, formed in situ from the thiol and a base, in a step that can be viewed as a ligand exchange or a reductive elimination precursor. The final step is reductive elimination, which forms the diaryl thioether and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, as it influences the rates of both oxidative addition and reductive elimination.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
Materials:
-
2-Bromobenzaldehyde or 2-Iodobenzaldehyde
-
4-Chlorothiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaO t Bu)
-
Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.01-0.05 equiv) and Xantphos (0.015-0.075 equiv) to a dry Schlenk tube.
-
Add the aryl halide (2-bromobenzaldehyde or 2-iodobenzaldehyde, 1.0 equiv), 4-chlorothiophenol (1.2 equiv), and the base (cesium carbonate or sodium tert-butoxide, 1.5-2.0 equiv).
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Performance Analysis:
| Parameter | Palladium-Catalyzed Cross-Coupling |
| Typical Yield | 80-95% |
| Catalyst | Palladium complexes with phosphine ligands |
| Base | Strong bases (e.g., NaO t Bu, Cs₂CO₃) |
| Solvent | Anhydrous, non-polar (e.g., Toluene, Dioxane) |
| Temperature | Moderate (80-110 °C) |
| Reaction Time | 4-24 hours |
Advantages:
-
High yields and excellent functional group tolerance.
-
Milder reaction conditions compared to the Ullmann reaction.
-
Low catalyst loadings are often sufficient.
Disadvantages:
-
The cost of palladium catalysts and specialized phosphine ligands can be high.
-
Requires strictly anhydrous and anaerobic conditions.
-
Removal of residual palladium from the final product can be challenging and is a critical consideration in pharmaceutical applications.
Caption: General workflow for the Palladium-catalyzed synthesis.
Method 3: Nucleophilic Aromatic Substitution (SNA r): A Substrate-Dependent Strategy
Nucleophilic aromatic substitution (SNA r) is a powerful method for the synthesis of diaryl thioethers when the aromatic ring of the aryl halide is activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.[5][6]
Mechanistic Rationale
The SNA r mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile (thiolate) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For the synthesis of this compound, a highly activated 2-halobenzaldehyde, such as 2-fluorobenzaldehyde, is often the preferred substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the reaction center and facilitates the initial nucleophilic attack.
Experimental Protocol: SNA r Synthesis of this compound
Materials:
-
2-Fluorobenzaldehyde
-
4-Chlorothiophenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-chlorothiophenol (1.0 equiv) and the polar aprotic solvent (DMSO or DMF).
-
Add the base (e.g., potassium carbonate, 1.5 equiv) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add 2-fluorobenzaldehyde (1.1 equiv) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain pure this compound.
Performance Analysis:
| Parameter | Nucleophilic Aromatic Substitution (SNA r) |
| Typical Yield | 75-90% |
| Catalyst | None (base-mediated) |
| Base | Inorganic or organic bases |
| Solvent | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | Moderate (60-100 °C) |
| Reaction Time | 2-8 hours |
Advantages:
-
Avoids the use of expensive transition metal catalysts.
-
Generally proceeds under milder conditions than the Ullmann reaction.
-
Can be a very efficient and cost-effective method if the aryl halide is sufficiently activated.
Disadvantages:
-
The substrate scope is limited to aryl halides with strong electron-withdrawing groups ortho and/or para to the leaving group.
-
The use of high-boiling polar aprotic solvents can complicate product isolation and purification.
Caption: General workflow for the SNA r synthesis.
Comparative Summary of Synthetic Routes
| Feature | Ullmann Condensation | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNA r) |
| Yield | Moderate (60-75%) | High (80-95%) | High (75-90%) |
| Reaction Conditions | Harsh (High Temp.) | Mild to Moderate | Moderate |
| Catalyst Cost | Low (Copper) | High (Palladium & Ligands) | None |
| Substrate Scope | Broad | Very Broad | Limited to Activated Aryl Halides |
| Operational Simplicity | Moderate | Demanding (Inert Atmosphere) | High |
| Green Chemistry | Poor (High energy, metal waste) | Moderate (Catalyst toxicity) | Good (No metal catalyst) |
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
Physical Properties: this compound is typically a solid at room temperature.[7]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehydic proton (around 10 ppm), as well as aromatic protons in distinct regions corresponding to the two different phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₉ClOS, MW: 248.73 g/mol ).[8]
-
Conclusion and Future Perspectives
The synthesis of this compound can be efficiently achieved through several distinct methodologies, each with its own set of advantages and disadvantages.
-
The Ullmann condensation , while historically significant, is often hampered by its harsh reaction conditions and moderate yields.
-
Palladium-catalyzed cross-coupling represents the most versatile and high-yielding approach, albeit at a higher cost and with more stringent reaction setup requirements.
-
Nucleophilic aromatic substitution offers a highly efficient and economical alternative, provided a suitably activated aryl halide precursor is utilized.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and the tolerance of other functional groups within the molecule.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems. This includes the use of more earth-abundant metal catalysts (such as iron or nickel) to replace palladium, as well as the development of ligand-free or water-based reaction conditions to improve the environmental footprint of these important transformations. As the demand for complex and diverse molecular scaffolds continues to grow, the efficient and selective synthesis of key intermediates like this compound will remain a critical endeavor in the scientific community.
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- National Center for Biotechnology Information. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. [Link]
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- PubChem. 2-(4-Chlorophenylthio)triethylamine. [Link]
- ResearchGate. 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 8. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(4-Chlorophenylthio)Benzaldehyde: A Guide for Researchers
Introduction
2-(4-Chlorophenylthio)Benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl thioether scaffold is a privileged motif in medicinal chemistry, imparting crucial physicochemical properties to bioactive molecules. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in drug development and process chemistry. This guide provides a head-to-head comparison of three prominent synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and modern Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and substrate scope.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway is a classical and often cost-effective method for the formation of C-S bonds. This reaction is particularly effective when the aromatic ring of the electrophile is activated by an electron-withdrawing group (EWG) ortho or para to the leaving group. In the case of this compound synthesis, the aldehyde group on the benzaldehyde ring serves as a moderate activating group.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack of the thiolate anion (generated from 4-chlorothiophenol and a base) onto the carbon atom bearing the leaving group (e.g., a halogen) on the 2-halobenzaldehyde. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group, which stabilizes the intermediate and facilitates its formation. The second, and typically faster, step is the elimination of the leaving group, which restores the aromaticity of the ring and yields the final diaryl thioether product. The reactivity of the halide leaving group generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend in acidity of the hydrogen halides. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.[1]
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of a regioisomeric diaryl thioether.
-
Materials:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
4-Chlorothiophenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol and anhydrous DMF.
-
Stir the mixture at room temperature and add potassium carbonate in one portion.
-
Add 2-fluorobenzaldehyde to the suspension.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Route 2: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds.[2] While traditionally requiring harsh conditions, modern modifications have made it a more versatile and widely used method.
Mechanistic Rationale
The precise mechanism of the Ullmann C-S coupling is still a subject of discussion, but it is generally accepted to proceed through a copper(I) thiolate intermediate. The reaction is thought to initiate with the formation of a copper(I) thiolate from the reaction of the thiophenol with a copper(I) salt or with copper metal in the presence of a base. This copper(I) thiolate then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Finally, reductive elimination from this intermediate yields the diaryl thioether and regenerates the active copper(I) catalyst. The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and facilitate the reaction under milder conditions.[2][3]
Caption: Proposed mechanism for the Ullmann C-S coupling reaction.
Experimental Protocol
This protocol is a representative procedure for a ligand-free copper-catalyzed C-S coupling.[4][5]
-
Materials:
-
2-Chlorobenzaldehyde or 2-Bromobenzaldehyde (1.0 equiv)
-
4-Chlorothiophenol (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-halobenzaldehyde, 4-chlorothiophenol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF or DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Route 3: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to classical methods.
Mechanistic Rationale
The catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzaldehyde, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the 4-chlorothiophenol forms a thiolate, which then displaces the halide on the palladium center in a transmetalation step.
-
Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the C-S bond of the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[3]
Caption: Catalytic cycle for the Palladium-catalyzed C-S cross-coupling.
Experimental Protocol
This protocol is based on modern palladium-catalyzed C-S coupling methodologies.[3]
-
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
4-Chlorothiophenol (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
To a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
Add 2-bromobenzaldehyde, 4-chlorothiophenol, and cesium carbonate to the reaction mixture.
-
Seal the tube and heat the reaction to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Head-to-Head Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 2-Fluorobenzaldehyde, 4-Chlorothiophenol | 2-Chloro/Bromobenzaldehyde, 4-Chlorothiophenol | 2-Bromo/Iodobenzaldehyde, 4-Chlorothiophenol |
| Catalyst | None (reaction is base-mediated) | Copper (typically CuI or copper powder) | Palladium (e.g., Pd₂(dba)₃) with a phosphine ligand |
| Reaction Temperature | 90-100 °C | 120-140 °C (can be higher in classical methods) | 100-110 °C |
| Reaction Time | 4-6 hours | 12-24 hours | 8-16 hours |
| Typical Yields | Moderate to Good | Moderate to Good | Good to Excellent |
| Substrate Scope | Limited by the need for an activated aryl halide | Broader than SNAr but can be substrate-dependent | Very broad, high functional group tolerance |
| Cost | Generally the most cost-effective | Moderate cost, copper is inexpensive | Higher cost due to palladium catalyst and ligands |
| Environmental Impact | Uses polar aprotic solvents (e.g., DMF) | Uses polar aprotic solvents, copper waste | Palladium is a heavy metal, solvent choice varies |
| Ease of Purification | Generally straightforward | Can be challenging due to copper salt removal | Generally straightforward with proper workup |
Conclusion and Recommendations
The choice of synthetic route to this compound depends on several factors, including the scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
Nucleophilic Aromatic Substitution (SNAr) is an excellent choice for large-scale synthesis where cost is a primary driver. The use of inexpensive reagents and the absence of a metal catalyst make it an economically attractive option. However, its success is highly dependent on the reactivity of the 2-halobenzaldehyde, with 2-fluorobenzaldehyde being the preferred substrate.
-
Palladium-Catalyzed Cross-Coupling represents the state-of-the-art in terms of efficiency, substrate scope, and functional group tolerance. Although the initial investment in the palladium catalyst and ligands is higher, this route often provides the highest yields and the most reliable results, especially for complex or sensitive substrates. For medicinal chemistry applications where rapid access to analogs is crucial, this method is often the preferred choice.
Ultimately, the optimal synthetic strategy will be a balance of these factors. For initial laboratory-scale synthesis and analog generation, the robustness of palladium catalysis may be advantageous. For process development and large-scale manufacturing, the cost-effectiveness of the SNAr route warrants serious consideration.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
- Sperotto, E.; van Klink, G. P. M.; de Vries, J. G.; van Koten, G. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. J. Org. Chem.2008, 73 (14), 5625–5628.
- Kwong, F. Y.; Buchwald, S. L. A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Org. Lett.2002, 4 (20), 3517–3520.
- Fernández-Rodríguez, M. A.; Hartwig, J. F. A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides. J. Org. Chem.2009, 74 (4), 1663–1672.
- Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde in SNAr. Reddit. [Link] (accessed Jan 4, 2026).
Sources
- 1. reddit.com [reddit.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
A Researcher's Guide to the Reproducibility of 2-(4-Chlorophenylthio)Benzaldehyde Synthesis
Introduction: Addressing the Reproducibility Gap in the Synthesis of 2-(4-Chlorophenylthio)Benzaldehyde
This guide is designed to address this gap by providing researchers, scientists, and drug development professionals with a framework for evaluating the reproducibility of the synthesis of this compound. Rather than a comparative analysis of existing literature, this document presents a robust, standardized protocol for a common synthetic route and a systematic approach to identifying and controlling the critical parameters that influence its reproducibility. The insights provided are grounded in established principles of organic synthesis and aim to empower researchers to achieve consistent and reliable results in their own laboratories.
Comparative Analysis of Synthetic Parameters
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between an activated 2-halobenzaldehyde and 4-chlorothiophenol. The choice of starting material, base, solvent, and reaction temperature can significantly impact the reaction's yield, purity, and, ultimately, its reproducibility. The following table outlines a comparative analysis of these key parameters, based on analogous reactions and general principles of SNAr reactions.
| Parameter | Option A | Option B | Option C | Rationale and Expected Outcome |
| 2-Halobenzaldehyde | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde | 2-Bromobenzaldehyde | The reactivity of the leaving group in SNAr reactions follows the trend F > Cl > Br. 2-Fluorobenzaldehyde is expected to be the most reactive, leading to shorter reaction times and potentially higher yields. However, it is also the most expensive. 2-Chlorobenzaldehyde offers a balance between reactivity and cost. |
| Base | K2CO3 | Cs2CO3 | Et3N | Anhydrous potassium carbonate is a common and cost-effective base for this type of reaction. Cesium carbonate is a stronger base and can lead to faster reaction rates, but it is more expensive and hygroscopic. Triethylamine is a weaker, organic base that may require higher temperatures or longer reaction times. |
| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | Acetonitrile (MeCN) | Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic. DMSO is more polar than DMF and may accelerate the reaction, but can be more difficult to remove during work-up. Acetonitrile is less polar and may result in slower reaction rates. |
| Temperature (°C) | 80 | 100 | 120 | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition, thereby reducing the overall yield and purity. The optimal temperature will depend on the specific combination of reactants and solvent. |
Standardized Experimental Protocol
The following protocol describes a reliable method for the synthesis of this compound. This procedure has been designed to be a self-validating system, with clear steps and justifications for each experimental choice.
Reaction Scheme:
A generalized reaction scheme for the synthesis.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
4-Chlorothiophenol (1.05 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reactants: Under a nitrogen atmosphere, add anhydrous DMF, followed by 4-chlorothiophenol (1.05 eq) and 2-fluorobenzaldehyde (1.0 eq). The use of a slight excess of the thiophenol ensures complete consumption of the limiting benzaldehyde.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-fluorobenzaldehyde) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Workflow for Assessing Reproducibility
To systematically evaluate the reproducibility of the synthesis, a structured workflow should be implemented. This involves a series of experiments where key parameters are varied while others are kept constant.
Workflow for assessing the reproducibility of the synthesis.
Common Pitfalls and Troubleshooting
-
Incomplete Reactions: This can be due to insufficient heating, a weak base, or impure reagents. Ensure all reagents are anhydrous and the reaction temperature is maintained.
-
Low Yields: Potential causes include side reactions, product decomposition at high temperatures, or loss of product during work-up and purification.
-
Formation of Disulfide Byproducts: Oxidation of the thiophenol can lead to the formation of disulfide impurities. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to minimize this side reaction.
Conclusion
The synthesis of this compound, while seemingly straightforward, is subject to variability based on the chosen experimental conditions. This guide provides a foundational protocol and a systematic framework for researchers to investigate and establish a reproducible synthesis in their own laboratories. By carefully controlling critical parameters such as the choice of reactants, base, solvent, and temperature, and by implementing a rigorous workflow for assessing reproducibility, scientists can ensure a consistent and reliable supply of this important synthetic intermediate for their research and development endeavors.
References
- PubChem. This compound. [Link]
- ResearchGate.
- PubChem. 2-(4-Chlorophenylthio)triethylamine. [Link]
Sources
- 1. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. This compound | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Mastering the Safe Handling of 2-(4-Chlorophenylthio)Benzaldehyde: A Guide for Research Professionals
For the discerning researcher engaged in the complex landscape of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(4-Chlorophenylthio)Benzaldehyde (CAS No. 107572-07-6), a compound characterized by its aromatic aldehyde and chlorinated thioether functionalities. Our focus extends beyond mere procedural enumeration to instill a deep-seated understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis and Risk Mitigation: A Proactive Stance
Understanding the intrinsic properties of this compound is the cornerstone of safe handling. While comprehensive toxicological data for this specific compound is not extensively published, an analysis of its structural motifs—a chlorinated aromatic ring, a thioether linkage, and an aldehyde group—necessitates a conservative and stringent approach to safety.
Some sources indicate that this compound may be classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. However, other suppliers' Safety Data Sheets (SDS) state that at its given concentration, the product is not considered hazardous[2]. This discrepancy underscores the importance of treating the compound with a high degree of caution. Furthermore, the compound is noted to be air-sensitive, requiring specific handling and storage conditions to prevent degradation and the formation of potentially more hazardous byproducts[2].
Key Physicochemical and Hazard Data:
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₃H₉ClOS | [3][4][5] |
| Molecular Weight | 248.73 g/mol | [1] |
| Appearance | Pale yellow to yellow solid (crystals or powder) | [4] |
| GHS Hazard Statements | H302, H315, H319, H335 (Note: Conflicting data exists) | [1] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. Air-sensitive. | [1][2] |
| Incompatibilities | Strong oxidizing agents, amines, reducing agents. | [2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas. | [2] |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following recommendations are based on a comprehensive assessment of the potential hazards.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize inhalation exposure to the powdered solid and any potential vapors.
Recommended PPE Protocol
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and potential splashes. The aldehyde functional group can be irritating to the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially during transfers or when there is a risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling the solid. Double-gloving is recommended. Inspect gloves before use and change them immediately if contaminated. | Prevents direct skin contact. While specific breakthrough data for this compound is unavailable, nitrile offers good general resistance to many chemicals. |
| Lab Coat | A long-sleeved, flame-resistant lab coat. | Protects skin and personal clothing from accidental spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge and a P95 or P100 particulate filter may be necessary if work cannot be conducted in a fume hood or if exposure limits are exceeded. | Protects against inhalation of fine dust particles and potential vapors, addressing the H335 hazard statement. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring both safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].
-
Given its air-sensitive nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its purity[2]. The container should be tightly sealed.
Step-by-Step Handling and Weighing Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Inert Atmosphere Handling: For weighing, it is best practice to use a balance inside a glovebox to maintain an inert atmosphere[2]. If a glovebox is not available, a nitrogen-flushed glove bag can be used.
-
Weighing in a Fume Hood (if glovebox is unavailable):
-
Place a weighing paper or boat on the balance inside the fume hood.
-
Carefully open the container, minimizing the creation of airborne dust.
-
Use a clean, dedicated spatula to transfer the desired amount of the solid.
-
Promptly and securely close the main container.
-
-
Dissolution: If the protocol requires a solution, add the solvent to the solid in the fume hood. Add the solid to the solvent slowly to avoid splashing.
Workflow for Handling Air-Sensitive this compound
Caption: A streamlined workflow for the safe handling of the air-sensitive solid.
Emergency and Disposal Plans: Preparedness and Responsibility
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention[2].
-
Spill Cleanup: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Disposal
The presence of a thioether linkage and a chlorinated aromatic ring requires specific decontamination and disposal considerations.
-
Equipment Decontamination: Glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood. A common and effective method for decontaminating equipment used with thioethers is to rinse or soak it in a solution of sodium hypochlorite (bleach). This helps to oxidize the sulfur-containing compound. Following the bleach treatment, a standard glassware washing procedure should be followed.
-
Waste Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Due to its halogenated organic nature, it should not be disposed of down the drain. The waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste.
Disposal and Decontamination Decision Tree
Caption: A decision tree for the proper disposal and decontamination procedures.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the integrity of their invaluable work.
References
- This compound | C13H9ClOS | CID 2778624. PubChem.
- 4-CHLOROBENZALDEHYDE - SD Fine-Chem. Sdfine.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
Sources
- 1. 107572-07-6 | 2-((4-Chlorophenyl)thio)benzaldehyde - AiFChem [aifchem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-((4-Chlorophenyl)thio)benzaldehyde | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
